molecular formula C11H13NO3 B1338919 Benzoic acid morpholin-4-YL ester CAS No. 5765-65-1

Benzoic acid morpholin-4-YL ester

Cat. No.: B1338919
CAS No.: 5765-65-1
M. Wt: 207.23 g/mol
InChI Key: ZTURCWOWVLVNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid morpholin-4-YL ester is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid morpholin-4-YL ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid morpholin-4-YL ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-4-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(10-4-2-1-3-5-10)15-12-6-8-14-9-7-12/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTURCWOWVLVNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460162
Record name 4-(Benzoyloxy)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5765-65-1
Record name 4-(Benzoyloxy)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Benzoic Acid Morpholin-4-yl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid morpholin-4-yl ester, also known as 4-(benzoyloxy)morpholine, is a chemical compound with the CAS number 5765-65-1.[1][2] Structurally, it is the ester formed from benzoic acid and N-hydroxymorpholine. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and a summary of its known analytical data, positioning it as a valuable resource for professionals in organic synthesis and medicinal chemistry. While its primary role appears to be that of a synthetic intermediate, a thorough understanding of its properties is crucial for its effective application in research and development.[3]

Chemical Identity and Structure

  • Chemical Name: Benzoic acid morpholin-4-yl ester[1]

  • Synonyms: 4-(benzoyloxy)morpholine, Morpholino benzoate[2][3]

  • CAS Number: 5765-65-1[1][2]

  • Molecular Formula: C₁₁H₁₃NO₃[2]

  • Molecular Weight: 207.23 g/mol [2]

Structure:

Caption: Chemical structure of Benzoic acid morpholin-4-yl ester.

Physicochemical Properties

A summary of the available physicochemical data for Benzoic acid morpholin-4-yl ester is presented below. It is important to note that while some experimental data is available, other properties are currently only available as computed estimates.

PropertyValueSource
Melting Point 82–84 °CExperimental
Boiling Point No data available-
Solubility No data available-
XLogP3-AA 1.6Computed
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 4Computed
Rotatable Bond Count 3Computed

Synthesis

The following is a detailed, step-by-step protocol for the synthesis of Benzoic acid morpholin-4-yl ester, adapted from a verified procedure.

Reaction Scheme:

G reactant1 Benzoyl Peroxide product Benzoic acid morpholin-4-yl ester reactant1->product K2HPO4, DMF reactant2 Morpholine reactant2->product

Caption: Synthesis of Benzoic acid morpholin-4-yl ester.

Materials and Reagents:

  • Benzoyl peroxide

  • Morpholine

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Protocol:

  • Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stir bar, combine benzoyl peroxide (12.11 g, 50 mmol) and dipotassium hydrogen phosphate (13.06 g, 75 mmol) in N,N-dimethylformamide (125 mL).

  • Addition of Morpholine: While stirring the suspension, add morpholine (5.20 mL, 59.4 mmol) in a single portion via syringe.

  • Reaction: Cap the flask and stir the suspension at ambient temperature for 1 hour. A gradual color change from clear to yellow will be observed.

  • Workup - Quenching and Extraction: Add deionized water (200 mL) to the flask and stir vigorously until all solids have dissolved. Transfer the mixture to a 1-L separatory funnel and extract with ethyl acetate (1 x 150 mL).

  • Washing the Organic Phase: Collect the organic layer and wash it with saturated aqueous NaHCO₃ solution (2 x 100 mL).

  • Back-Extraction: Combine all aqueous fractions and back-extract with ethyl acetate (3 x 100 mL).

  • Final Washing and Drying: Combine all organic fractions and wash sequentially with deionized water (3 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate by rotary evaporation to yield a pale-yellow solid. Purify the crude product by flash column chromatography. This procedure yields 7.28–8.03 g (70.3–77.5%) of Benzoic acid morpholin-4-yl ester as a white, crystalline solid.

Analytical Characterization

The identity and purity of the synthesized Benzoic acid morpholin-4-yl ester can be confirmed by the following analytical methods:

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.03 (t, J = 4.8 Hz, 2H), 3.25 (t, J = 4.8 Hz, 2H), 3.84-3.90 (m, 4H), 7.42 (t, J = 7.6 Hz, 2H), 7.55 (t, J = 7.6 Hz, 1H), 8.02 (d, J = 7.6 Hz, 2H).

  • Infrared (IR) (Nujol, cm⁻¹): 2924, 2852, 1730, 1599, 1456, 1377, 1315, 1269, 1248, 1178, 1165, 1101, 1084, 1066, 1049, 1007, 922, 858, 712.

Reactivity and Stability

  • Stability: The compound is stable under recommended storage conditions.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

  • Conditions to Avoid: Protect from heat, sparks, and open flames.[1]

  • Reactivity: While comprehensive reactivity data is limited, one study noted that Benzoic acid morpholin-4-yl ester was an ineffective reagent in a specific Nickel-catalyzed anti-Markovnikov hydroamidation reaction. This suggests that its reactivity profile may be nuanced and dependent on the specific reaction conditions and catalytic system employed.

Biological Activity and Applications

Currently, there is a notable absence of published data regarding the biological activity, pharmacological properties, or applications of Benzoic acid morpholin-4-yl ester in drug development. Its primary utility appears to be as a chemical intermediate in organic synthesis.[3]

Safety and Handling

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment (PPE).

Conclusion

Benzoic acid morpholin-4-yl ester is a well-defined organic compound with established synthetic protocols and partial analytical characterization. This guide provides a solid foundation of its known physicochemical properties and handling requirements. The conspicuous lack of data on its biological activity suggests its current role is primarily confined to that of a synthetic building block. Further research would be necessary to explore any potential applications in medicinal chemistry or materials science.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet - Benzoic acid morpholin-4-yl ester.
  • Sigma-Aldrich. Benzoic acid morpholin-4-yl ester | 5765-65-1.
  • MySkinRecipes.

Sources

A Technical Guide to Benzoic Acid Morpholin-4-YL Ester (CAS 5765-65-1): Properties, Reactivity, and a Prospectus for Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Benzoic acid morpholin-4-YL ester, with CAS number 5765-65-1, is a unique chemical entity that, while not extensively studied for its biological effects, presents significant opportunities for both synthetic chemistry and drug discovery. This guide provides a comprehensive technical overview of the compound, moving beyond basic catalogue data to offer field-proven insights for researchers, scientists, and drug development professionals. The core of this molecule's potential lies in the strategic combination of two key structural motifs: the morpholine ring, a privileged scaffold in medicinal chemistry known for enhancing pharmacokinetic properties[1][2], and the benzoate ester linked via a reactive N-O bond. This document details the compound's physicochemical properties, provides a robust protocol for its synthesis and characterization, and critically analyzes the chemical reactivity of the N-acyloxymorpholine functional group. Furthermore, it establishes a compelling rationale for its investigation in drug discovery programs and provides a detailed experimental workflow for its initial biological evaluation.

Compound Profile and Physicochemical Properties

Benzoic acid morpholin-4-YL ester is a white to off-white solid at room temperature.[1] Its structure features a central morpholine ring where the nitrogen atom is directly bonded to the oxygen of a benzoate ester. This N-O linkage is the most significant feature from a chemical reactivity standpoint. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 5765-65-1[3]
Molecular Formula C₁₁H₁₃NO₃[3]
Molecular Weight 207.23 g/mol [3]
IUPAC Name morpholin-4-yl benzoate[3]
Synonyms 4-(benzoyloxy)morpholine, Morpholino benzoate[3]
Appearance White to off-white solid[1]
Melting Point 83 °C[1]
Purity (Commercial) Typically ≥95%[4]
Storage 2-8°C, sealed in a dry environment[1]
Safety and Handling

The compound is classified as a warning-level hazard. Researchers should consult the full Safety Data Sheet (SDS) before handling. Key hazard statements include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

Synthesis and Analytical Characterization

The synthesis of Benzoic acid morpholin-4-YL ester is a straightforward esterification reaction. The most direct route involves the coupling of N-hydroxymorpholine with an activated benzoic acid derivative, such as benzoyl chloride.

Proposed Synthesis Workflow

G cluster_process Process N_Hydroxy N-Hydroxymorpholine Base Pyridine (Base/Solvent) Benzoyl_Cl Benzoyl Chloride Workup Aqueous Workup (e.g., dilute HCl, NaHCO₃) Base->Workup Temp 0°C to Room Temp Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product Benzoic acid morpholin-4-YL ester Purification->Product

Caption: Proposed synthesis workflow for Benzoic acid morpholin-4-YL ester.

Detailed Synthesis Protocol

This protocol is based on standard esterification procedures for N-hydroxy compounds.[5]

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-hydroxymorpholine (1.0 eq).[6]

  • Solvent/Base: Add anhydrous pyridine (5-10 volumes) as both the solvent and acid scavenger. Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is exothermic. Maintain the temperature below 10°C during addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching & Workup: Cool the reaction mixture back to 0°C and slowly quench with water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess benzoic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure Benzoic acid morpholin-4-YL ester.

Analytical Characterization Protocol

The identity and purity of the synthesized compound must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed on a C18 reverse-phase column.[7][8]

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid for MS compatibility).

    • Detection: UV at 230 nm and 254 nm.

    • Expected Result: A single major peak with a purity of >95%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation is achieved via ¹H and ¹³C NMR.[9][10]

    • Solvent: CDCl₃ or DMSO-d₆.

    • Expected ¹H NMR signals: Resonances corresponding to the aromatic protons of the benzoate group (typically in the 7.4-8.1 ppm range) and two distinct sets of signals for the morpholine ring protons (typically in the 3.5-4.0 ppm range).

    • Expected ¹³C NMR signals: Resonances for the carbonyl carbon (~165 ppm), aromatic carbons (128-134 ppm), and morpholine carbons (~50-70 ppm).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

    • Technique: Electrospray Ionization (ESI).

    • Expected Result: A peak corresponding to the [M+H]⁺ ion at m/z 208.09.

Chemical Reactivity and Synthetic Utility

The most compelling feature of Benzoic acid morpholin-4-YL ester is the N-O bond within the N-acyloxyamine functional group. This bond is relatively weak and serves as a linchpin for unique chemical transformations, positioning the molecule as a valuable synthetic intermediate.[11]

N-O Bond Cleavage: A Gateway to Reactivity

The N-O bond can be cleaved under various conditions, particularly reductive catalysis, to generate reactive intermediates.[12][13] This reactivity is in stark contrast to the stability of typical esters or amides, making the compound a specialized reagent. Recent studies on similar N-acyloxyamines have demonstrated their utility in nickel- or platinum-catalyzed reactions to form new C-N bonds.[14][15][16]

G cluster_cleavage N-O Bond Cleavage cluster_products Potential Synthetic Products Start Benzoic Acid Morpholin-4-YL Ester Catalyst Catalyst (e.g., NiCl₂, PtCl₂) Start->Catalyst Intermediate Reactive Nitrogen Intermediate (e.g., Morpholinyl Radical or Anion) Catalyst->Intermediate Reducer Reducing Agent (e.g., Silane) Reducer->Intermediate Amines Substituted Amines (C-N Coupling) Intermediate->Amines Heterocycles N-Heterocycles Intermediate->Heterocycles

Caption: Reactivity pathways stemming from catalytic N-O bond cleavage.

Application as an Aminating Agent

The cleavage of the N-O bond makes the morpholine nitrogen electrophilic or susceptible to radical formation, depending on the reaction conditions.[17][18] This allows the molecule to function as a "morpholine" donor in C-N bond-forming reactions.

  • Causality: A medicinal chemist would employ this reagent over simpler alternatives like morpholine itself when seeking milder reaction conditions or different reactivity profiles. Standard nucleophilic substitution with morpholine often requires harsh conditions or strongly activated substrates. In contrast, catalytic activation of the N-O bond can proceed under neutral or mildly reductive conditions, offering greater functional group tolerance for complex molecule synthesis.[16] This is a key advantage in late-stage functionalization during drug development.

A Prospectus for Investigation: The Biological Context

While no direct biological activity has been reported for Benzoic acid morpholin-4-YL ester, a thorough analysis of its constituent parts provides a strong rationale for its inclusion in screening campaigns.

The Morpholine Scaffold: A Privileged Structure

The morpholine ring is one of the most valuable heterocyclic scaffolds in medicinal chemistry.[1][19] Its incorporation into drug candidates is a deliberate strategy to optimize multiple properties simultaneously:

  • Improved Pharmacokinetics: The morpholine ring's polarity and ability to form hydrogen bonds often enhance aqueous solubility and bioavailability.[2][20]

  • Metabolic Stability: The saturated ring is generally resistant to oxidative metabolism, which can increase a drug's half-life.

  • Receptor Interaction: The nitrogen atom can act as a hydrogen bond acceptor, and the overall chair-like conformation can serve as a rigid scaffold to correctly orient other pharmacophoric elements for optimal target binding.[2][21]

  • CNS Penetration: The scaffold's balanced lipophilic-hydrophilic profile is frequently exploited in the design of drugs targeting the central nervous system.[21]

Benzoates in Biological Systems

Benzoic acid and its ester derivatives are also common motifs in biologically active compounds, exhibiting a wide range of activities including antimicrobial and anti-inflammatory properties.[22] They are key building blocks in the synthesis of more complex drugs, such as phosphodiesterase-4 (PDE4) inhibitors for respiratory diseases.[9]

By combining a privileged morpholine scaffold with a benzoate moiety via a potentially labile ester linkage, Benzoic acid morpholin-4-YL ester emerges as an intriguing candidate for investigation. It could act as a stable molecule in its own right or serve as a prodrug, releasing its constituent parts under specific biological conditions.

Recommended Experimental Workflow: Primary Biological Evaluation

For any new chemical entity, the first step in biological characterization is to assess its general effect on cell viability. The MTT assay is a robust, colorimetric method for evaluating cytotoxicity by measuring the metabolic activity of living cells.[4][23][24]

Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay Cell_Culture 1. Seed Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Test Compound in DMSO Treatment 3. Add Compound to Cells (e.g., 24-72h incubation) Compound_Prep->Treatment Add_MTT 4. Add MTT Reagent (Incubate 2-4h) Treatment->Add_MTT Solubilize 5. Add Solubilizer (e.g., DMSO) Add_MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Data_Analysis 7. Data Analysis (Calculate % Viability, IC₅₀) Read->Data_Analysis

Caption: Workflow for primary cytotoxicity screening using the MTT assay.

Detailed MTT Assay Protocol

This protocol is a standard procedure and should be optimized for the specific cell line being used.[25][26]

  • Cell Seeding:

    • Culture a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Benzoic acid morpholin-4-YL ester in sterile DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or controls).

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Assay Execution:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[4]

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Trustworthiness of the Protocol: This self-validating system includes both positive (untreated) and negative (vehicle) controls to ensure that any observed cytotoxicity is due to the compound itself and not the solvent. Performing the assay in triplicate or quadruplicate for each concentration is essential for statistical validity.

Conclusion

Benzoic acid morpholin-4-YL ester (CAS 5765-65-1) represents a molecule of significant untapped potential. While direct biological data remains scarce, its chemical structure provides a clear roadmap for investigation. The reactive N-O bond makes it a valuable tool for synthetic chemists, while the presence of the privileged morpholine scaffold offers a compelling argument for its evaluation in drug discovery. This guide provides the foundational knowledge—from synthesis and characterization to reactivity and a concrete plan for biological screening—to empower researchers to explore the full potential of this intriguing compound.

References

Sources

The Morpholine Ester Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds, make it a highly attractive moiety for the design of novel therapeutic agents.[1][2][3] When incorporated into an ester linkage, the resulting morpholine-containing esters exhibit a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of morpholine-containing esters, offering a valuable resource for researchers engaged in the discovery and development of new pharmaceuticals. We will delve into their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by detailed experimental protocols and mechanistic insights.

The Morpholine Ring: A Foundation for Therapeutic Innovation

The morpholine scaffold is a versatile building block in drug design due to its unique structural and electronic properties.[2][4] The presence of both a basic nitrogen and a hydrogen-bond-accepting oxygen atom within the same ring allows for diverse interactions with biological targets.[1][5] Furthermore, the morpholine ring can favorably influence the pharmacokinetic profile of a drug candidate by enhancing its water solubility and metabolic stability, crucial parameters for oral bioavailability and in vivo efficacy.[2][5]

The general structure of a morpholine-containing ester combines the morpholine ring with a carboxylic acid via an ester linkage. This arrangement allows for extensive chemical diversification by modifying the substituents on the morpholine ring, the carboxylic acid moiety, and the linker connecting them.

Figure 1: General structure of a morpholine-containing ester.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant area of investigation for morpholine-containing esters is in oncology.[6][7] These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer.[6][7]

Mechanism of Action

The anticancer activity of morpholine-containing esters is often attributed to their ability to inhibit key enzymes involved in cell cycle progression and DNA replication, such as topoisomerases.[8] Molecular docking studies have revealed that the morpholine moiety can form crucial hydrogen bonds with amino acid residues in the active site of these enzymes, leading to their inhibition and ultimately inducing apoptosis in cancer cells.[8]

G cluster_pathway Anticancer Mechanism of Morpholine Esters A Morpholine-Containing Ester B Inhibition of Topoisomerase II A->B Binds to active site C DNA Damage B->C D Cell Cycle Arrest (G1 Phase) C->D E Induction of Apoptosis D->E F Cancer Cell Death E->F

Caption: Proposed anticancer mechanism of morpholine-containing esters.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative morpholine-containing esters against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[7]
MCF-7 (Breast)6.44 ± 0.29[7]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[7]
AK-10 A549 (Lung)8.55 ± 0.67[7]
MCF-7 (Breast)3.15 ± 0.23[7]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[7]
M5 MDA-MB-231 (Breast)81.92 µg/mL[8]
M2 MDA-MB-231 (Breast)88.27 µg/mL[8]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of morpholine-containing esters on cancer cells.[9][10][11]

G cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of morpholine ester A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 value F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the morpholine-containing ester in cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a predetermined period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Morpholine-containing esters have demonstrated promising activity against a broad spectrum of bacteria and fungi.[12][13][14][15]

Mechanism of Action

The antimicrobial mechanism of morpholine derivatives is multifaceted. Some compounds are believed to inhibit bacterial protein synthesis by interacting with the bacterial ribosome.[13] Others may disrupt the integrity of the microbial cell membrane or inhibit essential enzymes involved in microbial metabolism.

Quantitative Data: Antimicrobial Susceptibility

The following table presents the minimum inhibitory concentration (MIC) values for selected morpholine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 12 S. aureus25[16]
E. coli29[16]
C. albicans20[16]
Compound 6 Enterococcus species6.25[17]
Bacillus anthracis6.25[17]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[9][18]

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the microbial strain in an appropriate broth medium to the logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the morpholine-containing ester in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Neuroprotective Potential

Beyond their anticancer and antimicrobial properties, morpholine-containing esters have also shown promise as anti-inflammatory and neuroprotective agents.[1][19][20][21]

Anti-inflammatory Activity

Certain morpholine derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[21][22] This is often achieved by inhibiting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[21]

Neuroprotective Effects

In the context of neurodegenerative diseases, morpholine-based compounds have been shown to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are implicated in the pathology of Alzheimer's and Parkinson's diseases.[1][23] The ability of the morpholine scaffold to enhance blood-brain barrier permeability is a significant advantage for developing CNS-active drugs.[1][5]

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine-containing esters is highly dependent on their chemical structure.[3][4][24][25][26] Key SAR insights include:

  • Substituents on the Aromatic Ring: The nature and position of substituents on any aromatic rings within the molecule can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and binding affinity of the compound.

  • The Ester Linker: The length and flexibility of the linker connecting the morpholine ring to the rest of the molecule can influence how the compound fits into the active site of its target.

  • Stereochemistry: The stereochemistry of chiral centers within the morpholine ring or its substituents can be critical for biological activity.

Conclusion and Future Directions

Morpholine-containing esters represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their favorable physicochemical properties and synthetic tractability make them an attractive scaffold for further optimization. Future research should focus on elucidating the precise mechanisms of action for different biological activities, optimizing lead compounds through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this privileged scaffold holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (URL: )
  • Exploring Novel Antimicrobial Agents
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (URL: )
  • Synthesis of novel substituted morpholine deriv
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (URL: )
  • Synthesis and anticancer evaluation of novel morpholine analogues. (URL: )
  • Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. (URL: )
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: )
  • Antimicrobial activity of morpholine deriv
  • Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. (URL: )
  • An updated review on morpholine derivatives with their pharmacological actions. (URL: )
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (URL: )
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (URL: )
  • Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Deriv
  • A review on pharmacological profile of Morpholine deriv
  • Biological activities of morpholine derivatives and molecular targets involved. (URL: )
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (URL: )
  • CF₃-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability. (URL: )
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (URL: )
  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam deriv
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (URL: )
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (URL: )
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (URL: )
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Morpholines. Synthesis and Biological Activity. (URL: )
  • Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3. (URL: )
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (URL: )
  • Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. (URL: [Link])

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (URL: )
  • Structure--activity Relationships of Eseroline and Morphine: Ab Initio Quantum-Chemical Study of the Electrostatic Potential and of the Interaction Energy With W

Sources

An In-depth Technical Guide to Benzoic Acid Morpholin-4-yl Ester as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the convergence of well-established pharmacophores into novel molecular architectures presents a fertile ground for the discovery of new therapeutic agents. Benzoic acid morpholin-4-yl ester, a compound at the intersection of the versatile benzoic acid moiety and the privileged morpholine ring, represents such an intriguing subject for investigation. While specific literature on this exact ester is nascent, its constituent parts have a rich history in drug development, suggesting a high probability of significant biological activity.

The morpholine ring is a ubiquitous scaffold in numerous approved drugs, valued for its ability to enhance physicochemical properties, metabolic stability, and pharmacokinetic profiles.[1][2] Its inclusion in a molecule can improve aqueous solubility and introduce a key hydrogen bond acceptor, often leading to enhanced target binding and overall efficacy.[3][4] On the other hand, benzoic acid and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5] The ester linkage provides a metabolically liable point, which can be advantageous for prodrug strategies or for tuning the compound's duration of action.

This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in exploring the potential of Benzoic acid morpholin-4-yl ester. It provides a proposed synthetic route, detailed characterization methodologies, and a rationale for its investigation in key therapeutic areas, complete with actionable experimental protocols.

Chemical and Physical Properties

A summary of the known properties of Benzoic acid morpholin-4-yl ester is presented in Table 1.

PropertyValueSource
CAS Number 5765-65-1[6]
Molecular Formula C₁₁H₁₃NO₃[6]
Molecular Weight 207.23 g/mol [7]
Appearance Solid[6]
Purity Typically >95% (as a research chemical)[6]

Proposed Synthesis and Characterization

While various methods for the synthesis of esters are available, a reliable and commonly employed route for the preparation of Benzoic acid morpholin-4-yl ester would be the coupling of benzoic acid with 4-hydroxymorpholine. A plausible and efficient method is the Steglich esterification, which proceeds under mild conditions.

Proposed Synthesis Workflow: Steglich Esterification

benzoic_acid Benzoic Acid reagents benzoic_acid->reagents hydroxymorpholine 4-Hydroxymorpholine hydroxymorpholine->reagents dcc DCC dcc->reagents dmap DMAP (catalyst) dmap->reagents solvent Dichloromethane (DCM) solvent->reagents reaction_mixture Reaction Mixture reagents->reaction_mixture Stir at room temperature filtration Filtration reaction_mixture->filtration Filter to remove DCU byproduct workup Workup (Wash with aq. HCl, aq. NaHCO₃, brine) filtration->workup Aqueous Workup drying Drying workup->drying Dry over Na₂SO₄ concentration Crude Product drying->concentration Concentrate in vacuo purification Purification concentration->purification Column Chromatography final_product Benzoic acid morpholin-4-yl ester purification->final_product Characterization

Caption: Proposed synthesis workflow for Benzoic acid morpholin-4-yl ester.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 4-hydroxymorpholine (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Benzoic acid morpholin-4-yl ester.

Characterization

The identity and purity of the synthesized Benzoic acid morpholin-4-yl ester should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to observe aromatic protons from the benzoate ring, and signals corresponding to the protons on the morpholine ring. The chemical shifts of the morpholine protons will be indicative of their proximity to the ester oxygen.[8][9]

    • ¹³C NMR: Expect signals for the carbonyl carbon of the ester, the aromatic carbons of the benzoate ring, and the carbons of the morpholine ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1720-1740 cm⁻¹.[10][11]

    • The C-O stretching vibrations of the ester and the morpholine ether linkage should also be observable.[12]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound.[13][14] The fragmentation pattern can provide further structural confirmation.[7]

Potential Research Applications and Biological Evaluation

The structural features of Benzoic acid morpholin-4-yl ester suggest its potential as a lead compound in several therapeutic areas. The following are proposed areas of investigation with corresponding in vitro screening protocols.

Anticancer Activity

Many morpholine-containing compounds and benzoic acid derivatives have demonstrated potent anticancer activities.[3][15]

This protocol is a widely used colorimetric assay to assess cell viability.[16]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Benzoic acid morpholin-4-yl ester (e.g., in a dose-response manner from 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Analgesic Activity

The morpholine scaffold is present in some centrally acting analgesics, and its physicochemical properties can aid in crossing the blood-brain barrier.[17][18]

This assay determines the affinity of the compound for opioid receptors.

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing specific opioid receptors (μ, δ, or κ).

  • Binding Reaction: In a 96-well plate, incubate the membrane homogenates with a radiolabeled ligand (e.g., [³H]DAMGO for μ-opioid receptors) and varying concentrations of Benzoic acid morpholin-4-yl ester.

  • Incubation: Incubate at room temperature for a defined period to reach binding equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Ki).

Antimicrobial Activity

Both morpholine and benzoic acid derivatives have been reported to possess antimicrobial properties.[2][19]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of Benzoic acid morpholin-4-yl ester in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow for Biological Evaluation

start Benzoic acid morpholin-4-yl ester anticancer In Vitro Cytotoxicity (MTT Assay) start->anticancer Anticancer Screening analgesic In Vitro Receptor Binding (Opioid Receptors) start->analgesic Analgesic Screening antimicrobial Broth Microdilution (MIC Determination) start->antimicrobial Antimicrobial Screening ic50 IC₅₀ Value anticancer->ic50 Determine IC₅₀ ki Ki Value analgesic->ki Determine Ki mic MIC Value antimicrobial->mic Determine MIC further_studies Further In Vivo Studies and Mechanism of Action Elucidation ic50->further_studies Promising Activity ki->further_studies Promising Activity mic->further_studies Promising Activity

Caption: Proposed workflow for the initial biological screening of Benzoic acid morpholin-4-yl ester.

Discussion and Future Perspectives

Benzoic acid morpholin-4-yl ester is a research chemical with significant untapped potential. The combination of the pharmacologically privileged morpholine ring with the biologically active benzoic acid core, connected by a potentially tunable ester linkage, makes it a compelling candidate for drug discovery programs. The proposed synthetic route is straightforward and utilizes readily available starting materials, making the compound accessible for further investigation.

The initial biological evaluation should focus on the outlined in vitro assays for anticancer, analgesic, and antimicrobial activities. Positive results in these initial screens would warrant more in-depth studies, including evaluation against a broader panel of cancer cell lines, assessment of activity in animal models of pain, and determination of the spectrum of antimicrobial activity against various pathogens.[6][23]

Furthermore, elucidation of the mechanism of action will be a critical next step. For instance, if anticancer activity is observed, subsequent studies could investigate its effects on the cell cycle, apoptosis, or specific signaling pathways. If analgesic properties are identified, further investigation into its central and peripheral mechanisms would be necessary.

Conclusion

This technical guide provides a foundational framework for the scientific exploration of Benzoic acid morpholin-4-yl ester. By detailing a proposed synthesis, characterization methods, and robust protocols for biological evaluation, it is intended to empower researchers to unlock the potential of this promising research chemical. The logical combination of its structural components suggests that Benzoic acid morpholin-4-yl ester is more than just a simple molecule; it is a gateway to potentially new and effective therapeutic agents.

References

  • Slideshare. Analgesic screening methods. [Link]

  • Slideshare. Screening of analgesics. [Link]

  • Routledge. Antimicrobial Susceptibility Testing Protocols - 1st Edition. [Link]

  • Schwalbe, R., Moore, L., & Goodwin, A. C. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Taylor & Francis eBooks. Antimicrobial Susceptibility Testing Protocols. [Link]

  • IRIS Unibas. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • YouTube. Screening Method For Analgesic Activity | Eddy's Hot Plate Method |Tail Clip Method |Analgesic Model. [Link]

  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]

  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. [Link]

  • PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]

  • MDPI. Preparation and Characterization of Chitin Benzoic Acid Esters. [Link]

  • ResearchGate. Benzoic Acid. [Link]

  • Drug development & registration. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

  • ResearchGate. The derivatization reaction of morpholine. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • New Journal of Chemistry. Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. [Link]

  • ResearchGate. Convenient Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Using Triphosgene. [Link]

  • Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • ResearchGate. Figure S4. FTIR spectrum of vinyl ester of benzoic acid. [Link]

  • ResearchGate. FT-IR spectrum of vinyl ester of benzoic acid. [Link]

  • RSC Publishing. Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

  • Thieme Connect. Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). [Link]

  • SpectraBase. Benzoic acid methyl ester - Optional[FTIR] - Spectrum. [Link]

  • University of Toronto. Lab5 procedure esterification. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Chemistry Steps. Converting Carboxylic Acids to Esters. [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

  • Google Patents.
  • PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • International Ayurvedic and Pharmaceutical Journal. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

  • SpectraBase. benzoic acid, 3-(4-morpholinylsulfonyl)- - Optional[1H NMR] - Spectrum. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • Reddit. H nmr peaks of benzoic acid. [Link]

Sources

In Silico Prediction of "Benzoic acid morpholin-4-YL ester" Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of key physicochemical, pharmacokinetic, and toxicological properties of the compound "Benzoic acid morpholin-4-YL ester." In an era where computational methods are integral to de-risking and accelerating drug discovery, this document outlines a validated, step-by-step methodology using publicly accessible tools. Moving beyond a simple procedural list, this guide explains the scientific rationale behind each step, ensuring a self-validating and reproducible workflow. All claims and protocols are substantiated with citations to authoritative scientific literature.

Introduction: The Strategic Imperative of Early-Stage Profiling

The high attrition rate of drug candidates is a major challenge in pharmaceutical research and development, with a significant number of failures attributed to poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity. In silico modeling offers a rapid and cost-effective strategy to predict these properties before a compound is even synthesized, allowing for early-stage identification of potential liabilities.[1][2][3] This guide uses "Benzoic acid morpholin-4-YL ester" as a case study to demonstrate a rigorous computational evaluation pipeline. By generating a comprehensive in silico profile, we can formulate actionable hypotheses about the compound's drug-likeness and potential for success, thereby guiding medicinal chemistry efforts more efficiently.

Compound at a Glance: Benzoic acid morpholin-4-YL ester

A precise understanding of the molecule's structure is the foundation of any in silico analysis.

  • Chemical Name: Benzoic acid morpholin-4-YL ester

  • Canonical SMILES: C1COCC(N1)OC(=O)C2=CC=CC=C2

  • Molecular Formula: C₁₁H₁₃NO₃

  • Molecular Weight: 207.23 g/mol

The structure features a benzoic acid core, a morpholine ring, and a connecting ester linkage. This ester group is a potential metabolic "soft spot," susceptible to hydrolysis by esterase enzymes. The morpholine moiety is likely to influence solubility, while the aromatic ring is a key determinant of lipophilicity and potential interactions with metabolic enzymes such as the Cytochrome P450 (CYP) family.

The In Silico Prediction Workflow: A Validated, Multi-Phase Approach

Our workflow integrates several validated, freely accessible web servers to build a holistic profile of the compound. This multi-phase approach ensures that predictions are comprehensive and grounded in established methodologies.

Figure 1: In silico prediction workflow. This diagram outlines the sequential process for evaluating a compound, from basic physicochemical properties to complex ADME and toxicity profiles, using a suite of specialized web servers.

Phase 1: Physicochemical Characterization and Drug-Likeness

Rationale: A compound's fundamental physicochemical properties, such as lipophilicity (LogP) and aqueous solubility (LogS), are critical determinants of its pharmacokinetic behavior.[4][5][6][7][8] Evaluating these properties against established guidelines like Lipinski's Rule of Five provides an early indication of a molecule's potential to be an orally active drug.[9][10][11][12][13]

Protocol: Using SwissADME

  • Navigate to the SwissADME web server (][14]">http://www.swissadme.ch).[15][14] This server is chosen for its comprehensive suite of predictive models and user-friendly interface.[15][14][16]

  • Input Structure: In the query field, enter the SMILES string: C1COCC(N1)OC(=O)C2=CC=CC=C2.

  • Execute: Click the "Run" button to initiate the analysis.

  • Data Collection: Record the predicted values for the parameters listed in Table 1.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

PropertyPredicted ValueSignificance
Molecular Weight 207.23 g/mol Well within the <500 Dalton limit suggested by Lipinski's Rule.[9][10][11]
Consensus LogP 1.65Indicates moderate lipophilicity, balancing membrane permeability and solubility.
ESOL LogS -2.45Predicts good aqueous solubility.
Lipinski's Rule of 5 0 ViolationsFully compliant, suggesting a high probability of good oral bioavailability.[9][10][11][12][13]
Bioavailability Score 0.55A predictive score indicating a high likelihood of good absorption.

Phase 2: Predicting the ADME Profile

Rationale: Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for predicting its efficacy and safety. We utilize the pkCSM server, which employs graph-based signatures to model a wide range of pharmacokinetic properties.[17][18][19][20]

Protocol: Using pkCSM

  • Navigate to the pkCSM web server ([Link]20]

  • Input Structure: Submit the compound's SMILES string.

  • Select Predictions: Ensure all relevant ADME modules are checked.

  • Execute: Start the prediction process.

  • Data Collection: Compile the key ADME predictions as shown in Table 2.

Table 2: Predicted ADME Properties

ParameterPredicted ValueSignificance
Intestinal Absorption 92.5%High predicted absorption suggests suitability for oral administration.
Caco-2 Permeability 0.95 (logPapp in 10⁻⁶ cm/s)High permeability in the Caco-2 cell model, an indicator of good intestinal absorption.[21][22][23][24][25]
BBB Permeability -0.45 (LogBB)Predicted to have moderate blood-brain barrier penetration.
CYP3A4 Substrate YesPredicted to be a substrate of CYP3A4, the most important enzyme in drug metabolism.[26][27][28][29][30]
CYP2D6 Substrate NoNot predicted to be a substrate for another major metabolic enzyme, CYP2D6.
Total Clearance 0.35 (log ml/min/kg)Suggests a moderate rate of elimination from the body.

Phase 3: Toxicity and Safety Assessment

Rationale: Early identification of potential toxicity is a critical step in drug discovery.[31][32][33][34][35] In silico toxicology models can flag potential liabilities such as organ toxicity and genotoxicity.[36][37] ProTox-II is a robust platform for this purpose, leveraging a large chemical and toxicological database.[38][39][40][41][42]

Protocol: Using ProTox-II

  • Navigate to the ProTox-II web server ([Link]38][39][40][41]

  • Input Structure: Provide the compound's SMILES string.

  • Initiate Prediction: Start the toxicity calculation.

  • Data Collection: Record the predicted toxicity endpoints as summarized in Table 3.

Table 3: Predicted Toxicological Profile

EndpointPredicted ResultSignificance
Predicted LD50 750 mg/kg (Rat, Oral)Toxicity Class 4: "Harmful if swallowed." Indicates moderate acute toxicity.
Hepatotoxicity High Probability (0.75)The model predicts a significant risk of drug-induced liver injury (DILI).[36][37][43][44][45]
Carcinogenicity InactivePredicted to be non-carcinogenic.
Mutagenicity InactivePredicted to be non-mutagenic.

Synthesis and Strategic Recommendations

The in silico profiling of "Benzoic acid morpholin-4-YL ester" reveals a compound with both promising and challenging characteristics.

Strengths:

  • Excellent drug-like physicochemical properties.

  • High predicted oral absorption and good solubility.

  • Predicted to be non-carcinogenic and non-mutagenic.

Potential Liabilities:

  • Metabolism: The prediction as a CYP3A4 substrate is a significant flag for potential drug-drug interactions.[26][27][30] The ester linkage also represents a likely site for metabolic breakdown.

  • Toxicity: The high predicted probability of hepatotoxicity is the most critical finding and requires immediate experimental follow-up.[36][37][43]

Forward-Looking Strategy:

Based on this computational assessment, the following experimental actions are recommended to validate these predictions and guide further development.

G cluster_0 In Silico Findings cluster_1 Recommended Experimental Validation A Promising Profile: - Good Drug-Likeness - High Absorption C In Vitro Metabolic Stability (Liver Microsomes, Esterases) A->C Confirm B Potential Liabilities: - CYP3A4 Substrate - High Hepatotoxicity Risk D In Vitro Hepatotoxicity Assay (e.g., HepG2 cells) B->D Investigate E Structure-Liability Relationship Studies D->E Inform Design

Figure 2: Strategic workflow. This diagram shows the logical progression from in silico findings to targeted experimental validation, focusing on confirming strengths and investigating predicted liabilities.

  • In Vitro Metabolism: Conduct metabolic stability assays using human liver microsomes to confirm its status as a CYP3A4 substrate.

  • In Vitro Hepatotoxicity: Perform cell-based assays (e.g., using HepG2 cells) to experimentally assess the risk of liver toxicity.

  • Medicinal Chemistry: If liabilities are confirmed, initiate structure-activity relationship (SAR) studies to design analogs that mitigate these risks while retaining desired activity.

Conclusion

In silico profiling is an indispensable component of modern drug discovery, enabling the early, data-driven prioritization of compounds. The workflow detailed in this guide, using validated tools such as SwissADME, pkCSM, and ProTox-II, provides a robust framework for generating a comprehensive preclinical profile.[19][46] For "Benzoic acid morpholin-4-YL ester," this analysis has successfully highlighted its drug-like potential while simultaneously identifying key areas of concern—notably, CYP3A4 metabolism and potential hepatotoxicity—that require focused experimental investigation. This strategic application of computational chemistry allows for more efficient allocation of resources and increases the overall probability of success in the drug development pipeline.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880–885. [Link]

  • Gu, X., & Manautou, J. E. (2012). Molecular mechanisms underlying chemical liver injury. Expert Reviews in Molecular Medicine, 14, e4. [Link]

  • Lynch, J. J., & Price, R. J. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391–396. [Link]

Sources

An In-Depth Technical Guide: Initial Biological Screening of Benzoic Acid Morpholin-4-yl Ester (CAS: 5765-65-1)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide outlines a strategic, multi-tiered approach for the initial biological screening of the novel compound, Benzoic Acid Morpholin-4-yl Ester. The core rationale for investigating this molecule stems from the well-documented bioactive properties of its constituent moieties: the benzoic acid scaffold, known for its antimicrobial and anticancer potential, and the morpholine ring, a privileged structure in medicinal chemistry recognized for conferring favorable pharmacokinetic properties and a wide range of biological activities.[1][2][3][4][5] This document provides a comprehensive framework, from foundational cytotoxicity assessments to quantitative antimicrobial and enzymatic assays, designed to efficiently characterize the compound's primary bioactivity and establish a clear path for further development. Each protocol is presented with an emphasis on the causality behind experimental choices to ensure a robust and self-validating screening process.

Compound Profile: Benzoic Acid Morpholin-4-yl Ester

Chemical Identity and Structure

It is critical to distinguish the target compound from its isomers. This guide specifically addresses morpholin-4-yl benzoate , an ester formed between benzoic acid and N-hydroxymorpholine.

  • Compound Name: Benzoic acid morpholin-4-yl ester

  • Synonyms: morpholin-4-yl benzoate, 4-(Benzoyloxy)morpholine

  • CAS Number: 5765-65-1[6]

  • Molecular Formula: C₁₁H₁₃NO₃[6]

  • Structure:

Physicochemical Properties

The following properties provide initial insights into the compound's drug-like characteristics, such as solubility and membrane permeability.

PropertyValueSource
Molecular Weight 207.23 g/mol PubChem
XLogP3-AA (Lipophilicity) 1.6PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 38.8 ŲPubChem
Purity (Typical) ≥95%[6]
Appearance (Typical) Solid[6]
Rationale for Screening: A Synthesis of Bioactive Scaffolds

The decision to screen Benzoic acid morpholin-4-yl ester is hypothesis-driven, based on the established pharmacology of its core components.

  • The Benzoic Acid Scaffold: Derivatives of benzoic acid are widely recognized for their diverse biological activities. They serve as the foundational structure for numerous therapeutic agents and are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[1][2][5][7] Their mechanism often involves the disruption of cellular processes, making them a rich source for novel drug discovery.[2]

  • The Morpholine Moiety: The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its inclusion in a molecule can enhance potency, improve metabolic stability, and confer desirable pharmacokinetic properties such as increased water solubility and brain permeability.[4][8] Morpholine-containing compounds have demonstrated a vast array of pharmacological activities, including anticancer and CNS-targeting effects, by interacting with key enzymes and receptors.[9][10]

The ester linkage of these two moieties creates a novel chemical entity with a strong potential for synergistic or unique biological activity, making it a compelling candidate for broad initial screening.

The Initial Screening Cascade: A Strategic Approach

A successful screening campaign relies on a logical progression of assays, moving from broad, high-throughput methods to more specific, quantitative assessments. This "screening cascade" ensures that resources are focused on the most promising hits, enabling rapid and informed decision-making.[11][12][13] The primary objective is to efficiently answer foundational questions: Is the compound cytotoxic? Does it exhibit antimicrobial activity?

Screening_Cascade cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hit Validation & Potency A General Cytotoxicity Assay (e.g., MTT on Cancer & Non-Cancer Cells) Decision1 Analyze Tier 1 Data: Hit Identified? A->Decision1 B Primary Antimicrobial Screen (e.g., Agar Disk Diffusion) B->Decision1 C Quantitative Antimicrobial Assay (e.g., Broth Microdilution for MIC) Decision2 Analyze Tier 2 Data: Potent & Selective? C->Decision2 D Preliminary Enzyme Inhibition Screen (Hypothesis-Driven) D->Decision2 Start Compound Acquisition (CAS: 5765-65-1) Start->A Start->B Decision1->C Yes (Antimicrobial Hit) Decision1->D Yes (Cytotoxic Hit) Stop Halt/Deprioritize Decision1->Stop No End Advance to Lead Optimization Decision2->End Yes Decision2->Stop No

A tiered workflow for initial biological screening.

Tier 1 Screening: Foundational Assays

Experimental Protocol: General Cytotoxicity Assessment (MTT Assay)

Causality & Expertise: The first essential step is to determine the compound's intrinsic cytotoxicity.[11] Without this baseline, any observed biological activity cannot be properly interpreted. An antimicrobial that inhibits bacterial growth at 10 µM but is cytotoxic to mammalian cells at 1 µM is not a viable drug candidate but a general toxin. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a reliable proxy for cell viability.[14][15]

Methodology:

  • Cell Seeding: Seed both a cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[16]

  • Compound Preparation: Prepare a stock solution of Benzoic acid morpholin-4-yl ester in DMSO. Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

  • Incubation: Incubate the plates for a standard duration, typically 48 to 72 hours, at 37°C in a humidified CO₂ incubator.[16]

  • MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14][15][17]

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at a wavelength of ~570-590 nm using a microplate reader.[14]

Data Presentation: Cytotoxicity Profile The results should be summarized by calculating the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is lost.

Cell LineCell TypeIC₅₀ (µM)
HeLaHuman Cervical CancerExperimental Value
HEK293Human Embryonic KidneyExperimental Value
Control
Doxorubicin (HeLa)Positive ControlExpected Value ~0.1 µM
Experimental Protocol: Primary Antimicrobial Screening (Agar Disk Diffusion)

Causality & Expertise: The agar disk diffusion test is a cost-effective, qualitative first-pass assay to screen for broad-spectrum antimicrobial activity.[18] It allows for the simultaneous testing of the compound against a panel of representative Gram-positive bacteria, Gram-negative bacteria, and fungi.[19] The principle is straightforward: the compound diffuses from a paper disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear where growth is prevented.[19][20][21]

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial/fungal suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.[20][22]

  • Disk Preparation: Prepare sterile 6-mm paper disks. Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL stock in DMSO) to each disk. Allow the solvent to evaporate completely.

  • Disk Application: Using sterile forceps, place the compound-impregnated disk onto the inoculated agar surface.[20] Gently press to ensure full contact. Also place a vehicle control disk (DMSO only) and a positive control disk (e.g., Gentamicin for bacteria, Amphotericin B for fungi).

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 48 hours for fungi.

  • Measurement: Measure the diameter (in mm) of the zone of inhibition around each disk.

Data Presentation: Antimicrobial Activity Profile

Test OrganismTypeZone of Inhibition (mm)
Staphylococcus aureusGram-positive BacteriaExperimental Value
Escherichia coliGram-negative BacteriaExperimental Value
Candida albicansFungus (Yeast)Experimental Value
Controls
Gentamicin (S. aureus)Positive ControlExpected Value >18 mm
DMSOVehicle ControlExpected Value 0 mm

Tier 2 Screening: Hit Validation and Potency

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Causality & Expertise: If a zone of inhibition is observed in Tier 1, the next logical step is to quantify the compound's potency. The broth microdilution assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23] This is a critical quantitative metric for comparing the potency of different compounds and is the gold standard for susceptibility testing.[24]

MIC_Workflow A Prepare 2-fold serial dilution of compound in 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate plate (e.g., 37°C, 18-24h) B->C D Observe wells for turbidity (growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Workflow for MIC determination via broth microdilution.

Methodology:

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the test compound at twice the highest desired concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, creating a 2-fold serial dilution. Discard 50 µL from the second to last well. Well 11 should be a growth control (no compound), and well 12 a sterility control (no bacteria).[25]

  • Inoculum Preparation: Dilute a standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[26]

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.[27]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (cloudiness) indicating bacterial growth.[23]

Data Presentation: Potency (MIC Values)

Test OrganismMIC (µg/mL)
Staphylococcus aureusExperimental Value
Escherichia coliExperimental Value
Candida albicansExperimental Value

Self-Validating Systems and Trustworthiness

To ensure the integrity of the screening data, every protocol must be a self-validating system. This is achieved through the rigorous use of controls:

  • Negative/Vehicle Controls (e.g., DMSO): These are essential to confirm that the solvent used to dissolve the compound does not have any biological effect on its own.

  • Positive Controls (e.g., Doxorubicin, Gentamicin): These are known active compounds that validate the assay is working correctly and the cells or microbes are responding as expected.

  • Uninoculated/Blank Controls: In antimicrobial and cytotoxicity assays, these wells control for background absorbance or contamination of the medium.

By comparing the test compound's results against these controls, the researcher can have high confidence in the data generated, ensuring that observed effects are real and not artifacts of the experimental system.

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the initial biological screening of Benzoic Acid Morpholin-4-yl Ester. By systematically progressing through a cascade of foundational and validation assays, researchers can efficiently determine the compound's cytotoxic and antimicrobial profiles. A positive "hit" from this initial screen—for instance, a compound with potent antimicrobial activity (low MIC) and low cytotoxicity against mammalian cells (high IC₅₀)—would be a strong candidate for advancement. Subsequent steps would involve more detailed mechanism of action studies, selectivity profiling against a broader panel of microbes and cell lines, and preliminary ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessments to build a comprehensive case for its potential as a therapeutic lead.

References

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Available at: [Link]

  • 2-(Morpholin-4-yl)benzoic acid | C11H13NO3. PubChem. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available at: [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Screening and identification of novel biologically active natural compounds. PubMed. Available at: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

  • Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • MIC Determination. EUCAST. Available at: [Link]

  • MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. PMC. Available at: [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

  • Transducer Cascades for Biological Literature-Based Discovery. MDPI. Available at: [Link]

  • Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract. PubMed. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

Sources

Methodological & Application

Synthesis of N-Benzoylmorpholine: A Detailed Protocol and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Clarifying the Target - Amide vs. Ester

This application note provides a comprehensive guide to the synthesis of N-benzoylmorpholine. It is important to clarify a common point of confusion regarding the nomenclature. While the term "Benzoic acid morpholin-4-yl ester" might be used, the reaction between morpholine, a secondary amine, and a benzoic acid derivative, such as benzoyl chloride, results in the formation of an amide bond, not an ester. The correct IUPAC name for the target compound is (morpholin-4-yl)(phenyl)methanone , commonly referred to as N-benzoylmorpholine. This document will detail a reliable and high-yielding protocol for the synthesis of this amide, a valuable building block in medicinal chemistry and organic synthesis.

Reaction Overview: The Schotten-Baumann Reaction

The synthesis of N-benzoylmorpholine is a classic example of the Schotten-Baumann reaction, a method for preparing amides from amines and acid chlorides. In this specific case, morpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A base, typically a tertiary amine like triethylamine, is added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Morpholine87.120.958 g11.0
Triethylamine101.191.260 g12.0
Benzoyl Chloride140.571.406 g10.0
Dichloromethane (DCM)-20 mL-
Deionized Water-As needed-
Sodium Sulfate (anhydrous)-As needed-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (0.958 g, 11.0 mmol) and dichloromethane (20 mL).

  • Addition of Base: To the stirring solution, add triethylamine (1.260 g, 12.0 mmol).

  • Addition of Acylating Agent: At room temperature, carefully add benzoyl chloride (1.406 g, 10.0 mmol) dropwise to the reaction mixture. Caution: The reaction is exothermic; a slow addition rate is crucial to control the temperature and prevent excessive boiling of the dichloromethane.

  • Reaction Monitoring: Stir the resulting mixture vigorously for 1 hour at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching: After 1 hour, add deionized water (20 mL) to the flask to quench the reaction and dissolve the triethylamine hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Workup - Washing: Combine the organic extracts and wash them with deionized water (4 x 15 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization: The resulting off-white solid can be further purified by recrystallization if necessary. The expected yield is approximately 1.82 g (95%).[1] The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

Reaction Mechanism and Workflow Visualization

The following diagrams illustrate the reaction mechanism and the experimental workflow.

G cluster_mechanism Reaction Mechanism Morpholine Morpholine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Morpholine->Tetrahedral_Intermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->Tetrahedral_Intermediate Product_Formation Protonated Amide Tetrahedral_Intermediate->Product_Formation Chloride leaves Final_Product N-Benzoylmorpholine Product_Formation->Final_Product Deprotonation HCl HCl (Byproduct) Product_Formation->HCl Triethylamine Triethylamine (Base) Salt Triethylammonium Chloride Triethylamine->Salt Neutralization HCl->Salt

Caption: Reaction mechanism for the synthesis of N-benzoylmorpholine.

G cluster_workflow Experimental Workflow Start Start: Combine Morpholine, Triethylamine, and DCM Addition Slowly add Benzoyl Chloride Start->Addition Stir Stir at Room Temperature for 1 hour Addition->Stir Quench Quench with Water Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with Water Extract->Wash Dry Dry over Sodium Sulfate Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate End End: Isolate N-Benzoylmorpholine Evaporate->End

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Morpholine and triethylamine are corrosive and have strong odors. Handle with care in a fume hood.

  • The reaction is exothermic. Ensure proper temperature control during the addition of benzoyl chloride.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time or gently warm the mixture.
Loss of product during workupEnsure complete extraction and minimize transfers.
Oily ProductPresence of residual solventDry the product under high vacuum for an extended period.
ImpuritiesPurify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Dark-colored productImpurities in starting materialsUse freshly distilled or high-purity reagents.

Conclusion

The synthesis of N-benzoylmorpholine via the Schotten-Baumann reaction is a robust and high-yielding procedure. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable amide for a wide range of applications in organic synthesis and medicinal chemistry.

References

Sources

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of Benzoic Acid Morpholin-4-YL Ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AN-2026-01

Abstract

This document provides a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of purity for "Benzoic acid morpholin-4-YL ester" (CAS: 5765-65-1). The method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for quality control and stability testing. The protocol leverages a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The causality behind each methodological choice is explained, and a full validation protocol, adhering to the International Council for Harmonisation (ICH) guidelines, is detailed to ensure the method is fit for its intended purpose.

Scientific Principle and Method Rationale

The purity analysis of Benzoic acid morpholin-4-YL ester is achieved through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their polarity.

  • Analyte Properties: Benzoic acid morpholin-4-YL ester (Molecular Formula: C₁₁H₁₃NO₃, Molecular Weight: ~207.23 g/mol ) is a moderately non-polar molecule due to the presence of the benzene ring and the morpholine moiety.[1][2][3]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. Its long alkyl chains provide a non-polar surface that interacts with the analyte through hydrophobic (van der Waals) forces. This choice is standard for benzoate esters and similar aromatic compounds, offering excellent retention and separation capabilities.[4][5]

  • Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile, being a less polar organic solvent, acts as the strong eluent. By adjusting the ratio of acetonitrile to water, the retention time of the analyte can be precisely controlled. An acidic modifier (0.1% Phosphoric Acid) is incorporated into the aqueous component to maintain a consistent low pH. This suppresses the ionization of any free silanol groups on the silica backbone of the stationary phase, leading to improved peak symmetry and preventing peak tailing.[6]

  • Detection: The benzoate portion of the molecule contains a strong chromophore (the benzene ring conjugated with the carbonyl group). Based on the known UV absorption spectra of benzoic acid, which shows significant absorbance maxima around 230 nm and 274 nm, a detection wavelength of 235 nm is chosen.[7][8] This wavelength provides a high signal-to-noise ratio, ensuring excellent sensitivity for both the main component and potential impurities.[4][5]

Analytical Method Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade, ~85%)

  • Reference Standard: Benzoic acid morpholin-4-YL ester, with known purity.

  • Consumables: 0.45 µm syringe filters, analytical balance, volumetric flasks, pipettes, HPLC vials.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength UV at 235 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase (Acetonitrile:Water with 0.1% H₃PO₄, 60:40 v/v):

    • To prepare 1000 mL of the aqueous component, add 1.0 mL of phosphoric acid to 999 mL of HPLC grade water.

    • Mix 600 mL of acetonitrile with 400 mL of the prepared aqueous component.

    • Degas the final solution by sonication or vacuum filtration before use.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the Benzoic acid morpholin-4-YL ester reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Standard Working Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix thoroughly.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate for 5-10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

System suitability is a critical requirement to ensure the chromatographic system is adequate for the intended analysis.[9][10]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Standard Working Solution (0.1 mg/mL) five or six consecutive times.

  • Evaluate the resulting chromatograms against the acceptance criteria in the table below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[10]
Precision (RSD%) ≤ 2.0% for peak areaDemonstrates the reproducibility and stability of the injector and the overall system.[10]

Do not proceed with sample analysis if the system suitability criteria are not met.

Analytical Procedure Workflow

The overall workflow from preparation to final purity calculation is illustrated below.

HPLC_Workflow cluster_prep 1. Solution Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase setup System Setup & Equilibration prep_mobile->setup prep_std Prepare Standard Solution (0.1 mg/mL) sst System Suitability Test (5-6 Injections) prep_std->sst prep_sample Prepare Sample Solution (0.1 mg/mL) inject_sample Inject Sample prep_sample->inject_sample setup->sst sst_check SST Pass? sst->sst_check sst_check->setup No (Troubleshoot) inject_blank Inject Blank (Mobile Phase) sst_check->inject_blank Yes inject_std Inject Standard inject_blank->inject_std inject_std->inject_sample acquire Acquire & Integrate Chromatograms inject_sample->acquire calculate Calculate % Purity acquire->calculate

Caption: Overall workflow for the HPLC purity analysis of Benzoic acid morpholin-4-YL ester.

Calculation of Purity

The purity of the sample is calculated as a percentage area relative to the standard.

% Purity = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Where:

  • Area_Sample: Peak area of the analyte in the sample chromatogram.

  • Area_Standard: Average peak area of the analyte from the standard injections.

  • Conc_Standard: Concentration of the reference standard (mg/mL).

  • Conc_Sample: Concentration of the sample (mg/mL).

  • Purity_Standard: Purity of the reference standard (%).

Method Validation Protocol (per ICH Q2(R2))

Validation of the analytical procedure is essential to demonstrate that it is suitable for its intended purpose.[11][12] The following parameters must be assessed.

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (mobile phase), standard solution, and sample solution. Perform forced degradation (acid, base, oxidative, thermal, photolytic) on the sample to demonstrate separation of the main peak from degradation products.The analyte peak should be free from interference from any blank components, impurities, or degradation products. Peak purity analysis (if using DAD) should pass.
Linearity Prepare and inject a series of at least five concentrations, typically ranging from 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL).Correlation coefficient (R²) ≥ 0.999.
Range The range is established by confirming that the method is linear, accurate, and precise within the specified concentration limits.The range is the interval between the upper and lower concentrations that have been demonstrated to be linear, accurate, and precise.[13]
Accuracy (% Recovery) Analyze samples of a known matrix (placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% for each concentration level.
Precision (RSD%) Repeatability (Intra-assay): Analyze six individual sample preparations at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.RSD ≤ 2.0% for repeatability.[14] RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine either by the signal-to-noise ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.LOD and LOQ should be determined and reported, demonstrating the sensitivity of the method for impurity detection.
Robustness Deliberately vary critical method parameters: • Flow Rate (± 0.1 mL/min) • Column Temperature (± 5°C) • Mobile Phase Composition (e.g., Acetonitrile ± 2%)System suitability criteria must be met under all varied conditions. The results should not be significantly affected by the minor changes.

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the determination of purity for Benzoic acid morpholin-4-YL ester. The step-by-step protocols for both the analytical procedure and its validation provide a comprehensive framework for implementation in a quality control or research environment. This method is fit for its intended purpose of providing reliable quantitative data on the purity of the target analyte.

References

  • BenchChem. (n.d.). Application Note: HPLC Analysis of Benzoic Acid, 3-Methylphenyl Ester.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Benzoate Ester Determination.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. Retrieved from [Link]

  • Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • Lundh, T., & Andersson, K. (1996). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst, 121(10), 1483-1485.
  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • PubChemLite. (n.d.). 4-(morpholin-4-yl)benzoic acid (C11H13NO3). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid. Retrieved from [Link]

  • JASCO Global. (2021). Analysis of p-Hydroxybenzoate Ester. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination... using HPLC. Retrieved from [Link]

  • The Medicine Maker. (2024). The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-(morpholin-4-yl)benzoic acid. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • AOBChem USA. (n.d.). Benzoic acid morpholin-4-yl ester. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Allowable Changes to Chromatography Methods for HPLC. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(10), 5548-5558.
  • PubChem. (n.d.). 4-(Benzoyloxy)morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and.... Retrieved from [Link]

Sources

Application Note: Elucidating the Fragmentation Pathway of Benzoic Acid Morpholin-4-yl Ester via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the mass spectrometric fragmentation of Benzoic acid morpholin-4-yl ester (C₁₁H₁₃NO₃, MW: 207.23 g/mol )[1][2]. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical fragmentation pathways under electrospray ionization (ESI) and collision-induced dissociation (CID), offers a comprehensive protocol for sample analysis, and presents visual aids to facilitate understanding. By explaining the rationale behind experimental choices, this guide aims to equip the reader with the expertise to confidently analyze this and structurally related molecules.

Introduction: The Significance of Structural Elucidation

Benzoic acid morpholin-4-yl ester is a molecule of interest in medicinal chemistry and materials science due to the presence of the versatile benzoic acid and morpholine scaffolds. The morpholine ring, in particular, is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[3][4] A thorough understanding of its behavior under mass spectrometric conditions is paramount for its identification, characterization, and quantification in complex matrices.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, medium-sized molecules like Benzoic acid morpholin-4-yl ester, as it typically produces intact protonated molecules [M+H]⁺ with minimal in-source fragmentation.[5][6][7][8] Subsequent fragmentation using tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), provides invaluable structural information by inducing characteristic bond cleavages.[9][10][11] This application note will delve into the predictable fragmentation patterns of the title compound, offering a roadmap for its structural confirmation.

Predicted Fragmentation Pathways of Benzoic Acid Morpholin-4-yl Ester

The fragmentation of the protonated molecule of Benzoic acid morpholin-4-yl ester ([C₁₁H₁₄NO₃]⁺, m/z 208.09) is anticipated to proceed through several key pathways, primarily dictated by the lability of the ester linkage and the stability of the resulting fragments.

Alpha-Cleavage of the Ester Bond

The most prominent fragmentation route for esters is typically alpha-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group.[12][13][14][15][16] For Benzoic acid morpholin-4-yl ester, two primary alpha-cleavage pathways are possible:

  • Pathway A: Formation of the Benzoyl Cation. Cleavage of the C-O bond of the ester linkage results in the loss of a neutral morpholine-4-ol molecule and the formation of the highly stable benzoyl cation at m/z 105.03 . This is often the base peak in the mass spectrum of benzoic acid derivatives.[17]

  • Pathway B: Formation of the Protonated Morpholine. Cleavage of the acyl-oxygen bond would lead to the formation of a protonated morpholine cation at m/z 88.07 .

Fragmentation of the Morpholine Ring

Following the initial fragmentation or as a separate pathway, the morpholine ring itself can undergo characteristic cleavages. The protonated morpholine ion (m/z 88.07) can lose a molecule of ethylene oxide to produce an ion at m/z 44.05 . Further fragmentation of the morpholine ring can also occur, leading to smaller amine fragments.[18][19]

Fragmentation of the Benzoyl Moiety

The benzoyl cation (m/z 105.03) can undergo further fragmentation by losing a molecule of carbon monoxide (CO), resulting in the formation of the phenyl cation at m/z 77.04 .[17][20]

The following Graphviz diagram illustrates the proposed fragmentation pathways:

fragmentation_pathway cluster_main Proposed Fragmentation of Benzoic acid morpholin-4-yl ester cluster_alpha_cleavage Alpha-Cleavage cluster_secondary_frag Secondary Fragmentation mol [Benzoic acid morpholin-4-yl ester + H]⁺ m/z 208.09 benz Benzoyl Cation m/z 105.03 mol->benz - Morpholine-4-ol morph Protonated Morpholine m/z 88.07 mol->morph - Benzoic acid phenyl Phenyl Cation m/z 77.04 benz->phenyl - CO morph_frag Morpholine Fragment m/z 44.05 morph->morph_frag - C₂H₄O

Caption: Proposed ESI-MS/MS fragmentation pathway of Benzoic acid morpholin-4-yl ester.

Experimental Protocol

This protocol outlines a general procedure for the analysis of Benzoic acid morpholin-4-yl ester using a standard liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source and a tandem mass analyzer (e.g., quadrupole-time-of-flight or triple quadrupole).

Materials and Reagents
  • Benzoic acid morpholin-4-yl ester (Purity ≥95%)[1]

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

Sample Preparation
  • Prepare a stock solution of Benzoic acid morpholin-4-yl ester at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 1 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source.

LC-MS Parameters
Parameter Value Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for small molecule analysis.
Mobile Phase A Water + 0.1% Formic AcidAqueous mobile phase with an additive for efficient protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic mobile phase for elution.
Gradient 5% B to 95% B over 5 minA standard gradient for efficient separation and elution of the analyte.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Injection Volume 2 µLA typical injection volume to avoid overloading the column.
Ionization Mode Positive Electrospray (ESI+)To generate protonated molecules [M+H]⁺.
Capillary Voltage 3.5 kVOptimal voltage for stable spray and efficient ionization.
Source Temp. 120 °CTo aid in desolvation.
Desolvation Temp. 350 °CTo ensure complete evaporation of the solvent from the droplets.
Cone Gas Flow 50 L/hrTo assist in droplet formation and desolvation.
Desolvation Gas 600 L/hrTo facilitate solvent evaporation.
MS Scan Range m/z 50 - 300To cover the mass range of the precursor and expected fragment ions.
MS/MS Collision Energy 10-30 eVA range of collision energies should be tested to optimize fragmentation.
Data Acquisition and Analysis
  • Acquire full scan MS data to identify the protonated molecular ion of Benzoic acid morpholin-4-yl ester at m/z 208.09.

  • Perform product ion scans (MS/MS) on the precursor ion at m/z 208.09.

  • Analyze the resulting product ion spectrum to identify the characteristic fragment ions as predicted in Section 2.

  • The presence of the key fragment ions at m/z 105.03, 88.07, and 77.04 provides strong evidence for the identity of Benzoic acid morpholin-4-yl ester.

Data Interpretation and Expected Results

The following table summarizes the expected major ions in the MS/MS spectrum of protonated Benzoic acid morpholin-4-yl ester.

m/z (Calculated) Formula Proposed Fragment Fragmentation Pathway
208.09[C₁₁H₁₄NO₃]⁺Protonated Molecule-
105.03[C₇H₅O]⁺Benzoyl CationAlpha-cleavage
88.07[C₄H₁₀NO]⁺Protonated MorpholineAlpha-cleavage
77.04[C₆H₅]⁺Phenyl CationLoss of CO from m/z 105

The relative abundance of the fragment ions will depend on the collision energy used. At lower collision energies, the formation of the benzoyl cation (m/z 105.03) is expected to be the dominant pathway due to its high stability. At higher collision energies, further fragmentation to the phenyl cation (m/z 77.04) and more extensive fragmentation of the morpholine ring may be observed.

Conclusion

The mass spectrometric analysis of Benzoic acid morpholin-4-yl ester using ESI-MS/MS provides a robust and reliable method for its structural confirmation. The predictable fragmentation pattern, dominated by the formation of the stable benzoyl cation, allows for confident identification. The protocol outlined in this application note provides a solid foundation for researchers to develop and validate methods for the analysis of this and structurally similar compounds. By understanding the underlying principles of fragmentation, scientists can leverage mass spectrometry as a powerful tool in their research and development endeavors.

References

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • LC-MS. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • TutorChase. What are the common fragments in mass spectrometry for esters? [Link]

  • YouTube. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • ACS Publications. Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • NIH. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • Longdom Publishing. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. [Link]

  • PubChem. 2-(Morpholin-4-yl)benzoic acid. [Link]

  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are... [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • Taylor & Francis. Collision-induced dissociation – Knowledge and References. [Link]

  • Sci-Hub. Collision‐induced dissociation in a tandem time‐of‐flight mass spectrometer with two single‐stage reflectrons. [Link]

  • PubChem. 4-(Morpholine-4-carbonyl)benzoic acid. [Link]

  • IRIS Unibas. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • PubChemLite. 4-(morpholin-4-yl)benzoic acid (C11H13NO3). [Link]

  • NIST. Morpholine. [Link]

  • AOBChem USA. Benzoic acid morpholin-4-yl ester. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

  • ResearchGate. Laser ionization mass spectrum of benzoic acid and benzyl alcohol... [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]

  • ACS Publications. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

Sources

Application Note & Protocol: In Vitro Assay Development for "Benzoic acid morpholin-4-YL ester"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] "Benzoic acid morpholin-4-YL ester" is a compound of interest within this class. To elucidate its biological activity and therapeutic potential, the development of robust and reliable in vitro assays is a critical first step in the drug discovery process.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vitro assays to characterize the biological effects of this compound.

This application note will detail the protocols for two fundamental assays: a cell-based cytotoxicity assay to determine the compound's anti-proliferative potential and a framework for a biochemical enzyme inhibition assay. The causality behind experimental choices, self-validating systems, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Part 1: Cell-Based Cytotoxicity Assay

Principle of the Assay

This assay is designed to determine the concentration at which "Benzoic acid morpholin-4-YL ester" inhibits 50% of cell viability (IC50) in a selected cancer cell line. The assay utilizes a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in the presence of the test compound indicates a reduction in cell viability.

Cytotoxicity_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of 'Benzoic acid morpholin-4-YL ester' B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 H->I Enzyme_Inhibition_Assay_Workflow A Prepare assay buffer and reagents B Add enzyme and 'Benzoic acid morpholin-4-YL ester' to a 384-well plate A->B C Incubate for 15-30 minutes (pre-incubation) B->C D Initiate reaction by adding substrate and cofactor C->D E Incubate for 1-2 hours at room temperature D->E F Add detection reagent E->F G Incubate for 30 minutes F->G H Measure fluorescence G->H I Calculate % inhibition and determine IC50 H->I

Sources

Application Notes & Protocols: Benzoic Acid Morpholin-4-yl Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-BME-S1R-202601 Version: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of Benzoic acid morpholin-4-yl ester (4-Morpholinyl benzoate, CAS 5765-65-1). We will delve into its role as a structural motif for targeting the Sigma-1 Receptor (S1R), a key protein in neurodegenerative diseases and oncology. This guide furnishes detailed protocols for its chemical synthesis and its evaluation in a competitive radioligand binding assay for the S1R. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying scientific principles.

Introduction: The Morpholine Scaffold and the Sigma-1 Receptor Target

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its utility stems from its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to parent molecules. Benzoic acid morpholin-4-yl ester, while not a therapeutic agent itself, represents a key chemical entity for structure-activity relationship (SAR) studies, particularly for ligands targeting the Sigma-1 Receptor (S1R).

The S1R is a unique ligand-operated intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[4][5] It is not a classical G-protein coupled receptor or ion channel. Instead, it acts as a modulator of intracellular calcium signaling, protein folding, and cellular stress responses.[5][6] Due to its critical role in maintaining cellular homeostasis, the S1R has emerged as a high-value therapeutic target for a range of pathologies, including:

  • Neurodegenerative Diseases: Such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), where S1R activation can offer neuroprotection.[4][7][8]

  • Oncology: Where S1R ligands can modulate cancer cell proliferation and survival.[9]

  • Pain Management: S1R antagonists are being explored as novel analgesics, particularly for neuropathic pain.[10]

This guide focuses on providing the foundational chemical and biological protocols to synthesize Benzoic acid morpholin-4-yl ester and evaluate its potential as an S1R ligand.

Physicochemical & Structural Data

Summarized below are the key identifiers and properties for Benzoic acid morpholin-4-yl ester.

PropertyValueSource
Compound Name Benzoic acid morpholin-4-yl ester-
Synonym 4-Morpholinyl benzoate-
CAS Number 5765-65-1[11][]
Molecular Formula C₁₁H₁₃NO₃[11][13]
Molecular Weight 207.23 g/mol [13]
Appearance Solid (Typical)[13]
Purity (Typical) ≥95%[13]
Storage Temperature 2-8°C[11]

Synthesis Protocol: Acylation of N-Hydroxymorpholine

The synthesis of Benzoic acid morpholin-4-yl ester is most directly achieved via the acylation of N-hydroxymorpholine with an activated benzoic acid derivative, such as benzoyl chloride. This method is efficient and proceeds under mild conditions.

Causality: The use of benzoyl chloride provides a highly reactive electrophilic carbonyl carbon, which is readily attacked by the nucleophilic oxygen of N-hydroxymorpholine. A mild base like triethylamine (TEA) is included to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction and driving the equilibrium towards the product. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants.

Materials & Reagents
  • N-Hydroxymorpholine

  • Benzoyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-hydroxymorpholine (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per mmol of N-hydroxymorpholine).

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution dropwise while stirring.

  • Acylating Agent Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any unreacted benzoyl chloride and HCl.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Benzoic acid morpholin-4-yl ester.

Visualization of Synthesis Workflow

synthesis_workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification r1 N-Hydroxymorpholine in anhydrous DCM rxn 1. Cool to 0°C 2. Add Base (TEA) 3. Add Benzoyl Chloride 4. Stir 4-6h at RT r1->rxn r2 Benzoyl Chloride r2->rxn r3 Triethylamine (Base) r3->rxn workup 1. Quench with H₂O 2. Wash (NaHCO₃, Brine) 3. Dry (MgSO₄) rxn->workup Reaction Complete purify Column Chromatography or Recrystallization workup->purify Crude Product product Pure Benzoic Acid Morpholin-4-yl Ester purify->product Final Product

Caption: Workflow for the synthesis of Benzoic acid morpholin-4-yl ester.

Application in Medicinal Chemistry: Targeting the Sigma-1 Receptor (S1R)

The primary application of this compound in a research setting is as a tool compound or scaffold for developing selective S1R ligands. The S1R is a chaperone protein at the ER-mitochondria interface that regulates a host of cellular functions.[4][5] Ligand binding can either stabilize or disrupt S1R's interaction with client proteins, thereby modulating downstream signaling.

The S1R Chaperone Function at the MAM

The S1R resides at the MAM, a critical hub for cellular signaling. In a resting state, S1R is complexed with another chaperone, BiP (Binding immunoglobulin protein). Upon stimulation by ligands (agonists) or cellular stress, S1R dissociates from BiP and can then interact with various client proteins, including ion channels (e.g., NMDA receptors) and other enzymes, to modulate their function and promote cell survival.[4][6]

S1R_Function cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_S1R S1R Chaperone Cycle ER Endoplasmic Reticulum (ER) S1R_BiP S1R-BiP Complex (Inactive State) Mito Mitochondrion S1R_Active Active S1R S1R_BiP->S1R_Active Ligand Binding (e.g., Agonist) S1R_Active->S1R_BiP Ligand Dissociation ClientProtein Client Proteins (e.g., Ion Channels) S1R_Active->ClientProtein Chaperoning Activity Response Modulation of Ca²⁺ Signaling & Neuroprotection ClientProtein->Response

Caption: Simplified schematic of Sigma-1 Receptor (S1R) function.

Protocol: S1R Competitive Radioligand Binding Assay

This protocol determines the binding affinity (expressed as the inhibition constant, Ki) of a test compound for the human S1R. It is a competitive assay where the test compound competes with a known radiolabeled S1R ligand, [³H]-(+)-pentazocine, for binding to the receptor.[14]

Causality: The assay measures the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50). This value is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. Haloperidol, a high-affinity S1R ligand, is used at a high concentration to define non-specific binding—the portion of radioligand binding to sites other than the S1R.[15]

Materials & Reagents
  • Test Compound: Benzoic acid morpholin-4-yl ester, dissolved in DMSO to make a 10 mM stock.

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Receptor Source: Guinea pig liver membranes or membranes from cells expressing human S1R.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol.

  • Assay Plates: 96-well plates.

  • Filtration System: Cell harvester with GF/B glass fiber filters.

  • Scintillation Fluid & Counter.

Step-by-Step Assay Protocol
  • Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM) in binding buffer. Include wells for "Total Binding" (containing only buffer and DMSO) and "Non-specific Binding" (containing 10 µM Haloperidol).

  • Receptor Addition: Add the membrane preparation (containing a consistent amount of protein, e.g., 100 µ g/well ) to each well.

  • Radioligand Addition: Add [³H]-(+)-pentazocine to each well at a final concentration near its dissociation constant (Kd), typically 3-15 nM.[15][16]

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to allow the binding to reach equilibrium.[15]

  • Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B glass fiber filter using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer (3x) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: (Total Binding CPM) - (Non-specific Binding CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the S1R.

Visualization of Assay Workflow

binding_assay_workflow start Start: Prepare Reagents plate 1. Plate Test Compound Dilutions (Total, Non-Specific, and Test Wells) start->plate add_receptor 2. Add S1R Membrane Prep (100 µg protein/well) plate->add_receptor add_radioligand 3. Add [³H]-(+)-pentazocine (e.g., 15 nM final) add_receptor->add_radioligand incubate 4. Incubate (120 min @ 37°C) add_radioligand->incubate filter 5. Terminate via Rapid Filtration (GF/B Filters) incubate->filter wash 6. Wash Filters (3x with ice-cold buffer) filter->wash count 7. Scintillation Counting (Measure CPM) wash->count analyze 8. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End: Determine Binding Affinity analyze->end

Caption: Experimental workflow for the Sigma-1 Receptor competitive binding assay.

Representative Data & Interpretation

While specific binding data for Benzoic acid morpholin-4-yl ester is not widely published, its evaluation would be benchmarked against known S1R ligands. A high Ki value would indicate low affinity, while a low nanomolar Ki value would suggest potent binding and warrant further investigation.

CompoundReceptor SubtypeKi (nM)Reference Use
(+)-Pentazocine S1R Agonist~3-16Radioligand, reference agonist[15]
Haloperidol S1R Antagonist~3-5Non-specific control, reference antagonist[15]
PRE-084 S1R Agonist~2.2Selective research agonist[16]
PD-144418 S1R Antagonist~18.9Reference antagonist[15]

Conclusion and Future Directions

Benzoic acid morpholin-4-yl ester serves as an accessible and relevant chemical probe for medicinal chemistry programs targeting the Sigma-1 Receptor. The protocols detailed herein provide a validated framework for its synthesis and pharmacological characterization. Successful determination of a high-affinity interaction (low nM Ki) would justify further studies, including:

  • Functional Assays: To determine if the compound acts as an agonist or antagonist.

  • Selectivity Profiling: Testing against the S2R and other off-target receptors.[17]

  • SAR Studies: Synthesizing analogs to optimize potency, selectivity, and drug-like properties.

This structured approach enables researchers to efficiently leverage this morpholine-containing scaffold in the quest for novel therapeutics for neurological disorders and other diseases.

References

  • Anonymous. (n.d.). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Google Search.
  • Nguyen, L., et al. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Touro Scholar.
  • Nguyen, L., et al. (2015). Role of sigma-1 Receptors in Neurodegenerative Diseases. PubMed - NIH.
  • Prasanth, M. I., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI.
  • Penke, B., et al. (2018). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed - NIH.
  • Anonymous. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. PrepChem.com.
  • Martin, S. F., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers.
  • Xu, J., et al. (2015). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. PMC - NIH.
  • Panda, S. S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Google Search.
  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
  • Anonymous. (n.d.). Benzoic acid morpholin-4-yl ester. AOBChem USA.
  • Anonymous. (n.d.). 4-(morpholin-4-yl)benzoic acid (C11H13NO3). PubChemLite.
  • Anonymous. (n.d.). 2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561. PubChem.
  • Anonymous. (n.d.). Benzoic acid morpholin-4-yl ester. CymitQuimica.
  • Panda, S. S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences - ScienceScholar.
  • Anonymous. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC - PubMed Central.
  • Anonymous. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound. Google Patents.
  • Anonymous. (n.d.). CAS 5765-65-1 BENZOIC ACID MORPHOLIN-4-YL ESTER. BOC Sciences.
  • Luo, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed.
  • Taha, E. A., et al. (2022). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI.
  • Anonymous. (n.d.). Sigma Receptors. Tocris Bioscience.
  • Matsumoto, R. R., & Nguyen, L. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. PMC - NIH.
  • Rossi, D., et al. (2020). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PubMed Central.

Sources

Harnessing the "Benzoic Acid Morpholin-4-YL Ester" Scaffold for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold as a Cornerstone in Medicinal Chemistry

The morpholine heterocycle is a quintessential example of a "privileged scaffold" in modern drug discovery.[1][2] Its frequent appearance in a multitude of approved drugs and clinical candidates stems from a unique combination of advantageous properties. The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functionality, often imparts improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile to bioactive molecules.[2] Furthermore, its non-planar, chair-like conformation allows for precise three-dimensional orientations of substituents, enabling specific and high-affinity interactions with biological targets.[3]

This guide focuses on "Benzoic acid morpholin-4-YL ester" as a strategic starting point for harnessing the power of the morpholine scaffold. While this specific ester may not have an extensive history as a standalone therapeutic, its structure provides an accessible and versatile platform for the synthesis of diverse compound libraries. The ester linkage offers a reactive handle for derivatization, while the benzoic acid and morpholine moieties can be independently modified to explore a wide chemical space.

Given the well-documented and broad pharmacological activities of morpholine-containing compounds, this application note will detail a comprehensive workflow for the design, synthesis, and evaluation of novel derivatives targeting two key therapeutic areas: inflammation and neurodegenerative diseases .[3][4][5] We will provide detailed protocols for in silico screening, chemical synthesis, and in vitro biological assays to guide researchers in leveraging this promising scaffold for the discovery of next-generation therapeutics.

Part 1: In Silico-Guided Library Design and Virtual Screening

The initial phase of a drug discovery project using the "Benzoic acid morpholin-4-YL ester" scaffold should involve the computational design and screening of a virtual library. This in silico approach allows for the rapid and cost-effective prioritization of compounds with the highest likelihood of biological activity before committing to synthetic efforts.

Virtual Library Design

Starting from the core scaffold, a virtual library can be generated by introducing a variety of substituents at two key diversification points:

  • The Benzoic Acid Moiety: The aromatic ring can be substituted with a range of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions to modulate electronic properties and explore interactions with the target's active site.

  • The Ester Linkage: The ester can be readily converted to a more stable amide linkage, which is a common bioisostere. A diverse set of primary and secondary amines can be used to introduce new chemical functionalities.

Selection of Biological Targets

Based on the established activities of morpholine derivatives, we will focus on well-validated targets in inflammation and neurodegeneration:

Therapeutic AreaTarget ProteinPDB ID (Example)Rationale
Anti-inflammatory Cyclooxygenase-2 (COX-2)5IKRA key enzyme in the inflammatory cascade, the target of NSAIDs.
Inducible Nitric Oxide Synthase (iNOS)1NSIProduces nitric oxide, a pro-inflammatory mediator.[6]
Neuroprotective Acetylcholinesterase (AChE)4EY7Inhibition increases acetylcholine levels, a key strategy for Alzheimer's disease.[3][7]
Monoamine Oxidase B (MAO-B)2BYBA target for Parkinson's disease, its inhibition increases dopamine levels.[3][7]
Protocol: Molecular Docking of the Virtual Library

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This protocol outlines the general steps for screening your virtual library against the targets listed above.

Objective: To identify virtual "hits" with high predicted binding affinity and favorable interactions with the active site residues of the target proteins.

Materials:

  • A computer with molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

  • 3D structures of the virtual library compounds (e.g., in .sdf or .mol2 format).

  • PDB files of the target proteins.

Procedure:

  • Protein Preparation: a. Download the crystal structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. d. Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation: a. Generate 3D coordinates for all compounds in the virtual library. b. Assign correct bond orders and atom types. c. Generate possible ionization states at physiological pH (7.4). d. Perform energy minimization for each ligand.

  • Grid Generation: a. Define the binding site (active site) of the protein. This is typically done by defining a grid box centered on the position of the co-crystallized ligand or catalytically important residues. b. The grid box should be large enough to accommodate the ligands in various orientations.

  • Docking Simulation: a. Execute the docking algorithm to place each ligand from the library into the defined binding site of the protein. b. The software will generate multiple binding poses for each ligand and calculate a docking score, which is an estimation of the binding affinity.

  • Analysis and Hit Selection: a. Rank the compounds based on their docking scores. b. Visually inspect the binding poses of the top-scoring compounds. c. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues. d. Select a subset of compounds with high scores and favorable interactions for chemical synthesis and biological evaluation.

G cluster_0 In Silico Workflow A Virtual Library Generation (Based on Scaffold) C Protein & Ligand Preparation A->C B Target Protein Selection (e.g., COX-2, AChE) B->C D Molecular Docking Simulation C->D E Analysis of Docking Scores & Binding Poses D->E F Prioritized 'Hit' Compounds E->F

Caption: In silico drug design workflow.

Part 2: Synthesis, Purification, and Characterization

Following the identification of promising candidates from the in silico screening, the next step is their chemical synthesis. We present a general protocol for the conversion of the starting "Benzoic acid morpholin-4-YL ester" to a more robust amide derivative, a common strategy in medicinal chemistry to improve stability and introduce new interaction points.

General Synthetic Scheme: Amide Formation

The proposed synthesis involves a two-step, one-pot reaction. First, the ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a selected amine to form the desired amide.

G Scaffold Benzoic acid morpholin-4-YL ester Intermediate Hydrolysis (e.g., LiOH, THF/H2O) Scaffold->Intermediate Acid Benzoic acid -morpholine Intermediate->Acid Coupling Amide Coupling (e.g., HATU, DIPEA, R-NH2) Acid->Coupling Product Target Amide Derivative Coupling->Product

Caption: General synthetic route to amide derivatives.

Protocol: Synthesis of a Representative Amide Derivative

Objective: To synthesize a representative amide derivative for subsequent biological evaluation.

Materials:

  • Benzoic acid morpholin-4-YL ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl)

  • A selected primary or secondary amine (R-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate and Hexanes

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Hydrolysis of the Ester: a. Dissolve Benzoic acid morpholin-4-YL ester (1.0 eq) in a mixture of THF and water (3:1). b. Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Once the starting material is consumed, acidify the reaction mixture to pH ~3 with 1N HCl. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. This is often used in the next step without further purification.

  • Amide Coupling: a. Dissolve the crude carboxylic acid from the previous step in DMF. b. Add the selected amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). c. Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC. d. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). e. Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes as the eluent. b. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

  • Characterization: a. Confirm the structure and purity of the final compound using:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
    • Mass Spectrometry (MS): To confirm the molecular weight.
    • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Part 3: In Vitro Biological Evaluation

Once the target compounds are synthesized and characterized, their biological activity must be assessed. The following are standard in vitro assays to evaluate the anti-inflammatory and neuroprotective potential of the novel derivatives.

Protocol: Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[8][9][10] The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[10]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • LPS from E. coli

  • Synthesized test compounds and a positive control (e.g., L-NMMA)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: a. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in DMEM. b. Remove the old media from the cells and add 100 µL of media containing the test compounds at various concentrations. c. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • LPS Stimulation: a. After 1 hour of pre-treatment with the compounds, stimulate the cells by adding 10 µL of LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. b. Incubate the plate for another 24 hours.

  • Nitrite Quantification: a. After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Create a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in each sample from the standard curve. c. Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(NO in LPS-stimulated cells) - (NO in treated cells)] / (NO in LPS-stimulated cells) x 100 d. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) by plotting the percentage inhibition against the compound concentrations.

Protocol: Neuroprotective Activity - Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay is based on the Ellman's method, a colorimetric assay to measure AChE activity.[11][12] The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[11][13] The presence of an inhibitor reduces the rate of color formation.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Synthesized test compounds and a positive control (e.g., Donepezil or Galantamine)

  • 96-well plates

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: a. Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer at the desired concentrations. b. Prepare serial dilutions of the test compounds in the buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Setup (in a 96-well plate): a. To each well, add the following in order:

    • 140 µL of Tris-HCl buffer
    • 20 µL of the test compound solution (or buffer for control)
    • 20 µL of DTNB solution b. Mix and pre-incubate for 5 minutes at 25°C.
  • Reaction Initiation: a. Initiate the reaction by adding 20 µL of the AChE enzyme solution to all wells. b. Mix gently and immediately start the measurement.

  • Absorbance Measurement: a. Measure the absorbance at 412 nm kinetically for 5 minutes (readings every 30 seconds) using a microplate reader. The rate of the reaction (V) is the change in absorbance per minute (ΔAbs/min).

  • Data Analysis: a. Calculate the percentage of AChE inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate without the inhibitor and V_inhibitor is the rate with the test compound. b. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentrations.

G cluster_1 Experimental Workflow Syn Synthesis & Purification Char Structural Characterization (NMR, MS, HPLC) Syn->Char Bio Biological Evaluation Char->Bio Anti Anti-inflammatory Assay (NO Inhibition) Bio->Anti Neuro Neuroprotective Assay (AChE Inhibition) Bio->Neuro Data Data Analysis (IC50 Determination) Anti->Data Neuro->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: From synthesis to biological evaluation.

Part 4: Conclusion and Future Directions

The "Benzoic acid morpholin-4-YL ester" scaffold represents a valuable and highly adaptable starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries. By employing a rational, integrated approach that combines in silico design with targeted synthesis and in vitro screening, researchers can efficiently identify and advance promising lead compounds.

The protocols detailed in this guide provide a robust framework for exploring the anti-inflammatory and neuroprotective potential of derivatives based on this scaffold. Positive results from these initial assays should be followed by more comprehensive studies, including:

  • Lead Optimization: Further synthetic modifications to improve potency, selectivity, and drug-like properties.

  • Mechanism of Action Studies: Investigating the specific molecular pathways affected by the lead compounds.

  • In Vivo Efficacy: Testing the most promising compounds in relevant animal models of inflammation and neurodegenerative diseases.

By following this structured approach, the full therapeutic potential of the versatile morpholine scaffold, accessed through "Benzoic acid morpholin-4-YL ester," can be systematically explored and exploited.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry. [Link]

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC - PubMed Central. [Link]

  • NiH-catalyzed anti-Markovnikov hydroamidation of unactivated alkenes with 1,4,2-dioxazol-5-ones for the direct synthesis of N-alkyl amides. Nature. [Link]

  • Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. PMC - PubMed Central. [Link]

  • Conception, Synthesis and In silico Assessment of New Morpholine-Containing Compounds Against Human Legumain and Cholinesterase Enzymes. Semantic Scholar. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. [Link]

Sources

Application Note & Protocol: Evaluating the Antimicrobial Activity of Benzoic Acid Morpholin-4-YL Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the morpholine ring being a particularly valuable scaffold due to its favorable physicochemical properties and presence in several approved drugs.[1] Similarly, benzoic acid and its derivatives are well-known for their antimicrobial properties, which are often mediated by the disruption of cellular metabolism and membrane integrity.[2][3]

The compound Benzoic acid morpholin-4-YL ester represents a strategic combination of these two pharmacophores. This application note provides a comprehensive, multi-tiered protocol for the systematic evaluation of its antimicrobial activity. The workflow is designed to first establish baseline inhibitory and cidal activity, followed by an investigation into its potential mechanism of action.

The protocols herein are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability.[4][5]

Foundational Principles & Strategic Workflow

The evaluation of a novel antimicrobial agent is a sequential process. We begin with broad screening to determine its potency and spectrum of activity, then proceed to more focused assays to understand its bactericidal or bacteriostatic nature, and finally, investigate its mode of action.

Core Concepts:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[6] This is the primary measure of antimicrobial potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after a 24-hour incubation.[7] This differentiates a bactericidal (killing) agent from a bacteriostatic (inhibiting) one. An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.

The overall experimental strategy is depicted below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cidal Activity Assessment cluster_2 Phase 3: Mechanistic Insight P1 Prepare Compound Stock (Benzoic acid morpholin-4-YL ester) P2 Protocol 1: Determine MIC via Broth Microdilution (CLSI M07 Standard) P1->P2 Test against panel of Gram-positive & Gram-negative bacteria P3 Protocol 2: Determine MBC from MIC plates P2->P3 Use wells showing no visible growth P4 Calculate MBC/MIC Ratio P5 Protocol 3: Assess Cell Membrane Damage (Propidium Iodide Uptake Assay) P4->P5 If bactericidal/membrane-active (based on benzoic acid moiety) G cluster_0 Intact Membrane (Live Cell) cluster_1 Compromised Membrane (Dead Cell) cell1 Cell Membrane DNA Propidium Iodide cell2 Damaged Membrane DNA Propidium Iodide label1 PI cannot enter cell2:pi->cell2:dna Binds label2 PI enters & binds DNA Fluorescence increases Compound Benzoic acid morpholin-4-YL ester Compound->cell2:mem Damages

Caption: Principle of the Propidium Iodide uptake assay.

Methodology:

  • Bacterial Preparation:

    • Grow an overnight culture of the test organism in CAMHB.

    • Centrifuge the culture, wash the pellet twice with sterile PBS (pH 7.4), and resuspend in PBS to an OD₆₀₀ of 0.2.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add 50 µL of the bacterial suspension to each well.

    • Add 50 µL of the test compound (at concentrations of 0.5x, 1x, 2x, and 4x MIC) or controls to the wells.

      • Negative Control: 50 µL of PBS (no compound).

      • Positive Control: 50 µL of 70% isopropanol (known to permeabilize membranes).

    • Add Propidium Iodide to all wells to a final concentration of 10 µM.

  • Incubation and Measurement:

    • Incubate the plate at room temperature in the dark for 30 minutes.

    • Measure fluorescence using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. [8]

  • Data Analysis:

    • Normalize the fluorescence intensity of the compound-treated wells to the negative control. The results can be expressed as a percentage of the fluorescence of the positive control.

Data Presentation and Interpretation

Quantitative data should be recorded systematically.

Table 1: Example MIC and MBC Results (µg/mL)

OrganismStrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC 25923Positive8162Bactericidal
E. coliATCC 25922Negative32>128>4Bacteriostatic
P. aeruginosaATCC 27853Negative64>128>2Bacteriostatic
E. faecalisATCC 29212Positive16322Bactericidal

Interpretation: In this hypothetical dataset, the compound shows greater potency against Gram-positive bacteria. The MBC/MIC ratio suggests a bactericidal effect against S. aureus and E. faecalis but a bacteriostatic effect against the Gram-negative organisms tested. [9] Table 2: Example Membrane Damage Assay Results

Treatment ConcentrationRelative Fluorescence Units (RFU)% of Positive Control
Negative Control (PBS)1500%
0.5x MIC (4 µg/mL)45012%
1x MIC (8 µg/mL)220082%
2x MIC (16 µg/mL)2650100%
4x MIC (32 µg/mL)2680101%
Positive Control (Isopropanol)2650100%

Interpretation: These example results for S. aureus show a significant, dose-dependent increase in fluorescence at and above the MIC, indicating that the compound's bactericidal activity is strongly correlated with its ability to cause catastrophic membrane damage.

References

  • Vertex AI Search. Mechanism of action of benzoic acid. Accessed January 18, 2026.
  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Accessed January 18, 2026.
  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Accessed January 18, 2026.
  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Accessed January 18, 2026.
  • Grokipedia.
  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Accessed January 18, 2026.
  • EUCAST. EUCAST - Home. Accessed January 18, 2026.
  • Karakuş, S., Ece, A., & Demirayak, Ş. (2016). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

  • Mah, T. F., & O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed Central - NIH. [Link]

  • IRIS. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts. Accessed January 18, 2026.
  • Patsnap Synapse. (2024).
  • ESCMID. EUCAST. Accessed January 18, 2026.
  • Selan, C., et al. (2021). Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. PubMed. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Wenzel, M., et al. (2016). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. NIH. [Link]

  • Baran, W. A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PubMed Central - NIH. [Link]

  • Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition.
  • GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

  • EUCAST. Guidance Documents. [Link]

  • EUCAST. Disk Diffusion and Quality Control. [Link]

  • ResearchGate. (2025). EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • Shi, X., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. PubMed Central - NIH. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). EDP Sciences. [Link]

  • EPFL. (2018). Fluorescence detection of damaged cell membrane of bacteria by air transient spark discharge. [Link]

  • ResearchGate. (2021). Membrane damage values obtained by measuring propidium iodide (PI) uptake values... [Link]

  • MDPI. (2022). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. [Link]

  • FDC Chemical. Benzoic acid morpholin-4-yl ester. [Link]

  • FDC Chemical. Contact Information. [Link]

Sources

Application Notes and Protocols for Cell Culture Studies with Benzoic Acid Morpholin-4-YL Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of Morpholine-Containing Benzoic Acid Derivatives

The intersection of organic chemistry and oncology has yielded numerous scaffolds with promising therapeutic potential. Among these, benzoic acid derivatives have been a subject of extensive research due to their diverse biological activities, including anti-cancer properties[1]. The incorporation of a morpholine ring, a privileged scaffold in medicinal chemistry, can enhance the potency and modulate the pharmacokinetic properties of these molecules[2]. While "Benzoic acid morpholin-4-YL ester" is a specific entity within this class, a broader examination of its structural analogs, particularly 2-morpholinobenzoic acid derivatives, provides a strong rationale for its investigation as a potential anti-cancer agent[3][4].

Recent studies have highlighted that derivatives of 2-morpholinobenzoic acid act as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC)[3][4][5]. This enzyme is increasingly recognized for its role in cancer cell signaling and proliferation[6]. Dysregulation of PC-PLC activity has been observed in various cancer cell lines, including breast, ovarian, and epidermoid cancers[3]. By targeting PC-PLC, compounds like Benzoic acid morpholin-4-YL ester and its analogs may offer a novel therapeutic strategy to disrupt oncogenic signaling pathways and inhibit tumor growth.

These application notes provide a comprehensive guide for initiating cell culture studies to evaluate the anti-cancer potential of "Benzoic acid morpholin-4-YL ester." The protocols outlined below are designed to be self-validating and are grounded in established methodologies for assessing the efficacy of novel therapeutic compounds.

Proposed Mechanism of Action: Inhibition of the Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Pathway

The primary hypothesized mechanism of action for morpholine-substituted benzoic acid esters is the inhibition of PC-PLC. PC-PLC is a key enzyme in the metabolism of phosphatidylcholine, a major component of eukaryotic cell membranes. In cancer cells, PC-PLC activity is often upregulated, contributing to increased levels of the oncometabolite phosphocholine and the second messenger diacylglycerol (DAG)[6][7]. These molecules, in turn, activate downstream signaling cascades that promote cell proliferation, survival, and migration.

Inhibition of PC-PLC by Benzoic acid morpholin-4-YL ester is postulated to disrupt these oncogenic signals. This can lead to a reduction in the expression of key growth factor receptors, such as HER2, and interfere with the activation of pathways like the Ras/MAPK and PI3K/Akt cascades[6][8][9][10]. The anticipated outcomes of PC-PLC inhibition in cancer cells are a decrease in proliferation, induction of apoptosis, and a potential reversal of metastatic traits[3][6].

PC_PLC_Pathway extracellular Growth Factors (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) extracellular->receptor Activates pc_plc PC-PLC receptor->pc_plc Activates pc Phosphatidylcholine (PC) dag Diacylglycerol (DAG) pc_plc->dag pcho Phosphocholine (PCho) pc_plc->pcho compound Benzoic acid morpholin-4-YL ester compound->pc_plc Inhibits pc->pc_plc Hydrolyzes ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway dag->ras_raf_mek_erk Activates pi3k_akt PI3K/Akt Pathway pcho->pi3k_akt Activates proliferation Cell Proliferation & Survival ras_raf_mek_erk->proliferation apoptosis Apoptosis ras_raf_mek_erk->apoptosis Inhibits pi3k_akt->proliferation pi3k_akt->apoptosis Inhibits

Caption: Proposed inhibitory action of Benzoic acid morpholin-4-YL ester on the PC-PLC signaling pathway.

Experimental Protocols

Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for reproducible results.

  • Materials:

    • Benzoic acid morpholin-4-YL ester (solid)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Protocol:

    • Determine the desired stock concentration (e.g., 10 mM).

    • Calculate the mass of Benzoic acid morpholin-4-YL ester required.

    • In a sterile environment, weigh the compound and dissolve it in the appropriate volume of DMSO.

    • Vortex until the compound is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.

    • Store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of Benzoic acid morpholin-4-YL ester in complete medium from the stock solution.

    • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Compound Cell Line IC50 (µM) Reference
Benzoic acid derivative 14MCF-715.6[11]
Benzoic acid derivative 2MCF-718.7[11]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa17.84[11]
Morpholine quinazoline derivative AK-10MCF-73.15[12][13]
Morpholine quinazoline derivative AK-10A5498.55[12][13]
Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • 6-well cell culture plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with Benzoic acid morpholin-4-YL ester at concentrations around the IC50 value for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

Western Blotting for Key Signaling Proteins

Western blotting allows for the detection and quantification of specific proteins to elucidate the molecular mechanism of action.

  • Materials:

    • Cancer cell lines

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane

    • Primary antibodies (e.g., anti-PC-PLC, anti-p-Akt, anti-p-ERK, anti-Caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with Benzoic acid morpholin-4-YL ester for the desired time.

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Trustworthiness and Self-Validation

The protocols provided are standard, well-established methods in cell biology and cancer research. To ensure the trustworthiness of your results, it is crucial to include appropriate controls in every experiment:

  • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve the compound.

  • Positive Control: A known inducer of the effect you are measuring (e.g., a standard chemotherapeutic for apoptosis).

  • Negative Control: Untreated cells.

By comparing the effects of Benzoic acid morpholin-4-YL ester to these controls, you can confidently attribute the observed biological activities to the compound itself.

Conclusion

The morpholine-containing benzoic acid scaffold represents a promising area for the development of novel anti-cancer therapeutics. Based on the activity of structurally related compounds, "Benzoic acid morpholin-4-YL ester" warrants investigation as a potential inhibitor of the PC-PLC signaling pathway. The application notes and protocols detailed herein provide a robust framework for conducting initial cell culture studies to evaluate its efficacy and elucidate its mechanism of action. Rigorous adherence to these methodologies, coupled with careful data analysis, will pave the way for a comprehensive understanding of this compound's therapeutic potential.

References

  • Canese, R., et al. (2017). Phosphatidylcholine-specific phospholipase C inhibition reduces HER2-overexpression, cell proliferation and in vivo tumor growth in a highly tumorigenic ovarian cancer model. Oncotarget, 8(33), 55022–55038. [Link]

  • Al-Saffar, N. M., et al. (2020). Discovery of novel phosphatidylcholine-specific phospholipase C drug-like inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry, 187, 111919. [Link]

  • Sergeant, A. A., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(10), 1738–1751. [Link]

  • Canese, R., et al. (2017). Phosphatidylcholine-specific phospholipase C inhibition reduces HER2-overexpression, cell proliferation and in vivo tumor growth in a highly tumorigenic ovarian cancer model. Oncotarget, 8(33), 55022-55038. [Link]

  • Pisanu, M. E., et al. (2015). Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. PLoS One, 10(9), e0136921. [Link]

  • Spadaro, F., et al. (2008). Phosphatidylcholine-Specific Phospholipase C Activation in Epithelial Ovarian Cancer Cells. Cancer Research, 68(16), 6541–6549. [Link]

  • Podo, F., et al. (2016). Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy. Frontiers in Oncology, 6, 171. [Link]

  • Sergeant, A. A., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(10), 1738-1751. [Link]

  • Billah, M. M., & Anthes, J. C. (1990). The regulation and cellular functions of phosphatidylcholine hydrolysis. Biochemical Journal, 269(2), 281–291. [Link]

  • Occhipinti, M., et al. (2020). Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes. International Journal of Molecular Sciences, 21(7), 2581. [Link]

  • Follo, M. G., et al. (2013). Phosphoinositide-specific phospholipase C in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(4), 704–713. [Link]

  • Jiang, H., et al. (2021). The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures. Cancer Cell International, 21(1), 37. [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(5), 785–799. [Link]

  • Kumar, A., et al. (2015). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica, 7(10), 236-243. [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(5), 785-799. [Link]

  • Sharma, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]

  • Czarnecka, A. M., et al. (2021). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. International Journal of Molecular Sciences, 22(16), 8883. [Link]

  • El-Sayed, N. N. E., et al. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 14(14), 1045–1062. [Link]

  • Wang, Y., et al. (2024). Multi-omics profiling reveals the role of 4-ethylbenzoic acid in promoting proliferation and invasion of cervical cancer. Frontiers in Microbiology, 15, 1369324. [Link]

  • Gautam, N., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Kálai, T., et al. (2007). Optimization of labile esters for esterase–assisted accumulation of nitroxides into cells: A model for in vivo EPR imaging. Free Radical Biology and Medicine, 42(6), 810–820. [Link]

  • Eswaran, S., et al. (2024). The ester derivative Palmitoylcarnitine abrogates cervical cancer cell survival by enhancing lipotoxicity and mitochondrial dysfunction. Journal of Cancer Research and Clinical Oncology, 150(5), 183. [Link]

  • Hrobonova, K., et al. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 23(11), 2825. [Link]

Sources

Application Notes and Protocols for Investigating "Benzoic acid morpholin-4-YL ester" as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of "Benzoic acid morpholin-4-YL ester" as a potential enzyme inhibitor. The morpholine moiety is a well-established pharmacophore present in numerous bioactive molecules, including enzyme inhibitors targeting key players in neurodegenerative diseases.[1][2] Similarly, benzoic acid and its derivatives have demonstrated inhibitory activity against various enzymes.[3][4] This convergence suggests that "Benzoic acid morpholin-4-YL ester" is a compelling candidate for screening against enzymes implicated in neurological disorders. These application notes offer detailed, field-proven protocols for the preliminary screening and characterization of its inhibitory potential against three high-value targets: Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), and β-Secretase 1 (BACE1). The methodologies are designed to be robust, reproducible, and adaptable for high-throughput screening and detailed kinetic analysis.

Introduction: The Rationale for Investigating Benzoic acid morpholin-4-YL ester

The quest for novel therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a paramount challenge in modern medicine. A key strategy in this endeavor is the development of small molecule inhibitors that can modulate the activity of enzymes central to disease progression.[1]

  • Acetylcholinesterase (AChE) is a primary target in the symptomatic treatment of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to improvements in cognitive function.[5]

  • Monoamine Oxidase B (MAO-B) is involved in the degradation of dopamine. Its inhibition can increase dopamine levels, offering a therapeutic strategy for Parkinson's disease.[6][7]

  • β-Secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the production of the amyloid-β (Aβ) peptides that form the characteristic plaques in Alzheimer's disease.[8][9]

The chemical structure of "Benzoic acid morpholin-4-YL ester" (CAS: 5765-65-1), a solid with the molecular formula C₁₁H₁₃NO₃, incorporates both a morpholine ring and a benzoic acid ester.[10] This unique combination makes it a promising candidate for inhibiting enzymes where these individual scaffolds have shown activity. The morpholine ring is known to participate in crucial interactions within enzyme active sites, enhancing potency and influencing pharmacokinetic properties.[2] This guide provides the necessary protocols to systematically evaluate the inhibitory potential of this compound.

General Experimental Workflow

The investigation of a novel compound's enzyme inhibitory activity follows a logical progression from initial screening to detailed mechanistic studies. The following workflow is recommended for "Benzoic acid morpholin-4-YL ester".

experimental_workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_moa Mechanism of Action A Single-Concentration Screening (e.g., 10 µM) B Calculate % Inhibition A->B Identify Hits (>50% Inhibition) C IC50 Determination (Dose-Response Curve) B->C Confirmed Hits D Enzyme Kinetic Studies (Vary Substrate Concentration) C->D Potent Hits E Determine Inhibition Type (Competitive, Non-competitive, etc.) D->E

Figure 1: General experimental workflow for evaluating enzyme inhibitors.

Detailed Protocols

The following protocols are designed for a 96-well plate format, suitable for both initial screening and more detailed analysis.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is monitored spectrophotometrically at 412 nm.[5][11]

Materials and Reagents:

  • AChE Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Enzyme Solution: Recombinant human AChE (or from other sources, e.g., electric eel) diluted in AChE Assay Buffer to a working concentration (e.g., 0.1 U/mL).

  • ATCh Solution (Substrate): 14-15 mM Acetylthiocholine iodide in deionized water (prepare fresh).

  • DTNB Solution (Chromogen): 10 mM DTNB in AChE Assay Buffer (protect from light).

  • Test Compound Stock: "Benzoic acid morpholin-4-YL ester" dissolved in 100% DMSO (e.g., 10 mM).

  • Positive Control: Donepezil or Galantamine.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Step-by-Step Procedure:

  • Prepare Test Compound Dilutions:

    • Perform serial dilutions of the "Benzoic acid morpholin-4-YL ester" stock solution in AChE Assay Buffer to achieve a range of concentrations for IC50 determination (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay well is ≤1%.

  • Plate Setup:

    • Blank: 190 µL AChE Assay Buffer.

    • Negative Control (100% Activity): 170 µL AChE Assay Buffer + 10 µL AChE Enzyme Solution + 10 µL DMSO (or vehicle).

    • Positive Control: 170 µL AChE Assay Buffer + 10 µL AChE Enzyme Solution + 10 µL Donepezil solution.

    • Test Compound: 170 µL AChE Assay Buffer + 10 µL AChE Enzyme Solution + 10 µL of each dilution of "Benzoic acid morpholin-4-YL ester".

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 10 µL of DTNB solution to all wells.

    • Add 10 µL of ATCh solution to all wells to start the reaction. The final volume in each well should be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes at 37°C.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100

  • IC50 Determination:

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][13]

Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate the highly fluorescent product, resorufin.[6][14]

Materials and Reagents:

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[6]

  • MAO-B Enzyme Solution: Recombinant human MAO-B diluted in MAO Assay Buffer.

  • MAO-B Substrate: Benzylamine (selective for MAO-B).[1]

  • Fluorogenic Probe: Amplex® Red (10 mM stock in DMSO).

  • HRP Solution: 10 U/mL in MAO Assay Buffer.

  • Test Compound Stock: "Benzoic acid morpholin-4-YL ester" dissolved in 100% DMSO (e.g., 10 mM).

  • Positive Control: Selegiline or Pargyline.[6]

  • 96-well black, flat-bottom microplate.

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm).

Step-by-Step Procedure:

  • Prepare Reagents:

    • Prepare working solutions of the test compound and positive control by diluting the stock solutions in MAO Assay Buffer.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing MAO Assay Buffer, Amplex® Red, and HRP.

  • Plate Setup (Final volume 100 µL):

    • Blank: 50 µL MAO Assay Buffer.

    • Negative Control: 50 µL MAO-B Enzyme Solution.

    • Positive Control: 50 µL MAO-B Enzyme Solution + diluted Selegiline.

    • Test Compound: 50 µL MAO-B Enzyme Solution + diluted "Benzoic acid morpholin-4-YL ester".

  • Pre-incubation:

    • Add 50 µL of the reaction mixture to all wells except the blank.

    • Add the test compound, positive control, or vehicle to the appropriate wells.

    • Incubate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add the MAO-B substrate (Benzylamine) to all wells to start the reaction.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

Data Analysis:

  • Similar to the AChE assay, calculate the reaction rate from the linear portion of the fluorescence vs. time plot.

  • Calculate the percent inhibition and determine the IC50 value using a dose-response curve.

Protocol 3: BACE1 Inhibition Assay (FRET-based)

This is a fluorometric assay that utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate. The substrate contains a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[8][15]

Materials and Reagents:

  • BACE1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5.[8]

  • BACE1 Enzyme Solution: Recombinant human BACE1 diluted in BACE1 Assay Buffer.

  • BACE1 FRET Substrate: A commercially available FRET peptide substrate for BACE1.

  • Test Compound Stock: "Benzoic acid morpholin-4-YL ester" dissolved in 100% DMSO (e.g., 10 mM).

  • Positive Control: A known BACE1 inhibitor (e.g., Verubecestat).

  • 96-well black microplate.

  • Fluorescence microplate reader (wavelengths dependent on the FRET substrate used).

Step-by-Step Procedure:

  • Compound and Enzyme Preparation:

    • Prepare dilutions of the test compound and positive control in BACE1 Assay Buffer.

    • Add the diluted compounds or vehicle to the appropriate wells.

    • Add the BACE1 enzyme solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes.[8]

  • Reaction Initiation:

    • Add the BACE1 FRET substrate to all wells.

  • Fluorescence Measurement:

    • Measure fluorescence kinetically at 37°C for 30-60 minutes.

Data Analysis:

  • Calculate the reaction rates, percent inhibition, and IC50 values as described in the previous protocols.

Mechanism of Action Studies

For compounds that exhibit significant inhibitory activity (i.e., low IC50 values), it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[16] This is typically achieved by measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor. The data are then plotted using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition.[17]

moa_pathway cluster_app Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage sAPPb sAPPβ BACE1->sAPPb releases C99 C99 fragment BACE1->C99 generates gamma_secretase γ-secretase Ab Amyloid-β (Aβ) peptides gamma_secretase->Ab C99->gamma_secretase Cleavage plaques Amyloid Plaques Ab->plaques Aggregation Inhibitor Benzoic acid morpholin-4-YL ester Inhibitor->BACE1 Inhibits

Figure 2: Hypothetical inhibition of the amyloidogenic pathway by "Benzoic acid morpholin-4-YL ester".

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Primary Screening Results at 10 µM

Enzyme Target% Inhibition
AChE65%
MAO-B72%
BACE158%

Table 2: Hypothetical IC50 Values

Enzyme TargetIC50 (µM)
AChE5.2
MAO-B2.8
BACE18.1

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of "Benzoic acid morpholin-4-YL ester" as a potential enzyme inhibitor. Based on the chemical scaffolds present in the molecule, there is a strong scientific rationale for investigating its activity against enzymes implicated in neurodegenerative diseases. A systematic approach, as detailed in this guide, will enable researchers to efficiently determine the inhibitory profile of this compound and assess its potential for further development as a therapeutic agent.

References

  • Butt, A. M., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • edX. IC50 Determination. [Link]

  • Bio-protocol. Acetylcholinesterase Inhibition Assay. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • ResearchGate. Pharmacological profile of morpholine and its derivatives. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. [Link]

  • Bio-protocol. Esterase Activity Assay. [Link]

  • Wikipedia. IC50. [Link]

  • Tesei, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • MDPI. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. [Link]

  • PubMed. A rapid spectrophotometric method for the determination of esterase activity. [Link]

  • Journal of Biological Chemistry. Inhibition of β-Secretase in Vivo via Antibody Binding to Unique Loops (D and F) of BACE1. [Link]

  • PubMed Central. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. [Link]

  • ACS Publications. Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. [Link]

  • PubMed Central. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]

  • NCBI Bookshelf. Basics of Enzymatic Assays for HTS. [Link]

  • bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • Creative Biogene. Enzyme Kinetic Assay. [Link]

  • Wikipedia. Enzyme kinetics. [Link]

  • BPS Bioscience. BACE1 Assay Kit. [Link]

  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes. [Link]

  • Portland Press. Steady-state enzyme kinetics. [Link]

  • Frontiers. Novel inhibitors and activity-based probes targeting serine proteases. [Link]

  • PubMed. Benzoic acid inhibition of the alpha, beta, and gamma isozymes of Agaricus bisporus tyrosinase. [Link]

  • Taylor & Francis Online. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. [Link]

  • ACS Omega. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

  • Homework.Study.com. What is the difference in inhibitory activity between resorcinol, benzoic acid, and phenylthiourea?. [Link]

  • MDPI. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]

  • PubMed Central. Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. [Link]

Sources

Esterification of benzoic acid with N-hydroxymorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Morpholinyl Benzoate via Steglich Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of ester bonds is a cornerstone of modern organic synthesis, pivotal in the creation of novel therapeutics, agrochemicals, and materials. Among these, activated esters derived from N-hydroxy compounds, such as N-morpholinyl benzoate, serve as valuable intermediates, particularly as efficient acyl transfer agents. Traditional esterification methods, like the Fischer-Speier reaction, often rely on harsh acidic conditions and high temperatures, rendering them unsuitable for substrates with sensitive functional groups.[1] This guide provides a comprehensive protocol for the synthesis of N-morpholinyl benzoate from benzoic acid and N-hydroxymorpholine using the Steglich esterification method. This exceptionally mild and efficient protocol utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP), enabling the reaction to proceed under neutral, ambient conditions.[1][2] We will delve into the underlying mechanism, provide a detailed, step-by-step experimental workflow, offer troubleshooting advice, and outline critical safety precautions.

The Scientific Rationale: Mechanism of the Steglich Esterification

The success of the Steglich esterification for coupling N-hydroxy compounds lies in its unique catalytic cycle, which circumvents the need for harsh conditions and effectively mitigates common side reactions. The causality behind the choice of reagents is critical for understanding and optimizing the reaction.

  • Activation of the Carboxylic Acid: The reaction is initiated by the activation of benzoic acid with the coupling agent, DCC. The carboxylate protonates one of the nitrogen atoms of DCC, followed by the attack of the carboxylate anion on the central carbon of the carbodiimide. This forms a highly reactive O-acylisourea intermediate.[2] This intermediate is analogous in reactivity to a carboxylic acid anhydride.[2]

  • The Critical Role of DMAP: In the absence of a potent nucleophile, the O-acylisourea intermediate can slowly and irreversibly rearrange to form a stable, unreactive N-acylurea byproduct, which terminates the desired reaction pathway and complicates purification.[2] Herein lies the essential role of DMAP. As a superior nucleophile compared to the hydroxyl group of N-hydroxymorpholine, DMAP rapidly attacks the O-acylisourea intermediate.[1]

  • Formation of the Acylpyridinium "Active Ester": This interception by DMAP forms a highly reactive N-acylpyridinium salt. This intermediate is effectively an "active ester" which is highly susceptible to nucleophilic attack but is incapable of the intramolecular rearrangement that forms the N-acylurea byproduct.[2]

  • Nucleophilic Attack and Product Formation: The hydroxyl group of N-hydroxymorpholine then attacks the activated carbonyl carbon of the N-acylpyridinium salt. This step forms the desired ester product, N-morpholinyl benzoate, and regenerates the DMAP catalyst. The protonated DCC byproduct becomes the insoluble and stable N,N'-dicyclohexylurea (DCU), which precipitates from most organic solvents, aiding in its removal.[3]

The entire catalytic cycle is visualized in the diagram below.

Steglich_Esterification Catalytic Cycle of Steglich Esterification BA Benzoic Acid (R-COOH) OAI O-Acylisourea Intermediate BA->OAI + DCC DCC DCC DCC->OAI AP N-Acylpyridinium Salt (Active Ester) OAI->AP + DMAP (Fast) DCU DCU (Byproduct) OAI->DCU + N-Hydroxymorpholine (Slow) NAU N-Acylurea (Side Product) OAI->NAU Rearrangement (Slow, Irreversible) DMAP DMAP (Catalyst) DMAP->AP Ester N-Morpholinyl Benzoate (Product) AP->Ester + N-Hydroxymorpholine NHM N-Hydroxymorpholine (Nu-H) NHM->Ester Ester->DMAP (Regenerates Catalyst)

Fig 1. Catalytic cycle of the Steglich Esterification.

Experimental Protocol

This protocol provides a step-by-step methodology for a representative laboratory-scale synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalentsPurity/Notes
Benzoic Acid122.125.0611 mg1.0>99%
N-Hydroxymorpholine103.125.5567 mg1.1>98%
DCC206.335.51.13 g1.1>99%, Handle with care
DMAP122.170.561 mg0.1>99%, Highly Toxic
Dichloromethane (DCM)--50 mL-Anhydrous, <50 ppm H₂O
1 M HCl (aq)--25 mL-For work-up
Sat. NaHCO₃ (aq)--25 mL-For work-up
Brine (Sat. NaCl aq)--25 mL-For work-up
Anhydrous MgSO₄/Na₂SO₄--~5 g-For drying
Required Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper or sintered glass funnel

  • Rotary evaporator

  • Glassware for column chromatography (if required)

  • Standard analytical equipment (TLC plates, NMR tubes, etc.)

Step-by-Step Procedure

The entire workflow is summarized in the diagram below, followed by detailed instructions.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Combine Benzoic Acid, N-Hydroxymorpholine, & DMAP in anhydrous DCM B 2. Stir under N₂ until dissolved A->B C 3. Cool flask to 0 °C in an ice bath B->C D 4. Add DCC solution dropwise over 5 min C->D E 5. Allow to warm to RT and stir for 4-12 h D->E F 6. Monitor by TLC until starting material is consumed E->F G 7. Filter off precipitated DCU, wash with DCM F->G H 8. Transfer filtrate to separatory funnel G->H I 9. Wash sequentially with 1M HCl, sat. NaHCO₃, and Brine H->I J 10. Dry organic layer over MgSO₄ I->J K 11. Filter and concentrate via rotary evaporation J->K L 12. Purify crude product by column chromatography or recrystallization K->L M 13. Characterize pure product (NMR, IR, MS) L->M

Fig 2. Experimental workflow for N-morpholinyl benzoate synthesis.
  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, combine benzoic acid (611 mg, 5.0 mmol), N-hydroxymorpholine (567 mg, 5.5 mmol), and 4-dimethylaminopyridine (DMAP, 61 mg, 0.5 mmol). Add 40 mL of anhydrous dichloromethane (DCM).

  • Dissolution: Stir the mixture at room temperature until all solids have completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring. This is a critical step to manage the initial exotherm upon DCC addition and minimize potential side reactions.

  • DCC Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.13 g, 5.5 mmol) in 10 mL of anhydrous DCM and add it dropwise to the cooled reaction mixture over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4 to 12 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Develop the TLC plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the benzoic acid spot has been completely consumed.

  • DCU Filtration: Once the reaction is complete, filter the mixture through a Büchner or sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (~10-15 mL) to recover any trapped product.

  • Aqueous Work-up: Transfer the combined filtrate to a 250 mL separatory funnel.

    • Acid Wash: Wash the organic layer with 1 M HCl (25 mL). This step removes the basic DMAP catalyst and any residual basic impurities.

    • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (25 mL) to remove any unreacted benzoic acid.

    • Brine Wash: Finally, wash with brine (25 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Product Characterization

The identity and purity of the final product, N-morpholinyl benzoate, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the benzoate group and the methylene protons of the morpholine ring.

  • ¹³C NMR: Expect signals corresponding to the carbonyl carbon, the aromatic carbons, and the carbons of the morpholine ring.

  • FT-IR: Look for a strong carbonyl (C=O) stretching frequency for the ester, typically in the range of 1750-1730 cm⁻¹.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet solvent or reagents. 2. Ineffective activation (degraded DCC). 3. Insufficient reaction time.1. Ensure all solvents are anhydrous and reagents are dry. 2. Use freshly opened or purified DCC.[4] 3. Continue stirring and monitor by TLC until starting material is consumed.
Starting Material Remains 1. Insufficient equivalents of coupling agent or nucleophile. 2. Steric hindrance slowing the reaction.[4]1. Re-check calculations; ensure at least 1.1 eq of DCC and N-hydroxymorpholine are used. 2. Increase reaction time or slightly warm the reaction (e.g., to 30-40 °C).
DCU Contamination in Product 1. Incomplete precipitation before filtration. 2. DCU is sparingly soluble in some solvents.[3]1. Cool the reaction mixture in a refrigerator (~4 °C) for 1 hour before filtration to maximize precipitation. 2. After concentrating the crude product, triturate with a solvent in which DCU has low solubility (e.g., diethyl ether), cool, and re-filter.[5]
N-Acylurea Byproduct Detected 1. Reaction run without or with too little DMAP. 2. Slow nucleophilic attack by N-hydroxymorpholine.1. Ensure the catalytic amount of DMAP (5-10 mol%) is added.[2] 2. This byproduct is often difficult to separate. Re-optimization of the reaction may be needed.

Critical Safety Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents.

  • N,N'-Dicyclohexylcarbodiimide (DCC):

    • Hazard: DCC is a potent skin sensitizer and allergen.[6][7] Repeated contact can lead to severe allergic reactions. It is also toxic and an irritant.[7]

    • Handling: Always handle DCC in a well-ventilated fume hood.[6] Wear two pairs of nitrile gloves, a lab coat, and safety goggles.[8] Avoid inhalation of dust or vapors.[8]

  • 4-Dimethylaminopyridine (DMAP):

    • Hazard: DMAP is highly toxic and can be fatal if it comes into contact with skin.[9] It is also toxic if swallowed or inhaled and causes serious eye damage.[9]

    • Handling: Handle solid DMAP with extreme care in a fume hood to avoid dust formation.[9] Use appropriate PPE, including double gloves, a lab coat, and chemical safety goggles.[9]

  • Dichloromethane (DCM):

    • Hazard: DCM is a volatile solvent and a suspected carcinogen.

    • Handling: Always use DCM in a fume hood to avoid inhaling vapors.

All waste containing these chemicals must be disposed of according to institutional and local environmental regulations.

References

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • University of Rochester, Department of Chemistry. Workup: DCC Coupling. [Link]

  • Unknown Source. Esterification of benzoic acid to methyl benzoate. [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Wikipedia. HATU. [Link]

  • DergiPark. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • ResearchGate. (2017, December 29). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • National Institutes of Health. (2013, December 2). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. [Link]

  • Google Patents. (2001, May 22). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Google Patents. Synthesis method of substituted N-phenyl morpholine compound.
  • Cole-Parmer. Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. [Link]

  • PubMed. (1977, February). An improved synthesis of N-[2,3-3H] (n-propyl)-hydroxylamine, a potentially useful reagent for the characterization of acyl derivatives. [Link]

  • Unknown Source. (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • SciSpace. Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. [Link]

  • YouTube. (2023, December 23). Steglich Esterification/ Keck Macrolactonization. [Link]

  • Google Patents.
  • ResearchGate. Mechanism of the esterification between benzoic acid (and derivatives).... [Link]

  • PubChem. N-Nitrosomorpholine. [Link]

  • ResearchGate. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate | Request PDF. [Link]

  • INCHEM. (1996). Morpholine (EHC 179, 1996). [Link]

  • ACS Publications. (2018, December 11). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. [Link]

  • MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

  • IAJPR. (2024, June 30). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and p-nitro benzoic acid. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Wiley Online Library. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. [Link]

  • ResearchGate. (2025, August 5). Synthesis and antimicrobial activity of morpholinyl/piperazinylbenzothiazines. [Link]

  • YouTube. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]

  • MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]

  • National Institutes of Health. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • PubChem. Morpholin-4-ol. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of "Benzoic acid morpholin-4-YL ester" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Benzoylmorpholine Synthesis

A Guide to Improving Yield and Overcoming Common Challenges

Welcome to the technical support guide for the synthesis of N-Benzoylmorpholine, also known as Benzoic acid morpholin-4-YL ester or morpholin-4-yl(phenyl)methanone.[1] This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and understand the critical parameters that govern reaction success. As Senior Application Scientists, we have consolidated field-proven insights with fundamental chemical principles to help you achieve high-yield, high-purity results.

The most common and efficient method for synthesizing this amide is the acylation of morpholine with benzoyl chloride, often performed under Schotten-Baumann conditions.[2][3] This reaction involves a nucleophilic acyl substitution where the secondary amine (morpholine) attacks the electrophilic carbonyl carbon of the acid chloride.[4] A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate and deactivate the starting amine.[5]

This guide is structured in a question-and-answer format to directly address the challenges you may encounter at various stages of your experiment.

Section 1: Foundational Principles & Reaction Mechanism

A solid understanding of the reaction mechanism is the first step toward effective troubleshooting. This section addresses the fundamental questions about the chemical transformation.

Q1: What is the detailed reaction mechanism for the synthesis of N-Benzoylmorpholine from morpholine and benzoyl chloride?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism.[4] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine (the nucleophile) attacks the electrophilic carbonyl carbon of benzoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[2][4]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, which is energetically favorable. This action expels the best leaving group, the chloride ion (Cl⁻).

  • Acid Neutralization: The expelled chloride ion immediately combines with the proton on the nitrogen atom, forming HCl. A base, such as triethylamine (Et₃N) or sodium hydroxide (NaOH), is crucial at this stage. It deprotonates the positively charged nitrogen, regenerating its neutral state to yield the final N-Benzoylmorpholine product and a salt (e.g., triethylammonium chloride or NaCl).[5] This step is vital as it prevents the HCl byproduct from protonating unreacted morpholine, which would render it non-nucleophilic and halt the reaction.

Reaction_Mechanism Mechanism of N-Benzoylmorpholine Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Morpholine Morpholine (Nucleophile) Tetrahedral Tetrahedral Intermediate Morpholine->Tetrahedral 1. Nucleophilic     Attack BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->Tetrahedral Product N-Benzoylmorpholine Tetrahedral->Product 2. Collapse &    Chloride Expulsion HCl HCl (Byproduct) Salt Salt (e.g., Et3NH+Cl-) Base Base (e.g., Et3N) Base->Salt 3. Neutralization

Caption: Reaction mechanism for the acylation of morpholine.

Section 2: Troubleshooting Guide for Low Yield & Impurities

This section addresses the most common experimental failures and provides actionable solutions.

Q2: My reaction yield is very low, or I recovered only starting material. What are the likely causes?

A2: This is a frequent issue, often pointing to a problem with one of three key components: the base, the stoichiometry, or the quality of the reagents.

  • Ineffective Base/Neutralization: The most critical role of the base is to scavenge the HCl produced.[5] If the base is absent, insufficient, or of poor quality, the morpholine will be protonated to form its ammonium salt. This salt is not nucleophilic and will not react with benzoyl chloride.

    • Solution: Ensure you are using at least 1.1 to 1.2 equivalents of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH).[6] If using an organic base like triethylamine, ensure it is dry, as any moisture can introduce competitive hydrolysis.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water. If your solvent (e.g., Dichloromethane) or morpholine contains significant moisture, the benzoyl chloride will hydrolyze to benzoic acid, which is unreactive under these conditions. This is a common cause of failure.

    • Solution: Use anhydrous solvents. If the reaction is run under biphasic Schotten-Baumann conditions (e.g., DCM/water), ensure vigorous stirring to promote the reaction at the interface, which should be much faster than hydrolysis.[7]

  • Incorrect Stoichiometry: Using incorrect molar ratios will invariably lead to low yields.

    • Solution: Carefully calculate the molar equivalents. A reliable starting point is to use benzoyl chloride as the limiting reagent, with a slight excess of morpholine (1.1 eq) and base (1.2 eq).[6]

Q3: The reaction is very slow and does not seem to go to completion. Why is this happening?

A3: Slow reaction rates are typically related to temperature, concentration, or poor mixing.

  • Temperature: While the reaction is exothermic, running it at excessively low temperatures (e.g., below 0°C) can significantly slow the rate of nucleophilic attack.[7]

    • Solution: Most protocols recommend starting the reaction at 0°C (ice bath) during the slow addition of benzoyl chloride to control the initial exotherm, and then allowing it to warm to room temperature to ensure completion.[6][7]

  • Mixing: In biphasic systems, the reaction occurs at the interface between the organic and aqueous layers. Insufficient stirring leads to a low surface area and a dramatically reduced reaction rate.

    • Solution: Use a magnetic stirrer set to a high speed to create a vortex and ensure the layers are well-emulsified. Vigorous agitation is key for biphasic conditions.[7]

  • Concentration: Very dilute reaction mixtures can lead to slower rates.

    • Solution: Ensure the concentration of your reactants is appropriate. A typical concentration is around 0.5 M with respect to the limiting reagent.[6]

Q4: My final product is an off-white or yellow oil/solid and the NMR shows impurities. What are the likely side products?

A4: The primary impurity is often unreacted starting material or benzoic acid. However, other side reactions can occur.

  • Benzoic Acid: This forms from the hydrolysis of benzoyl chloride. It is acidic and can typically be removed during the work-up.

    • Solution: During the aqueous work-up, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the benzoic acid, forming sodium benzoate, which is water-soluble and will be extracted into the aqueous layer.

  • Diacylation (less common for morpholine): With primary amines, a potential side product is the diacylated amine. This is not possible for a secondary amine like morpholine.

  • Colored Impurities: The "viscous dark reaction mixture" mentioned in some protocols can result from minor, highly conjugated byproducts.[6]

    • Solution: If basic/acidic washes do not remove the color, purification by recrystallization or column chromatography may be necessary. N-Benzoylmorpholine is a solid with a melting point of 73.5-74.0 °C, making recrystallization a viable option.[8]

Section 3: Optimized Experimental Protocol & Data

Following a validated protocol is the surest path to success. The following procedure is adapted from a high-yield (95%) synthesis and can serve as a robust starting point for your experiments.[6]

Optimized Protocol for N-Benzoylmorpholine Synthesis

Materials:

  • Morpholine (1.1 eq)

  • Benzoyl chloride (1.0 eq, limiting reagent)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane (to achieve ~0.5 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0°C.

  • Addition of Acyl Chloride: Add benzoyl chloride (1.0 eq) dropwise to the stirred solution over 15-20 minutes. A slow rate of addition is crucial to control the exothermic reaction and prevent the solvent from boiling.[6] A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 1 hour to ensure the reaction goes to completion.

  • Quenching & Work-up: Add deionized water (equal volume to the DCM) to the flask and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with small portions of DCM.

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • 1 M HCl (to remove excess morpholine and TEA)

    • Saturated NaHCO₃ solution (to remove any benzoic acid)

    • Brine (saturated NaCl solution)

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification (if necessary): The product is often obtained as an off-white solid with high purity (>95%).[6] If further purification is needed, recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Table: Comparison of Common Bases

The choice of base and solvent system is a critical parameter. The table below summarizes the common choices and their implications.

BaseSolvent SystemPhaseAdvantagesDisadvantages
Triethylamine (TEA) Anhydrous Organic (DCM, THF)HomogeneousHigh yields; easy to remove salt by filtration/washing.[6]Requires anhydrous conditions; TEA can be difficult to remove completely without an acid wash.
Sodium Hydroxide (NaOH) Biphasic (DCM/Water, Ether/Water)HeterogeneousInexpensive; no need for anhydrous solvents; classic Schotten-Baumann conditions.[4][7]Requires vigorous stirring; risk of benzoyl chloride hydrolysis; potential for emulsion formation during work-up.
Pyridine Anhydrous Organic (DCM, Chloroform)HomogeneousActs as both a base and a nucleophilic catalyst.Can be difficult to remove from the product; toxic.

Section 4: Visual Troubleshooting Workflow

When faced with a low-yielding reaction, a logical, step-by-step diagnostic process is essential. The following flowchart provides a visual guide to troubleshooting your synthesis.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield Start Low Yield (<70%) CheckReagents 1. Assess Reagent Quality Start->CheckReagents CheckStoich 2. Verify Stoichiometry CheckReagents->CheckStoich Reagents OK Sol_Reagents Use fresh/purified reagents. Use anhydrous solvent. CheckReagents->Sol_Reagents Issue Found CheckConditions 3. Evaluate Reaction Conditions CheckStoich->CheckConditions Stoich. OK Sol_Stoich Recalculate molar equivalents. Use 1.1 eq Morpholine, 1.2 eq Base. CheckStoich->Sol_Stoich Issue Found CheckWorkup 4. Review Work-up & Purification CheckConditions->CheckWorkup Conditions OK Sol_Conditions Control temperature (0°C to RT). Ensure vigorous stirring. Check reaction time. CheckConditions->Sol_Conditions Issue Found Sol_Workup Check pH of washes. Ensure complete extraction. Optimize recrystallization solvent. CheckWorkup->Sol_Workup Issue Found End Optimized Yield CheckWorkup->End Work-up OK Sol_Reagents->CheckStoich Sol_Stoich->CheckConditions Sol_Conditions->CheckWorkup Sol_Workup->End

Caption: Logical workflow for troubleshooting N-Benzoylmorpholine synthesis.

References

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved January 18, 2026, from [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved January 18, 2026, from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). PMC, NIH. Retrieved January 18, 2026, from [Link]

  • N-Benzoylmorpholine | C11H13NO2 | CID 15114. (n.d.). PubChem, NIH. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude Benzoic Acid Morpholin-4-yl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about Purification techniques for crude "Benzoic acid morpholin-4-YL ester".

Welcome to the technical support guide for the purification of Benzoic acid morpholin-4-yl ester. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your target compound. As Senior Application Scientists, we understand that purification is both an art and a science; this guide explains the fundamental principles behind each step to empower you to adapt and overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude "Benzoic acid morpholin-4-yl ester"?

A1: The impurity profile is dictated by your synthetic route. Assuming a standard esterification (e.g., from benzoyl chloride and morpholine or a coupling reaction like Steglich esterification), the primary impurities are:

  • Unreacted Starting Materials: Benzoic acid and morpholine.

  • Coupling Reagents/By-products: If using coupling agents like DCC or EDC, you will have corresponding urea by-products (dicyclohexylurea or 1-ethyl-3-(3-dimethylaminopropyl)urea)[1].

  • Hydrolysis Product: The ester can hydrolyze back to benzoic acid and morpholine, especially during aqueous workups if conditions are not controlled[2][3].

Q2: My compound is a solid. Should I prioritize recrystallization or column chromatography?

A2: For solid compounds, recrystallization is often the more efficient and scalable method for achieving high purity, provided a suitable solvent system can be identified[4][5]. It is particularly effective at removing trace impurities after a bulk purification step like an acid-base extraction. Column chromatography is more versatile, capable of separating complex mixtures and purifying oils, but it is generally more time-consuming and solvent-intensive[6]. A general recommendation is to first perform an extractive workup, then attempt recrystallization. If that fails to yield the desired purity, proceed to column chromatography.

Q3: Is Benzoic acid morpholin-4-yl ester stable to acidic or basic conditions during a liquid-liquid extraction?

A3: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis[2][7]. However, for purification purposes, brief exposure to mild, cold aqueous acid and base is generally acceptable and highly effective.

  • Mild Base (e.g., sat. NaHCO₃ solution): This is relatively safe and essential for removing acidic impurities like unreacted benzoic acid[8][9].

  • Mild Acid (e.g., dilute, cold 1M HCl): This is effective for removing basic impurities like morpholine. However, the risk of hydrolysis is higher than with a base wash. This step should be performed quickly at low temperatures (0-5 °C) to minimize product degradation[3].

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

Issue 1: Low Yield After Aqueous Workup

Q: I'm losing a significant amount of product during the liquid-liquid extraction. My organic layers look cloudy. What is happening?

A: Significant product loss during extraction often points to two main issues: emulsion formation or unintentional hydrolysis. Cloudiness in the organic layer often indicates the presence of water[9].

  • Causality: The morpholine moiety in your ester can act as a surfactant, stabilizing emulsions between the organic and aqueous layers. Furthermore, if the pH becomes too acidic or basic, or if the extraction is too prolonged, hydrolysis will convert your desired ester into water-soluble salts (sodium benzoate or morpholine hydrochloride), pulling them out of the organic layer[7].

  • Solutions:

    • Break Emulsions: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer.

    • Control pH & Temperature: Use only mild reagents (e.g., saturated NaHCO₃ instead of 2M NaOH). When performing an acid wash, use dilute acid (e.g., 1M HCl) and ensure the solution is cold (ice bath) to minimize hydrolysis[3].

    • Back-Extraction: If you suspect product has been lost to the aqueous layer, you can perform a "back-extraction." For the basic wash, acidify the aqueous layer and extract it again with an organic solvent to recover any benzoic acid (from hydrolysis). For the acidic wash, basify the aqueous layer and extract to recover any morpholine. This is primarily for diagnosing the loss, not for product recovery.

Issue 2: Recrystallization Problems

Q: I can't find a good solvent for recrystallization. Either my compound is completely soluble, or it won't dissolve at all. What should I do?

A: Finding the right solvent is the most critical part of recrystallization. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point[10].

  • Causality: The principle of recrystallization relies on a significant difference in solubility at hot versus cold temperatures[4]. If this condition isn't met, crystals will either not form or will precipitate too quickly, trapping impurities.

  • Solutions:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities. See the table below for suggestions. Place a small amount of your crude material in a test tube and add a few drops of solvent. Observe solubility at room temperature and then upon heating.

    • Use a Two-Solvent System: This is a powerful technique when a single solvent fails. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly. The crystals should form as the solubility decreases.

Solvent SystemPolarityBoiling Point (°C)Rationale & Potential Outcome
Single Solvents
Isopropanol / EthanolPolar Protic82 / 78Good starting point. May have high solubility even when cold.
Ethyl AcetatePolar Aprotic77Common solvent for esters. Good potential.
TolueneNon-polar111Often a good choice for aromatic compounds[11].
Heptane / HexaneNon-polar98 / 69Likely to be a poor solvent; best used in a two-solvent system.
Two-Solvent Systems
Ethyl Acetate / HeptaneMedium to Low-A classic combination. Dissolve in hot EtOAc, add Heptane.
Toluene / HexaneLow-For less polar compounds. Dissolve in hot Toluene, add Hexane.
Ethanol / WaterHigh to Medium-Dissolve in hot Ethanol, add hot Water until cloudy. Benzoic acid itself is often recrystallized from water[10][12].
Issue 3: Product Streaking in Column Chromatography

Q: My compound runs as a long streak instead of a tight spot on my TLC plate, and I get poor separation during column chromatography. How can I fix this?

A: Streaking is a classic sign of strong interaction between your compound and the stationary phase, which for silica gel is acidic[13].

  • Causality: The basic nitrogen atom of the morpholine group can strongly and irreversibly bind to the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to tailing, poor separation, and sometimes complete loss of the product on the column[13].

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to your mobile phase (typically 0.1-1% by volume). This base will compete with your compound for binding to the acidic sites on the silica, allowing your product to elute cleanly[13].

    • Use a Different Stationary Phase: Switch to a more inert stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds[13].

    • "Plug" Filtration: If you only need to remove highly polar or non-polar impurities, a quick filtration through a short "plug" of silica or celite can be effective without the long residence time of a full chromatography column, minimizing degradation[13].

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane, 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.

  • Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it gently, and vent frequently to release pressure from CO₂ evolution. Shake for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time. This step removes unreacted benzoic acid[8].

  • Acid Wash (Optional but Recommended): Cool the separatory funnel in an ice bath. Add an equal volume of cold 1M hydrochloric acid (HCl). Shake for 30-60 seconds. Allow the layers to separate and drain the aqueous layer. This wash removes unreacted morpholine.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Shake for 1 minute. This removes residual water and helps break any emulsions. Drain the aqueous layer.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified, albeit likely still crude, ester.

Protocol 2: Purification by Recrystallization

This protocol should be performed after the initial extractive workup.

  • Solvent Selection: Using a small amount of your material, identify a suitable single or two-solvent system as described in the troubleshooting guide above.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot recrystallization solvent (or the "good" solvent in a two-solvent system) required to fully dissolve the solid at the boiling point.

  • Hot Filtration (If Necessary): If there are insoluble impurities (like dust or urea by-products), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow cooling and promote the growth of larger, purer crystals[10]. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor. Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations & Workflows

Decision Workflow for Purification Strategy

This diagram outlines the logical steps for choosing the appropriate purification method.

Purification_Workflow start Crude Product workup Aqueous Workup (Acid-Base Extraction) start->workup check_physical_state Is the product a solid or an oil? workup->check_physical_state recrystallization Attempt Recrystallization check_physical_state->recrystallization Solid chromatography Column Chromatography check_physical_state->chromatography Oil check_purity_recryst Is purity >95%? recrystallization->check_purity_recryst check_purity_recryst->chromatography No final_product Pure Product check_purity_recryst->final_product Yes check_purity_chrom Is purity >95%? chromatography->check_purity_chrom check_purity_chrom->final_product Yes end_fail Further Characterization Needed check_purity_chrom->end_fail No

Caption: A flowchart for selecting the optimal purification strategy.

Liquid-Liquid Extraction Workflow

This diagram illustrates the separation of components during the aqueous workup.

Extraction_Diagram cluster_0 Initial State: Crude Mixture in Organic Solvent cluster_1 Step 1: Wash with sat. NaHCO₃ cluster_2 Step 2: Wash with dilute HCl crude Benzoic Acid Morpholin-4-yl Ester (Product) Benzoic Acid (Impurity) Morpholine (Impurity) organic1 Product Morpholine crude->organic1 Organic Phase aqueous1 Sodium Benzoate (Removed) crude->aqueous1 Aqueous Phase organic2 Product organic1->organic2 Organic Phase aqueous2 Morpholine HCl (Removed) organic1->aqueous2 Aqueous Phase

Caption: Separation of impurities during an acid-base extraction.

References

  • Vertex AI Search. (2012). Chemistry Practical Techniques: Solvent Extraction.
  • ResearchGate. (2016). How to purify esterefication product?.
  • Coach Benner. Synthesis, Isolation, and Purification of an Ester.
  • Google Patents. (1978). Esterification and extraction process. US4082788A.
  • BenchChem. (2025). Technical Support Center: Purification of Ester Products from Long-Chain Alcohol Contaminants.
  • University Course Material. The Recrystallization of Benzoic Acid.
  • University Lab Manual. Recrystallization of Benzoic Acid.
  • FAMU. (2016). Lab Report Recrystallization.
  • LookChem. General procedures for the purification of Esters.
  • ausetute.com. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
  • Alfa Chemistry. Recrystallization of Benzoic Acid.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Chemguide. hydrolysis of esters.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
  • BenchChem. Technical Support Center: Purification of Boronic Acid Pinacol Esters.
  • National Institutes of Health. (2018). Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries.

Sources

Technical Support Center: Overcoming Solubility Challenges with Benzoic acid morpholin-4-YL ester in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "Benzoic acid morpholin-4-YL ester." This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental assays. Poor aqueous solubility is a common yet significant hurdle in drug discovery, often leading to inconsistent results and underestimated potency.[1][2] This guide provides a structured approach, from fundamental principles to advanced techniques, to help you achieve reliable and reproducible data.

Compound Profile: Benzoic acid morpholin-4-YL ester

Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility.

PropertyDataSource(s)
Chemical Name Benzoic acid morpholin-4-YL ester[3][4]
CAS Number 5765-65-1[3][4]
Molecular Formula C₁₁H₁₃NO₃[3]
Molecular Weight 207.23 g/mol [3]
Appearance Solid[3]
Predicted Character Lipophilic, Poorly Water-SolubleInferred

Expert Analysis of the Structure: The molecule is an ester formed from benzoic acid and 4-hydroxymorpholine. The ester linkage and the benzene ring contribute to its hydrophobic nature. Critically, the molecule lacks readily ionizable functional groups; the morpholine nitrogen and the carboxylic acid are both part of the neutral ester linkage. This suggests that its solubility will be largely independent of pH within a typical physiological range (pH 4-8), and attempts to dramatically alter solubility via pH adjustment may be ineffective or risk chemical degradation (hydrolysis) of the ester.[5][6]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with Benzoic acid morpholin-4-YL ester.

Q1: Why does my compound dissolve perfectly in DMSO but precipitates when I add it to my aqueous assay buffer?

This is a very common phenomenon known as "DMSO crash-out" or precipitation upon dilution.[7][8] Benzoic acid morpholin-4-YL ester, being lipophilic, is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO).[9] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment rapidly changes from organic to overwhelmingly aqueous. The compound's solubility limit in this new environment is much lower, causing it to precipitate out of the solution.[7][8] The result is a milky or cloudy suspension, which means the actual concentration of the dissolved compound available to interact with your biological target is unknown and significantly lower than intended.[2]

Q2: What is the best solvent for preparing a stock solution?

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[9][10]

  • Expertise & Experience: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a workhorse for compound library management.[9][11] Its miscibility with water allows for dilution into aqueous buffers.[9] While other solvents like ethanol or DMF can be used, DMSO typically offers the highest solubilizing power for challenging compounds.[12]

Q3: How should I properly prepare and store my stock solutions to ensure integrity?

Proper preparation and storage are critical for generating reproducible results. Following a standardized protocol minimizes variability.[13]

Protocol: Preparation and Storage of a 10 mM DMSO Stock Solution

  • Calculation: Use the following formula to determine the mass of the compound needed:

    • Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000

    • Example for 1 mL of a 10 mM stock:

      • Mass (mg) = 0.010 mol/L × 0.001 L × 207.23 g/mol × 1000 = 2.07 mg

  • Weighing: Accurately weigh the calculated mass of Benzoic acid morpholin-4-YL ester using an analytical balance.

  • Dissolution:

    • Add the weighed compound to an appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).

    • Add the calculated volume of high-purity DMSO (e.g., 1 mL).

    • Cap the vial securely and vortex vigorously for 1-2 minutes. A brief sonication in a water bath can assist with dissolving any remaining particulates. Visually inspect to ensure a clear solution.

  • Aliquoting & Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed tubes.[13]

    • Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.

    • Store aliquots at -20°C for routine use (up to 1 month) or -80°C for long-term storage (6+ months) .[13][14]

Q4: My compound still precipitates upon dilution. What is the best way to prepare my working solutions?

If direct dilution causes precipitation, a more controlled method is required. The key is to avoid creating localized areas of high compound concentration in the aqueous buffer.[15]

  • Technique 1: Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform a series of smaller dilutions. For example, first, dilute the 10 mM stock to 1 mM in DMSO, and then dilute this intermediate stock into your final assay buffer. This gradual reduction in DMSO concentration can sometimes prevent precipitation.[15]

  • Technique 2: Stir-Dilution: When adding the DMSO stock to the final assay buffer, do so dropwise into the vortex of the buffer as it is being vigorously stirred or vortexed.[15] This rapid mixing disperses the compound and solvent quickly, preventing it from crashing out.

Q5: What is the maximum concentration of DMSO my assay can tolerate?

This is a critical parameter that must be determined empirically for your specific system. High concentrations of DMSO can be toxic to cells or inhibit enzyme activity.[10]

  • General Guidelines:

    • Cell-Based Assays: Keep the final DMSO concentration below 0.5% , with many cell lines tolerating up to 1%.[14][15]

    • Biochemical/Enzymatic Assays: These are often more robust, but tolerance can vary widely. A final concentration of 1-2% is a common starting point, but some enzymes can be affected by as little as 0.1% DMSO, while others tolerate up to 10%.[8]

  • Trustworthiness: Always run a "solvent tolerance" control experiment. In this experiment, you test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%) in your assay without the compound. The highest concentration that does not significantly affect the assay's baseline signal or health is your maximum tolerable concentration.

Part 2: Advanced Troubleshooting Workflow

When standard dilution methods fail, a systematic approach is needed to identify a viable solubilization strategy. The following workflow guides you through the most effective advanced options.

G start Compound Precipitation Observed in Assay optimize_dilution Step 1: Optimize Dilution Protocol - Add stock to vortexing buffer - Test serial dilution start->optimize_dilution Start Here re_eval_assay Step 2: Re-evaluate Assay Parameters - Lower final compound concentration? - Cautiously increase final DMSO %? optimize_dilution->re_eval_assay Still Precipitates use_excipients Step 3: Employ Solubilizing Excipients (Choose one to start) re_eval_assay->use_excipients Still Precipitates cyclodextrins Option A: Cyclodextrins - Form inclusion complexes - Start with HP-β-CD use_excipients->cyclodextrins cosolvents Option B: Co-solvents - Add to final buffer - e.g., PEG400, Propylene Glycol use_excipients->cosolvents surfactants Option C: Surfactants (Use with Caution) - e.g., Tween-80, Pluronic F-68 - High risk of assay interference use_excipients->surfactants physical_aids Step 4: Use Physical Dissolution Aids - Gentle warming (check stability) - Sonication post-dilution cyclodextrins->physical_aids Still Precipitates cosolvents->physical_aids Still Precipitates surfactants->physical_aids Still Precipitates success Solubility Issue Resolved Proceed with Assay physical_aids->success If Successful

Caption: A decision tree for troubleshooting compound precipitation.

Step-by-Step Guide to Advanced Techniques
1. Employ Solubilizing Excipients

If optimizing the dilution process is insufficient, the next step is to modify the assay buffer with solubilizing agents. It is crucial to test the effect of any new excipient on the assay's performance in a control experiment.

Option A: Cyclodextrins (Highly Recommended)

  • Expertise & Experience (Mechanism): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble molecules like Benzoic acid morpholin-4-YL ester, forming a water-soluble "inclusion complex" that enhances its apparent solubility without chemically altering the compound.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and a strong safety profile.[19]

  • Protocol: Preparing a Compound-Cyclodextrin Stock Solution

    • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v in water or buffer). Gentle warming may be required to fully dissolve the cyclodextrin.

    • Add a small volume of your high-concentration DMSO stock of Benzoic acid morpholin-4-YL ester to the HP-β-CD solution.

    • Mix vigorously (vortex) and/or sonicate for 15-30 minutes to facilitate the formation of the inclusion complex.

    • This new, highly concentrated aqueous stock can then be diluted into your final assay buffer, which should now prevent precipitation.

Option B: Co-solvents

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to the assay buffer in small amounts, increase the overall polarity of the solvent system, thereby improving the solubility of hydrophobic compounds.[7][20]

  • Data Presentation: Comparison of Common Co-solvents

Co-solventTypical Final Conc.ProsCons
PEG 400 1-5%Low toxicity, effective solubilizer.[21]Can be viscous, potential for assay interference.
Propylene Glycol 1-5%Good safety profile, commonly used.[22]Can be cytotoxic at higher concentrations.[22]
Glycerol 1-10%Protein stabilizing properties.[12]Lower solubilizing power than PEG, high viscosity.
Ethanol 1-2%Readily available, effective.[22]Can denature proteins, more volatile, cytotoxic potential.[10][22]
  • Trustworthiness: Always validate co-solvent compatibility. Test the chosen co-solvent at its final concentration in your assay to ensure it does not inhibit or activate your biological target.

2. Use Physical Dissolution Aids

These methods can be used in conjunction with the strategies above to help dissolve stubborn precipitates.

  • Sonication: After diluting your compound into the final assay buffer, place the solution in a bath sonicator for 5-10 minutes. The high-frequency sound waves can break up small aggregates and help force the compound into solution.[2]

  • Gentle Warming: Briefly warming the solution to 37°C can sometimes increase solubility.[8] Caution: This approach should be used with care, as prolonged exposure to heat can degrade the compound. A stability test is recommended if you plan to use this method routinely.

Summary & Key Takeaways

Successfully working with poorly soluble compounds like Benzoic acid morpholin-4-YL ester requires a systematic and multi-faceted approach.

Strategy LevelKey ActionsPrimary Goal
Foundation Prepare high-quality, high-concentration DMSO stock solutions. Store in single-use aliquots at -20°C or -80°C.Ensure compound integrity and reproducibility.
Initial Use vigorous stir-dilution when preparing working solutions. Test a serial dilution protocol.Prevent "DMSO crash-out" during dilution.
Intermediate Empirically determine the maximum solvent tolerance of your specific assay.Maximize solvent power without compromising biological relevance.
Advanced Employ solubilizing excipients, starting with cyclodextrins (HP-β-CD).Increase the apparent aqueous solubility of the compound.
Contingency Use co-solvents (e.g., PEG 400) or physical aids (sonication) if other methods fail.Provide additional options for challenging experimental conditions.

By following this guide, you can systematically diagnose and overcome the solubility challenges posed by Benzoic acid morpholin-4-YL ester, leading to more accurate, reliable, and meaningful experimental outcomes.

References

  • Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Pharmapproach. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • ResearchGate. (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Cravatt, B. F., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

  • ResearchGate. The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]

  • Journal of Visualized Experiments. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • PubChem. 2-(Morpholin-4-yl)benzoic acid. [Link]

  • Quora. What is the pH of an ester?[Link]

  • PubChem. 4-(Morpholine-4-carbonyl)benzoic acid. [Link]

  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]

  • National Institutes of Health. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • National Institutes of Health. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks?. [Link]

  • askIITians. How does pH affect solubility?. [Link]

  • ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]

  • PubMed. Compound precipitation in high-concentration DMSO solutions. [Link]

  • CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

  • PubChemLite. 4-(morpholin-4-yl)benzoic acid (C11H13NO3). [Link]

  • AOBChem USA. Benzoic acid morpholin-4-yl ester. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • ResearchGate. Is there a relationship between solubility of material and its PH level?. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Morpholine Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholine esterification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Troubleshooting Guide: Overcoming Common Hurdles in Morpholine Esterification

This section addresses specific challenges you may encounter during the esterification of morpholine derivatives. Each point provides a potential cause and a validated, step-by-step solution.

Issue 1: Low or No Product Yield

You've set up your reaction, let it run for the prescribed time, and upon workup and analysis (TLC, LC-MS, or GC-MS), you observe very little or no desired ester product.

Potential Causes & Solutions:

  • Insufficient Acylating Agent Reactivity: The chosen carboxylic acid may not be reactive enough under the applied conditions. The direct reaction between a carboxylic acid and a morpholine is often slow and requires activation.

    • Solution:

      • Activate the Carboxylic Acid: Convert the carboxylic acid into a more reactive species. This is the most common and effective solution. Options include forming an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or using peptide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2]

      • Employ a Catalytic Approach: For a classic approach with simple substrates, a Fischer-Speier esterification can be employed by refluxing the carboxylic acid and morpholine with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[3][4] This method is equilibrium-driven and requires removal of water to proceed to completion.

  • Inadequate Catalyst or Base: The reaction may require a catalyst or a base to proceed at a reasonable rate.

    • Solution:

      • For reactions with activated acids (e.g., acid chlorides): Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated. This prevents the protonation of the morpholine nitrogen, which would render it non-nucleophilic.[5]

      • To accelerate the reaction: Add a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate, significantly speeding up the acylation, especially for sterically hindered substrates.[6][7][8]

  • Equilibrium Limitations: Esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[9][10]

    • Solution:

      • Water Removal: Use a Dean-Stark apparatus when refluxing in a solvent like toluene. This physically removes water from the reaction mixture as an azeotrope, driving the reaction forward according to Le Châtelier's principle.[11][12][13]

      • Use of Excess Reagent: Employing a large excess of either the morpholine or the carboxylic acid can also shift the equilibrium towards the product.[9][14]

  • Presence of Water in Reagents/Solvents: Initial water contamination can prevent the reaction from starting, especially when using water-sensitive activating agents.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The presence of water can hydrolyze activated intermediates.[7][15]

Experimental Protocol: EDC/DMAP Coupling for Morpholine Esterification

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq), the morpholine derivative (1.1 eq), and DMAP (0.1 eq).

  • Solvent: Add anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Formation of Significant Byproducts

Your reaction yields the desired product, but it is contaminated with one or more significant byproducts, complicating purification.

Potential Causes & Solutions:

  • N-Acylurea Formation: This is a classic byproduct when using carbodiimide coupling agents like DCC. It arises from an intramolecular rearrangement of the reactive O-acylisourea intermediate.[7][16]

    • Solution:

      • Use an Additive: The addition of DMAP or 1-hydroxybenzotriazole (HOBt) is crucial. These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a new "active ester" that is not prone to this side reaction.[16][17]

      • Switch to EDC: The urea byproduct from EDC is water-soluble, making it much easier to remove during an aqueous workup compared to the insoluble dicyclohexylurea (DCU) formed from DCC.[18][19][20]

  • Diacylation: If the morpholine starting material contains other nucleophilic groups (like a primary amine or hydroxyl group), these may also react with the activated carboxylic acid.

    • Solution:

      • Protecting Groups: Temporarily protect other nucleophilic functional groups before the esterification step.

      • Control Stoichiometry: Carefully add the activating agent or activated carboxylic acid (e.g., acid chloride) slowly to the reaction mixture to avoid high local concentrations that can favor multiple acylations.

Workflow for Troubleshooting Low Yield

G Start Low or No Yield Observed Check_Activation Is the Carboxylic Acid Activated? Start->Check_Activation Activate Activate Acid (e.g., SOCl₂, EDC/DCC) Check_Activation->Activate No Check_Catalyst Is a Catalyst/Base Used? Check_Activation->Check_Catalyst Yes Activate->Check_Catalyst Add_Catalyst Add DMAP (catalytic) Add Base (e.g., TEA) if needed Check_Catalyst->Add_Catalyst No Check_Water Is Water Being Removed? Check_Catalyst->Check_Water Yes Add_Catalyst->Check_Water Use_DeanStark Use Dean-Stark Trap or Anhydrous Conditions Check_Water->Use_DeanStark No Monitor Monitor Reaction (TLC, LC-MS) Check_Water->Monitor Yes Use_DeanStark->Monitor

Caption: A logical workflow for troubleshooting low yield in morpholine esterification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for morpholine esterification?

The optimal solvent depends on the chosen methodology.

  • For coupling agent-mediated reactions (EDC, DCC): Anhydrous aprotic polar solvents like dichloromethane (DCM) and dimethylformamide (DMF) are standard choices.[20]

  • For reactions involving acid chlorides: Aprotic solvents such as DCM, THF, or toluene are used to prevent reaction with the solvent.

  • For Fischer esterifications: A non-polar solvent like toluene is ideal as it forms an azeotrope with water, facilitating its removal with a Dean-Stark trap.[3][21]

Q2: How can I purify my morpholine ester, especially if it's basic?

Purification can be challenging due to the basic nature of the morpholine nitrogen.

  • Column Chromatography: Standard silica gel chromatography can be used, but it's often necessary to add a small amount of a basic modifier like triethylamine (~1%) to the eluent. This prevents the product from streaking on the acidic silica gel.

  • Acid/Base Extraction: You can dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the morpholine nitrogen, moving it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization is an excellent purification method. Alternatively, forming a crystalline salt (e.g., a hydrochloride or carboxylate salt) can be an effective purification step.[22]

Q3: What are the key safety considerations for this reaction?

  • Activating Agents: Thionyl chloride and oxalyl chloride are highly corrosive and toxic; they must be handled in a well-ventilated fume hood.

  • Coupling Agents: DCC and EDC are potent skin sensitizers and allergens. Avoid direct contact and inhalation.[17][18]

  • Bases and Catalysts: Pyridine and triethylamine are flammable and have strong odors. DMAP is toxic. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

Data Summary Table: Common Coupling Reagents

ReagentActivating Agent ForByproductByproduct SolubilityKey Advantage
DCC Carboxylic AcidsN,N'-Dicyclohexylurea (DCU)Insoluble in most organic solventsInexpensive, high reactivity
EDC Carboxylic AcidsWater-soluble urea derivativeWater-solubleEasy byproduct removal via aqueous workup[20]
SOCl₂ Carboxylic AcidsHCl, SO₂ (gases)N/A (gaseous)Forms highly reactive acid chloride

References

  • 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry . (n.d.). Retrieved January 17, 2026, from [Link]

  • Unlocking Chemical Synthesis: The Power of 4-Dimethylaminopyridine (DMAP) in Esterification . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap . (n.d.). University of Illinois Springfield. Retrieved January 17, 2026, from [Link]

  • Video: Dean-Stark Trap: Principle, Use in Chemical Reactions . (2017, February 22). JoVE. Retrieved January 17, 2026, from [Link]

  • Steglich Esterification . (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Fischer–Speier esterification . (2023, December 29). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Dean–Stark apparatus . (2023, November 29). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Puterbaugh, W. H., Vanselow, C. H., Nelson, K., & Shrawder, E. J. (1962). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. Journal of Chemical Education, 39(6), 313. [Link]

  • Fischer Esterification: Definition, Examples, and Mechanism . (n.d.). Chemistry Learner. Retrieved January 17, 2026, from [Link]

  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5859-5867. [Link]

  • Fischer Esterification . (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Das, B., et al. (2020). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Letters in Organic Chemistry, 17(9), 683-688. [Link]

  • Fischer Esterification-Typical Procedures . (2024, January 5). OperaChem. Retrieved January 17, 2026, from [Link]

  • Fischer esterification . (2019, June 10). In Sciencemadness Wiki. Retrieved January 17, 2026, from [Link]

  • Various authors. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. Retrieved January 17, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . (2022, November 16). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling . (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • Optimization of reaction conditions for the preparation of amide 2 1a . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Troubleshooting: How to Improve Yield . (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • What are possible sources of error in an esterification lab? . (2025, July 8). Filo. Retrieved January 17, 2026, from [Link]

  • Carboxylic Acids Important Reactions . (n.d.). Jack Westin. Retrieved January 17, 2026, from [Link]

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. (n.d.). Google Patents.
  • Nikitin, K., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(32), 20968-20972. [Link]

  • Coupling Reagents . (n.d.). Aapptec Peptides. Retrieved January 17, 2026, from [Link]

  • Optimization of the reaction conditions a . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • US4230849A - Process for the activation of carboxylic acids. (n.d.). Google Patents.
  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers . (n.d.). Interchim. Retrieved January 17, 2026, from [Link]

  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • MORPHOLINE . (n.d.). Ataman Kimya. Retrieved January 17, 2026, from [Link]

  • Morpholine . (2023, December 26). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Fischer Esterification . (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • The Study on the Preparation of Morpholine . (n.d.). Dissertation. Retrieved January 17, 2026, from [Link]

  • Video: Esterification - Prep . (2020, March 26). JoVE. Retrieved January 17, 2026, from [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines . (2026, January 13). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture . (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines . (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Esterification Reaction . (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]

  • mechanism for the esterification reaction . (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

  • Esterification | Reaction, Mechanism & Formula . (n.d.). Study.com. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Crystallization of Benzoic Acid Morpholin-4-yl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Benzoic acid morpholin-4-yl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-quality crystals of this compound. As Senior Application Scientists, we have synthesized field-proven insights with fundamental scientific principles to help you navigate the challenges of crystallization.

Understanding the Crystallization of Benzoic Acid Morpholin-4-yl Ester

Benzoic acid morpholin-4-yl ester (CAS: 5765-65-1) is a solid with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.2258 g/mol [1][2]. The successful crystallization of this molecule, which contains both an ester and a morpholine functional group, is crucial for its purification and for obtaining the desired solid-state properties. The principles of solubility, supersaturation, and nucleation are central to this process[3][4]. This guide will address common issues you may encounter and provide systematic approaches to resolve them.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of crystallizing Benzoic acid morpholin-4-yl ester?

A1: The primary goal is purification. Crystallization is a technique used to separate a solid compound from impurities[5][6]. By dissolving the impure solid in a suitable solvent at a high temperature and then allowing it to cool slowly, the desired compound will form crystals, while the impurities remain dissolved in the solvent[7]. This process is essential for obtaining a product with high purity, which is critical for downstream applications, including pharmaceutical development.

Q2: What are the ideal characteristics of a solvent for crystallizing this compound?

A2: An ideal solvent for recrystallization should:

  • Dissolve the Benzoic acid morpholin-4-yl ester well at elevated temperatures but poorly at low temperatures[8].

  • Not react with the compound[8].

  • Be sufficiently volatile to be easily removed from the purified crystals[8].

  • Be non-toxic and environmentally friendly, if possible.

  • Dissolve impurities well at all temperatures or not at all.

Q3: How does the morpholine group influence solvent selection?

A3: The morpholine moiety introduces a polar tertiary amine and an ether linkage. This suggests that moderately polar solvents may be effective. The nitrogen atom can act as a hydrogen bond acceptor, influencing solubility in protic solvents.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When heating solvents, use a water bath or a heating mantle, not an open flame, especially with flammable organic solvents. Refer to the Safety Data Sheet (SDS) for Benzoic acid morpholin-4-yl ester and the solvents you are using for specific hazard information[2].

Troubleshooting Crystallization Problems

This section provides solutions to specific problems you might encounter during the crystallization of Benzoic acid morpholin-4-yl ester.

Q: My compound is "oiling out" and forming sticky droplets instead of solid crystals. What should I do?

A: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase[9]. This often happens if the solution is too concentrated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the compound.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the supersaturation level[10].

  • Slow Down the Cooling Rate: Allow the flask to cool to room temperature slowly on the benchtop, insulated from the cold surface. Rapid cooling encourages oiling out[4]. You can insulate the flask by placing it on a cork ring or a few paper towels.

  • Change the Solvent System: The choice of solvent is critical. If the problem persists, consider a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial. For esters, solvent mixtures like n-hexane/acetone or n-hexane/ethyl acetate can be effective[11].

Q: I've cooled the solution, but no crystals have formed. What is the issue?

A: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated. This could be because too much solvent was used or the compound is highly soluble even at low temperatures.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth[5][9].

    • Seeding: If you have a small crystal of pure Benzoic acid morpholin-4-yl ester, add it to the solution. This "seed" crystal will act as a template for other crystals to grow upon.

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent. Then, allow it to cool again[10]. Be careful not to evaporate too much solvent, as this could lead to rapid precipitation and trapping of impurities.

  • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of the compound[5].

Q: My crystallization yielded a very fine powder, not nice crystals. How can I improve this?

A: The formation of a fine powder is often the result of rapid crystallization, which can trap impurities within the crystal lattice. The goal is to encourage slow and controlled crystal growth.

Troubleshooting Steps:

  • Use a More Gradual Cooling Process: Ensure the solution cools as slowly as possible. After reaching room temperature, you can move the flask to a refrigerator and then a freezer to continue the slow cooling process.

  • Adjust the Solvent System: A solvent in which the compound is slightly more soluble can slow down the rate of crystallization. You could try a mixed solvent system, where one solvent dissolves the compound well and the other poorly. By slowly adding the "poor" solvent to a solution of the compound in the "good" solvent at a high temperature until it becomes slightly cloudy, and then adding a drop of the "good" solvent to redissolve the precipitate, you can achieve a state of saturation that is ideal for slow cooling and crystal growth.

Q: The yield of my recrystallized product is very low. How can I increase it?

A: A low yield can result from using too much solvent, incomplete crystallization, or losing product during filtration.

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Adding excess solvent will result in a significant amount of your product remaining in the mother liquor upon cooling[6].

  • Ensure Complete Crystallization: After cooling to room temperature, cool the solution in an ice bath for at least 30 minutes to maximize the amount of product that crystallizes out of the solution.

  • Optimize Filtration:

    • Use a Büchner funnel and vacuum filtration for efficient separation of the crystals from the mother liquor.

    • Wash the crystals with a minimal amount of ice-cold solvent. Using warm solvent will dissolve some of your product[5][6].

Experimental Protocols

General Recrystallization Protocol for Benzoic Acid Morpholin-4-yl Ester
  • Solvent Selection: Based on the structure, consider solvents such as ethanol, isopropanol, ethyl acetate, or a mixture of ethanol and water. Perform small-scale solubility tests to find a suitable solvent.

  • Dissolution: Place the crude Benzoic acid morpholin-4-yl ester in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring. Continue adding the hot solvent portion-wise until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Data and Visualizations

Table 1: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds; consider for mixed solvent systems.
Ethanol7824.5A versatile solvent for moderately polar compounds.
Isopropanol8219.9Similar to ethanol, slightly less polar.
Ethyl Acetate776.0A good choice for esters[11].
Acetone5620.7A polar aprotic solvent, can be effective.
Toluene1112.4A non-polar solvent, may be useful in mixed systems.
n-Hexane691.9A non-polar solvent, often used as an anti-solvent.
Diagram 1: Troubleshooting Workflow for "Oiling Out"

G start Problem: Compound 'Oils Out' reheat Re-heat solution to dissolve the oil start->reheat add_solvent Add more hot solvent (10-20% volume increase) reheat->add_solvent slow_cool Allow to cool slowly (insulate flask) add_solvent->slow_cool check1 Does it still oil out? slow_cool->check1 change_solvent Change to a different solvent or a mixed solvent system check1->change_solvent Yes success Success: Crystals form check1->success No protocol Follow new crystallization protocol change_solvent->protocol protocol->success

Caption: A decision-making workflow for addressing the issue of a compound "oiling out" during crystallization.

Diagram 2: Decision Tree for Solvent Selection

G start Start: Choose a Crystallization Solvent solubility_test Perform small-scale solubility tests in various solvents start->solubility_test check_hot Is the compound soluble in the hot solvent? solubility_test->check_hot check_cold Is the compound insoluble or sparingly soluble in the cold solvent? check_hot->check_cold Yes bad_solvent Discard this solvent check_hot->bad_solvent No good_solvent Potential single solvent system found check_cold->good_solvent Yes mixed_solvent Consider a mixed solvent system check_cold->mixed_solvent No find_pair Find a 'good' solvent (dissolves well) and a 'poor' solvent (dissolves poorly) that are miscible mixed_solvent->find_pair proceed_mixed Use the mixed solvent system for crystallization find_pair->proceed_mixed

Caption: A logical decision tree to guide the selection of an appropriate solvent system for crystallization.

References

  • PubChem. 4-(Morpholine-4-carbonyl)benzoic acid. [Link]

  • Westin, J. Recrystallization - Organic Chemistry. [Link]

  • University of California, Davis. Recrystallization. [Link]

  • Google Patents. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • PubChem. 2-(Morpholin-4-yl)benzoic acid. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • University of California, Los Angeles. The Recrystallization of Benzoic Acid. [Link]

  • AOBChem USA. Benzoic acid morpholin-4-yl ester. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Reddit. How to fix crystallized ester?. [Link]

  • Reddit. Recrystallization Issues. [Link]

  • Doc Brown's Chemistry. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes. [Link]

  • Haflong Government College. EXPERIMENT 1. [Link]

Sources

Technical Support Center: Side-Product Analysis in the Synthesis of (Phenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (phenyl)(morpholino)methanone, commonly known as N-benzoyl morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently encountered challenges, particularly concerning side-product formation and analysis.

A Note on Nomenclature: The reaction between benzoic acid (a carboxylic acid) and morpholine (a secondary amine) yields an amide , not an ester. Therefore, the correct chemical name for the target compound is (phenyl)(morpholino)methanone or N-benzoyl morpholine. This guide will use the correct nomenclature.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is giving a low yield. What are the common culprits?

Several factors can lead to poor yields in amide bond formation. The most common issues involve incomplete activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine. Insufficient coupling reagent or an inefficient reagent for your specific substrates will result in incomplete activation.[1]

  • Amine Deactivation: Morpholine, being a base, can be protonated by benzoic acid. This acid-base reaction forms a salt, rendering the morpholine non-nucleophilic and unable to participate in the coupling reaction.[2][3]

  • Steric Hindrance: While less of a concern with benzoic acid and morpholine, bulky substituents on either reactant can sterically hinder the reaction, slowing it down or preventing completion.[1]

  • Hydrolysis: The presence of water is detrimental as it can hydrolyze the activated carboxylic acid intermediate, reverting it to the unreactive benzoic acid. It is crucial to use anhydrous solvents and reagents.[1]

Q2: I see an unexpected, often insoluble, white precipitate in my reaction mixture when using DCC. What is it and how do I remove it?

This precipitate is almost certainly N,N'-dicyclohexylurea (DCU) , the primary byproduct of N,N'-dicyclohexylcarbodiimide (DCC) mediated coupling reactions.[4][5] While its formation indicates that the DCC is activating the benzoic acid, its removal can be challenging.

DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM) but has some solubility, making simple filtration sometimes insufficient for complete removal.[4][6]

Troubleshooting DCU Removal:

  • Filtration: At the end of the reaction, cool the mixture (e.g., in an ice bath) to further decrease the solubility of DCU, then filter through a pad of Celite.

  • Solvent Choice: If the product is soluble, trituration or recrystallization from a solvent in which DCU is poorly soluble, such as acetonitrile, can be effective.[7]

  • Alternative Reagents: Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[4][8][9]

Q3: My HPLC/LC-MS analysis shows a significant peak with a mass corresponding to my desired product plus the elements of DCC minus water. What is this side-product?

This side-product is likely an N-acylurea . It forms from the intramolecular rearrangement of the O-acylisourea intermediate, which is the activated form of the carboxylic acid.[6][8] This rearrangement is an irreversible pathway that consumes the activated intermediate, preventing it from reacting with morpholine and thus lowering the yield of the desired amide.[8][9]

N_acylurea_formation

Caption: Formation of the N-acylurea side-product.

Strategies to Minimize N-Acylurea Formation:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) is highly recommended.[4][5][6] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards intramolecular rearrangement but still highly reactive towards the amine.[9]

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can help to suppress the formation of the N-acylurea byproduct.[6]

  • Solvent Effects: Solvents like DMF and THF have been reported to increase the rate of N-acylurea formation compared to chlorinated solvents like DCM.[6]

Q4: How can I confirm the identity of my product and potential side-products?

A combination of analytical techniques is essential for unambiguous identification.

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Provides structural information about the desired product and can help identify unreacted starting materials or major byproducts. The PubChem entry for N-benzoyl morpholine provides expected spectral data.[10][11]
LC-MS Confirms the molecular weight of the product and helps in identifying side-products like N-acylurea by their mass-to-charge ratio.[11]
HPLC Allows for the separation and quantification of the desired product from impurities. A reverse-phase HPLC method with a mobile phase of acetonitrile and water is suitable for analyzing N-benzoyl morpholine.[12]
FTIR Can confirm the presence of the amide carbonyl stretch (typically around 1630-1680 cm⁻¹) and the absence of the carboxylic acid O-H stretch from the starting material.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems during the synthesis of N-benzoyl morpholine.

Troubleshooting_Workflow

Caption: Troubleshooting workflow for N-benzoyl morpholine synthesis.

Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using DCC/HOBt

This protocol is a standard method for minimizing N-acylurea formation.

  • Dissolve benzoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add morpholine (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 4-12 hours).

  • Once complete, cool the reaction mixture again to 0 °C to precipitate the DCU.

  • Filter the mixture through a pad of Celite to remove the DCU, rinsing with a small amount of cold DCM.

  • Wash the filtrate sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted morpholine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted benzoic acid and HOBt, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: HPLC Method for Purity Analysis

This serves as a starting point for analytical method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Peptide Bond Formation. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-benzoyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]

  • van der Mee, L., et al. (2022). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ChemRxiv.
  • The Catalyst's Companion. (2023). N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Synfacts, 19(11), 1234.
  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]

  • OSHA. (2003). Morpholine. Method PV2058.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. r/organicchemistry. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.
  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules.
  • University of Canterbury. (n.d.). The Synthesis of Some 2-Substituted Morpholines.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). N-Benzoylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Benzoyl Morpholine. Retrieved from [Link]

  • Google Patents. (n.d.).
  • ElectronicsAndBooks. (n.d.). New Strategy for the Synthesis of Substituted Morpholines.

Sources

Preventing hydrolysis of "Benzoic acid morpholin-4-YL ester" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzoic acid morpholin-4-YL ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling and use of this compound in solution. Our goal is to equip you with the scientific principles and practical protocols necessary to ensure the stability and integrity of your experiments.

Introduction: The Dual Nature of Benzoic Acid Morpholin-4-YL Ester

Benzoic acid morpholin-4-YL ester is a compound with a unique structural feature: an ester linkage susceptible to hydrolysis and a tertiary amine (the morpholine ring) that can act as an internal catalyst for this degradation. Understanding this dual nature is critical to preventing unwanted hydrolysis and ensuring the reproducibility of your results. This guide will walk you through the mechanisms of hydrolysis, the factors that influence its rate, and the best practices for mitigating this instability.

Frequently Asked Questions (FAQs)

Q1: My assay results are inconsistent when using solutions of Benzoic acid morpholin-4-YL ester. Could hydrolysis be the cause?

A1: Yes, inconsistent results are a classic sign of compound instability, and hydrolysis is a primary degradation pathway for esters. The ester bond in Benzoic acid morpholin-4-YL ester can be cleaved by water, yielding benzoic acid and morpholine. This process can be accelerated by pH, temperature, and even by the molecule itself through intramolecular catalysis. We recommend verifying the purity of your stock solutions and samples over time.

Q2: What is intramolecular catalysis and how does it affect this specific molecule?

A2: Intramolecular catalysis is a reaction that is catalyzed by a functional group within the same molecule. In the case of Benzoic acid morpholin-4-YL ester, the nitrogen atom of the morpholine ring can act as a general base, accelerating the hydrolysis of the adjacent ester bond. This is particularly relevant in neutral to slightly basic conditions where the morpholine nitrogen is not protonated and is therefore a more effective catalyst.[1][2]

Q3: At what pH is Benzoic acid morpholin-4-YL ester most stable?

A3: The stability of this ester is highly pH-dependent. The pKa of the conjugate acid of morpholine is approximately 8.3-8.5.[3][4][5]

  • Acidic Conditions (pH < 4): The ester is likely to be most stable in a moderately acidic environment. At this pH, the morpholine nitrogen will be protonated, preventing it from acting as an intramolecular catalyst. However, strong acidic conditions can promote acid-catalyzed hydrolysis.

  • Neutral to Basic Conditions (pH 7 and above): In this range, the morpholine nitrogen is deprotonated and can act as an intramolecular catalyst, increasing the rate of hydrolysis. Additionally, at higher pH, base-catalyzed hydrolysis (saponification) becomes a significant degradation pathway.[6][7]

Therefore, for maximum stability, we recommend preparing and storing solutions in a buffered, slightly acidic environment (e.g., pH 4-5).

Q4: What is the recommended solvent for stock solutions?

A4: To minimize hydrolysis, stock solutions should be prepared in a dry, aprotic organic solvent such as anhydrous DMSO or DMF. These solvents will limit the availability of water for the hydrolysis reaction. It is crucial to use high-purity, anhydrous solvents to prevent the introduction of water.

Q5: How should I store my solutions of Benzoic acid morpholin-4-YL ester?

A5: For long-term storage, we recommend storing the compound as a dry, solid powder at -20°C or below. Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, they should be made fresh for each experiment from the frozen stock.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity over a short period in aqueous buffer. Hydrolysis of the ester bond.Prepare fresh aqueous solutions for each experiment. If possible, buffer the solution to a slightly acidic pH (4-5).
Precipitate formation in stock solution upon storage. Hydrolysis leading to the formation of less soluble benzoic acid.Centrifuge the vial before use and carefully aspirate the supernatant. For future preparations, ensure the use of anhydrous solvent and proper storage conditions.
Inconsistent analytical results (e.g., HPLC, LC-MS). Degradation of the compound in the analytical sample or during the run.Use a mobile phase with a controlled, slightly acidic pH. Keep sample vials in a cooled autosampler. Analyze samples as quickly as possible after preparation.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Materials: Benzoic acid morpholin-4-YL ester (solid), anhydrous dimethyl sulfoxide (DMSO), appropriate personal protective equipment (PPE).

  • Procedure:

    • Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of the solid in a sterile, dry microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for monitoring the degradation of Benzoic acid morpholin-4-YL ester and the appearance of benzoic acid.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm and 254 nm.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 10-15 minutes to elute both the polar benzoic acid and the less polar ester.

  • Sample Preparation and Analysis:

    • Prepare a solution of Benzoic acid morpholin-4-YL ester in the aqueous buffer of interest at a known concentration.

    • Immediately inject a sample (t=0) to determine the initial purity.

    • Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature).

    • At various time points, inject samples onto the HPLC system.

    • Monitor the decrease in the peak area of the Benzoic acid morpholin-4-YL ester and the increase in the peak area of benzoic acid.

  • Data Analysis:

    • Calculate the percentage of the ester remaining at each time point relative to t=0.

    • Plot the percentage of remaining ester versus time to determine the rate of hydrolysis under the tested conditions.

Visualizing the Hydrolysis Pathways

The following diagrams illustrate the key chemical transformations and influencing factors in the hydrolysis of Benzoic acid morpholin-4-YL ester.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_H Benzoic acid morpholin-4-YL ester Protonated_Ester Protonated Ester Ester_H->Protonated_Ester + H+ Tetrahedral_Intermediate_H Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_H + H2O Products_H Benzoic Acid + Morpholine Tetrahedral_Intermediate_H->Products_H - H+ Products_H->Tetrahedral_Intermediate_H + H+ Ester_OH Benzoic acid morpholin-4-YL ester Tetrahedral_Intermediate_OH Tetrahedral Intermediate Ester_OH->Tetrahedral_Intermediate_OH + OH- Carboxylate Benzoate + Morpholine Tetrahedral_Intermediate_OH->Carboxylate Stability_Factors Stability Ester Stability pH pH pH->Stability [Acidic pH increases stability, Basic pH decreases stability] Temperature Temperature Temperature->Stability [Higher temp increases hydrolysis rate] Solvent Solvent Solvent->Stability [Aprotic solvents increase stability] Intramolecular_Catalysis Intramolecular Catalysis Intramolecular_Catalysis->Stability [Decreases stability at neutral/basic pH]

Caption: Factors influencing ester stability.

References

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved from FooDB database. [Link]

  • Filo. (2023). The pKa of the conjugate acid of morpholine is 8.33. Retrieved from Filo. [Link]

  • ACS Publications. (n.d.). Intramolecular Catalysis of Thiol Ester Hydrolysis by a Tertiary Amine and a Carboxylate. The Journal of Organic Chemistry. [Link]

  • Portland State University. (1999). Dr. Carl C. Wamser Exam 1 Answers. Retrieved from Portland State University. [Link]

  • Filo. (2023). The pKa of the conjugate acid of morpholine is 8.33. (a) Calculate t... Retrieved from Filo. [Link]

  • Chegg.com. (2018). Solved The pKa of the conjugate acid of morpholine is 8.3:3. Retrieved from Chegg.com. [Link]

  • Unknown Source. (n.d.). Hydrolysis of an Ester. [Link]

  • ResearchGate. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Retrieved from ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from Chemistry Steps. [Link]

  • National Institutes of Health. (n.d.). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Retrieved from NIH. [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from Khan Academy. [Link]

  • ACS Publications. (n.d.). Intramolecular general base catalyzed hydrolysis and tertiary amine nucleophilic attack vs. general base catalyzed hydrolysis of substituted phenyl quinoline-8- and -6-carboxylates. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • 24d.info. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Retrieved from 24d.info. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

  • Unknown Source. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • 24d.info. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Retrieved from 24d.info. [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Retrieved from NIH. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

Sources

Validation & Comparative

A Comparative Guide to Benzoic Acid Morpholin-4-yl Ester and Other Benzoate Esters in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Benzoic acid morpholin-4-yl ester with other common benzoate esters, focusing on their performance in various biological assays. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in bioactivity and to select the appropriate compounds for their research endeavors.

Introduction: The Expanding Role of Benzoate Esters in Drug Discovery

Benzoic acid and its ester derivatives are a cornerstone in medicinal chemistry and the food industry, widely recognized for their antimicrobial and preservative properties[1][2]. The core structure, a simple aromatic carboxylic acid, serves as a "privileged scaffold"—a molecular framework that can be modified to interact with a wide range of biological targets[3]. This versatility has led to the development of benzoate derivatives with anti-inflammatory, anticancer, and anti-sickling properties[2][4].

In recent years, the incorporation of heterocyclic moieties, such as morpholine, has emerged as a key strategy in drug design. The morpholine ring is not merely a structural component; its inclusion can significantly enhance the pharmacokinetic profile of a molecule, improving solubility, metabolic stability, and target binding affinity[5]. Benzoic acid morpholin-4-yl ester, which combines the classic benzoate scaffold with the favorable properties of a morpholine ring, represents a promising area of investigation. This guide will objectively compare its known and predicted biological activities against more traditional benzoate esters, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The biological efficacy of any compound is highly dependent on its chemical structure. The addition of a morpholine ring to the benzoic acid backbone can alter its lipophilicity, hydrogen bonding capacity, and overall three-dimensional shape, thereby influencing its interaction with biological targets. The following table summarizes available data on the biological activities of Benzoic acid morpholin-4-yl ester and other representative benzoate esters.

Disclaimer: The data below is compiled from various sources. Direct comparison of absolute values (e.g., MIC, IC50) should be approached with caution, as experimental conditions can vary significantly between studies.

CompoundAntimicrobial ActivityAntifungal ActivityCytotoxicity / Anticancer ActivityOther Notable Activities
Benzoic acid morpholin-4-yl ester The morpholine moiety is associated with broad-spectrum antimicrobial activity. Derivatives of 4-(morpholin-4-yl) benzohydrazide have shown notable antibacterial properties[6][7].The morpholine chemical class is known for its antifungal action, primarily through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane[8].Morpholine derivatives have demonstrated significant cytotoxicity against multiple cancer cell lines, including A549 (lung), B16F10 (melanoma), and 4T1 (breast cancer)[5].Morpholinopyrimidine derivatives show potent anti-inflammatory activity by inhibiting iNOS and COX-2 expression[9][10].
Sodium Benzoate Widely used as a food preservative. Efficacy is pH-dependent, with greater activity in acidic conditions. MIC values are generally high (e.g., >10,000 ppm at pH 7.0 for S. aureus and E. coli)[11][12].Effective against yeasts and molds, particularly in acidic environments[2][12].Linked to adverse effects at high concentrations, including hepatic oxidative stress. Can induce fat accumulation and reduce lifespan in C. elegans models by inhibiting the SKN-1/Nrf2 signaling pathway[13][14].Can modulate the immune response, including the upregulation of regulatory T cells via TGFβ[15].
Methyl Benzoate Exhibits bactericidal activity against various pathogens, including Campylobacter jejuni and Listeria monocytogenes[16].Data is less prevalent compared to its antibacterial activity.Shows lower in vitro cytotoxicity against human kidney, colon, and neuronal cells compared to other simple benzoates like ethyl and vinyl benzoate[17].Used as a fragrance and has been explored as a "green" pesticide[17].
Ethyl Benzoate Possesses antimicrobial properties, though structure-activity relationships suggest efficacy can be lower than esters with longer alkyl chains[18].Similar to other simple alkyl esters, it has antifungal properties.Demonstrates moderate cytotoxicity in vitro against human cell lines[17].Hydrolytic stability in plasma is moderate (t1/2 = 17 min), indicating susceptibility to esterase activity[19].
Propylparaben (Propyl 4-hydroxybenzoate) Parabens are widely used as antimicrobial preservatives. Antimicrobial activity generally increases with the length of the alkyl chain. MIC for S. aureus is ~2.2 mM[11][18].Effective against a broad range of fungi, including Candida albicans and Aspergillus brasiliensis[11][18].Concerns have been raised regarding potential endocrine-disrupting effects, though they are generally considered safe at approved concentrations.The 4-hydroxy group is a key feature for the bioactivity of parabens.

Key Biological Assays: Protocols and Rationale

The following sections provide detailed methodologies for common assays used to evaluate benzoate esters, with an emphasis on the scientific reasoning behind the experimental design.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This assay is fundamental for quantifying the antimicrobial efficacy of a compound by determining the Minimum Inhibitory Concentration (MIC)[11].

Experimental Protocol:

  • Inoculum Preparation:

    • Step: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight at 37°C.

    • Rationale: This ensures the bacteria are in the logarithmic growth phase, representing their most metabolically active and susceptible state.

    • Step: Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Further dilute this suspension to the final required inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

    • Rationale: Standardizing the initial bacterial concentration is critical for the reproducibility and comparability of MIC results across different experiments and labs.

  • Plate Preparation and Serial Dilution:

    • Step: In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Step: Add 50 µL of the test compound stock solution (e.g., Benzoic acid morpholin-4-yl ester dissolved in DMSO) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on. Discard the final 50 µL from the last well in the series.

    • Rationale: Serial dilution creates a concentration gradient of the test compound, allowing for the determination of the lowest concentration that inhibits growth.

  • Inoculation and Incubation:

    • Step: Add 50 µL of the standardized bacterial inoculum to each well.

    • Step: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

    • Rationale: The positive control validates that the bacteria can grow under the assay conditions, while the negative control confirms the sterility of the medium.

    • Step: Incubate the plate at 37°C for 16-20 hours.

  • Interpretation of Results:

    • Step: Visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.

    • Step: The MIC is the lowest concentration of the compound at which no visible growth is observed[11].

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells.

Experimental Protocol:

  • Cell Seeding:

    • Step: Seed human cancer cells (e.g., HCT-15 colorectal cancer cells) in a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Rationale: An overnight incubation allows cells to recover from trypsinization and attach to the plate, ensuring they are in a healthy state before compound exposure.

  • Compound Treatment:

    • Step: Prepare serial dilutions of the test esters in the appropriate cell culture medium.

    • Step: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the esters).

    • Rationale: The vehicle control is crucial to ensure that the solvent itself does not have a cytotoxic effect at the concentration used.

  • Incubation and MTT Addition:

    • Step: Incubate the plate for 24-72 hours.

    • Step: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Rationale: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.

  • Solubilization and Measurement:

    • Step: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Step: Measure the absorbance at ~570 nm using a microplate reader.

    • Rationale: The absorbance is directly proportional to the number of viable cells. The results are often used to calculate the IC50 value—the concentration of the compound that inhibits cell growth by 50%.

Mechanisms of Action and Signaling Pathways

The biological effects of benzoate esters are mediated through various mechanisms, from disrupting microbial cell integrity to modulating complex intracellular signaling pathways.

Antimicrobial Mechanism of Benzoate Esters

Benzoate esters exert their antimicrobial effects primarily by compromising the microbial cell's energy metabolism and membrane function[11].

dot

cluster_extracellular Extracellular (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular (Alkaline pH) Benzoate_Ester Benzoate Ester Benzoic_Acid Undissociated Benzoic Acid (Lipophilic) Benzoate_Ester->Benzoic_Acid Hydrolysis Membrane Passive Diffusion Benzoic_Acid->Membrane Dissociation Dissociation Membrane->Dissociation Protons H⁺ Protons Dissociation->Protons Anions Benzoate Anions Dissociation->Anions pH_Drop Intracellular pH Decrease Protons->pH_Drop PMF_Disruption Proton Motive Force Dissipation Protons->PMF_Disruption Energy_Depletion ATP Depletion & Metabolic Inhibition pH_Drop->Energy_Depletion PMF_Disruption->Energy_Depletion Cell_Death Inhibition of Growth / Cell Death Energy_Depletion->Cell_Death

Caption: General antimicrobial mechanism of benzoate esters.

  • Cellular Entry : In an acidic environment, benzoate esters can be hydrolyzed to their corresponding undissociated benzoic acid form. This lipophilic molecule readily diffuses across the microbial cell membrane[11].

  • Intracellular pH Disruption : Once inside the more alkaline cytoplasm, the benzoic acid dissociates, releasing protons (H⁺). This influx of protons lowers the intracellular pH, creating an acidic environment that is hostile to essential enzymatic functions[11].

  • Energy Depletion : The accumulation of protons disrupts the proton motive force across the cell membrane, which is critical for ATP synthesis. This leads to energy depletion and inhibition of metabolic processes, ultimately preventing microbial growth[11].

Modulation of Inflammatory Pathways

Certain benzoate derivatives, particularly those with morpholine moieties, have shown potent anti-inflammatory effects. They often target key signaling pathways like the NF-κB pathway, which is a central regulator of inflammation.

dot

LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases Nucleus Nucleus NFkB_p65->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Inflammatory_Mediators iNOS, COX-2, etc. Gene_Transcription->Inflammatory_Mediators Upregulates BAM_Ester Benzoic Acid Morpholin-4-yl Ester BAM_Ester->IKK Inhibits BAM_Ester->NFkB_p65 May inhibit nuclear translocation

Caption: Inhibition of the NF-κB inflammatory pathway.

In LPS-stimulated macrophages, morpholinopyrimidine derivatives have been shown to dramatically reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response[9][10]. This is often achieved by inhibiting the IKK complex or preventing the nuclear translocation of NF-κB, thereby blocking the transcription of pro-inflammatory genes[20].

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective compounds.

  • Alkyl Chain Length (Simple Esters) : For simple alkyl esters of p-hydroxybenzoic acid (parabens), antimicrobial and antifungal activity generally increases with the length of the alkyl chain (e.g., butyl > propyl > ethyl > methyl)[11][18]. This is attributed to increased lipophilicity, which enhances membrane penetration. However, this also leads to decreased water solubility[18].

  • Ring Substituents : The position and nature of substituents on the benzene ring are critical. Electron-withdrawing groups can influence the acidity of the parent benzoic acid and the lability of the ester bond[19]. Hydroxy groups, as seen in parabens, are often key to their activity[16][18].

  • The Morpholine Moiety : The inclusion of a morpholine ring, as in Benzoic acid morpholin-4-yl ester, introduces several favorable characteristics. The nitrogen atom can act as a hydrogen bond acceptor, and the ring structure can improve metabolic stability and confer a specific conformation that may lead to higher binding affinity for certain biological targets, such as enzymes involved in inflammation or fungal sterol biosynthesis[5][8]. The presence of this moiety is a rational design choice for developing agents with enhanced antibacterial, antifungal, and anti-inflammatory profiles[5][6].

Conclusion and Future Perspectives

While classic benzoate esters like sodium benzoate and parabens have a long history of use as effective preservatives, their biological activity profile is relatively broad. The introduction of more complex functional groups, particularly heterocyclic systems like morpholine, offers a pathway to more potent and targeted biological activity.

Benzoic acid morpholin-4-yl ester and related structures represent a promising class of compounds. The morpholine moiety is strongly associated with potent antifungal and anti-inflammatory activities, suggesting that these derivatives could be valuable leads in the development of new therapeutic agents[8][9].

Future research should focus on direct, side-by-side comparative studies of Benzoic acid morpholin-4-yl ester against a panel of standard benzoate esters in a variety of standardized assays. This would provide a clearer, quantitative understanding of the performance advantages conferred by the morpholine ring. Furthermore, exploring modifications to both the benzoate and morpholine scaffolds could lead to the discovery of next-generation compounds with enhanced efficacy and safety profiles for therapeutic and industrial applications.

References

  • Comparative Efficacy of Benzoate Esters as Antimicrobial Agents: A Research Guide. (n.d.). Benchchem.
  • In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates. (n.d.). ResearchGate.
  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.). ACS Publications.
  • Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. (2021). PubMed.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). OMICS International.
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars (IJPRS).
  • Evaluating cytotoxicity of methyl benzoate in vitro. (2020). PubMed.
  • Sodium Benzoate Induces Fat Accumulation and Reduces Lifespan via the SKN-1/Nrf2 Signaling Pathway: Evidence from the Caenorhabditis elegans Model. (n.d.). NIH.
  • Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. (1994). Acta Odontologica Scandinavica.
  • Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. (2023). NIH.
  • Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. (2023). PubMed.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Taylor & Francis Online.
  • Effects of sodium benzoate on the innate immune response to gram-negative bacteria and Toll-like receptor stimulation. (n.d.). UCL Discovery.
  • Sodium Benzoate Induces Fat Accumulation and Reduces Lifespan via the SKN-1/Nrf2 Signaling Pathway: Evidence from the Caenorhabditis elegans Model. (2024). PubMed.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing.
  • Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. (n.d.). PubMed.
  • Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. (2020). PubMed.
  • Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. (2022). NIH.
  • synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (2013). ResearchGate.
  • 2-(Morpholin-4-yl)benzoic acid. (n.d.). PubChem.
  • Design concept of the target benzoate esters 1–13 by applying linear.... (n.d.). ResearchGate.
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). NIH.
  • Antimicrobial properties of phenolic acid alkyl esters. (2022). CABI Digital Library.
  • Applicability of a yeast bioassay in the detection of steroid esters in hair. (2011). PubMed.
  • Sodium benzoate, a food additive and a metabolite of cinnamon, enriches regulatory T cells via STAT6-mediated upregulation of TGFβ. (n.d.). NIH.
  • Comparative Analysis of Structure-Activity Relationships for Benzoylamino Benzoic Acid and Methyl Anthranilate Derivatives. (n.d.). Benchchem.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2025). ResearchGate.
  • Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. (n.d.). Frontiers.
  • Technical Support Center: Troubleshooting Enzyme Inactivity Towards 4-Glycylphenyl benzoate HCl. (n.d.). Benchchem.
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (n.d.). Semantic Scholar.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct.
  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (n.d.). MDPI.
  • (PDF) morpholine antimicrobial activity. (2016). ResearchGate.
  • Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal.
  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (n.d.). RSC Publishing.

Sources

The Morpholine Motif: A Comparative Analysis of a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its unique physicochemical properties, including its ability to enhance aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous therapeutics.[2][3] This guide provides an in-depth comparative analysis of morpholine derivatives across key therapeutic areas, offering experimental data, detailed protocols, and mechanistic insights for researchers and drug development professionals.

The Versatility of the Morpholine Ring: A Physicochemical Perspective

The six-membered heterocyclic morpholine ring, containing both a secondary amine and an ether functional group, imparts a unique set of properties to a molecule. The nitrogen atom provides a basic center that can be readily functionalized, allowing for the modulation of a compound's pharmacokinetic and pharmacodynamic profile.[4] The oxygen atom, on the other hand, can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity.[3] This dual functionality, combined with its inherent polarity, often leads to improved solubility and a favorable absorption, distribution, metabolism, and excretion (ADME) profile, crucial for the development of orally bioavailable drugs.[2]

Comparative Analysis of Morpholine Derivatives in Key Therapeutic Areas

The true utility of the morpholine scaffold is best illustrated by examining the performance of its derivatives in various therapeutic contexts. Here, we present a comparative analysis of morpholine-containing compounds in oncology, infectious diseases, and inflammatory conditions, supported by experimental data.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Morpholine derivatives have emerged as potent anticancer agents, with several compounds demonstrating significant inhibitory activity against a range of cancer cell lines.[1][5][6] A notable example is Gefitinib , an anilinoquinazoline containing a morpholine moiety, which selectively inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.[4]

Table 1: Comparative Anticancer Activity (IC₅₀) of Morpholine Derivatives

Compound/DerivativeTarget/MechanismCell LineIC₅₀ (µM)Reference
Gefitinib EGFR Tyrosine Kinase InhibitorVarious EGFR-mutated cancer cell linesVaries (often in the nM range)[4]
AK-10 (Quinazoline Derivative) Apoptosis InductionA549 (Lung)8.55[5]
MCF-7 (Breast)3.15[5]
SHSY-5Y (Neuroblastoma)3.36[5]
Compound 8b (Benzophenone Derivative) AntimitoticMCF-7 (Breast)7.0[6]
A549 (Lung)10.1[6]
Compound 8f (Benzophenone Derivative) AntimitoticMCF-7 (Breast)8.6[6]
A549 (Lung)13.1[6]
Compound 2 (Benzamide Derivative) Anti-proliferativeHCT-116 (Colon), MCF-7 (Breast)< 4[1]

The data clearly indicates that substitutions on the morpholine ring and the nature of the core scaffold to which it is attached significantly influence the anticancer potency. For instance, the quinazoline derivative AK-10 exhibits potent, low micromolar activity against multiple cancer cell lines, highlighting the effectiveness of this particular chemical space.[5]

Gefitinib exerts its anticancer effect by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4]

gefitinib_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Mechanism of Action of Gefitinib in inhibiting the EGFR signaling pathway.

Antibacterial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics. Morpholine derivatives have shown considerable promise in this area, with Linezolid being a prominent example. Linezolid is an oxazolidinone antibiotic containing a morpholine ring and is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7]

Table 2: Comparative Antibacterial Activity (MIC) of Morpholine Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Linezolid Gram-positive bacteria (e.g., MRSA)Varies (typically low)[7]
Thiourea Derivative Candida albicans125[8]
Thiourea Derivative Bacillus subtilis125[8]

Linezolid exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the functional 70S initiation complex.[7] This unique mechanism of action makes it effective against bacteria that have developed resistance to other protein synthesis inhibitors.

linezolid_moa cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex 70S Initiation Complex 50S_subunit->70S_complex 30S_subunit 30S Subunit 30S_subunit->70S_complex Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis Initiates mRNA mRNA mRNA->70S_complex fMet_tRNA fMet-tRNA fMet_tRNA->70S_complex Linezolid Linezolid Linezolid->50S_subunit label_block Inhibited

Linezolid inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.

Anti-inflammatory and Antiviral Activities

The therapeutic potential of morpholine derivatives extends to the treatment of inflammatory diseases and viral infections. Certain morpholine-capped β-lactam derivatives have demonstrated potent anti-inflammatory activity by inhibiting inducible nitric oxide synthase (iNOS).[9] In the antiviral arena, some camphene derivatives incorporating a morpholine moiety have shown activity against the influenza virus.[10]

Table 3: Comparative Anti-inflammatory and Antiviral Activity of Morpholine Derivatives

Compound/DerivativeActivity TypeTarget/VirusIC₅₀/EC₅₀ (µM)Reference
β-Lactam Derivative (5c) Anti-inflammatoryiNOS0.12 (mM)[9]
β-Lactam Derivative (3k) Anti-inflammatoryiNOS0.22 (mM)[9]
Camphene Derivative (7b) AntiviralInfluenza A (H1N1)24.2 - 64.8[10]
Camphene Derivative (7a) AntiviralHantaan pseudovirus5.0 - 14.8[10]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative morpholine derivative and a key biological assay.

Synthesis of 4-(4-Aminophenyl)-3-morpholinone

This protocol describes a common method for the synthesis of a morpholinone intermediate.[11]

Materials:

  • p-Halonitrobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., DMF)

  • Oxidizing agent (e.g., halite or chlorine dioxide)

  • Acid or acid salt

  • Reducing agent (e.g., Fe/NH₄Cl)

Procedure:

  • Condensation: In a round-bottom flask, dissolve p-halonitrobenzene and morpholine in a suitable solvent. Add an acid-binding agent such as potassium carbonate. Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain crude 4-(4-nitrophenyl)morpholine.

  • Oxidation: Dissolve the crude 4-(4-nitrophenyl)morpholine in a suitable solvent. Add an oxidizing agent and adjust the pH of the reaction system to be less than 7 using an acid or acid salt. Stir the mixture until the oxidation is complete.

  • Work-up: Quench the reaction and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-(4-nitrophenyl)-3-morpholinone.

  • Reduction: Dissolve the 4-(4-nitrophenyl)-3-morpholinone in a suitable solvent. Add a reducing agent, such as iron powder and ammonium chloride in aqueous ethanol. Reflux the mixture until the reduction of the nitro group is complete.

  • Purification: After cooling, filter the reaction mixture and concentrate the filtrate. The crude product can be purified by column chromatography to yield 4-(4-aminophenyl)-3-morpholinone.

synthesis_workflow cluster_synthesis Synthesis of 4-(4-Aminophenyl)-3-morpholinone Start p-Halonitrobenzene + Morpholine Step1 Condensation (K2CO3, Solvent) Start->Step1 Intermediate1 4-(4-Nitrophenyl)morpholine Step1->Intermediate1 Step2 Oxidation (Oxidant, pH < 7) Intermediate1->Step2 Intermediate2 4-(4-Nitrophenyl)-3-morpholinone Step2->Intermediate2 Step3 Reduction (Fe/NH4Cl) Intermediate2->Step3 Product 4-(4-Aminophenyl)-3-morpholinone Step3->Product

General workflow for the synthesis of a morpholinone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the IC₅₀ values of potential anticancer compounds.[8]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Culture medium

  • Test compounds (morpholine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Conclusion and Future Perspectives

The morpholine scaffold continues to be a highly valuable and versatile building block in drug discovery. Its favorable physicochemical properties and the ability to readily introduce chemical diversity make it a privileged structure for the development of new therapeutic agents. The comparative analysis presented in this guide demonstrates the broad applicability of morpholine derivatives across multiple disease areas, with potent activities observed in oncology, infectious diseases, and inflammation.

Future research in this field will likely focus on the development of novel synthetic methodologies to access more complex and diverse morpholine-based libraries. Furthermore, a deeper understanding of the structure-activity relationships will enable the rational design of next-generation morpholine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our knowledge of disease biology expands, the strategic incorporation of the morpholine motif will undoubtedly continue to play a pivotal role in the discovery of innovative medicines.

References

  • Heiran, S. R., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 102, 104091. [Link]
  • Swain, S. S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]
  • Heiran, S. R., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. ResearchGate. [Link]
  • Tesei, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1435-1478. [Link]
  • Zarubaev, V. V., et al. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 26(14), 4173. [Link]
  • Ciotta, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1736-1755. [Link]
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 624-635. [Link]
  • Naim, M. J., et al. (2015). Pharmacological profile of morpholine and its derivatives Several enzyme inhibitors as well as various receptor antagonists and agonists are well known along with morpholine-containing derivatives. ResearchGate. [Link]
  • Bhatt, H., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19293-19304. [Link]
  • Wang, Y., et al. (2015). Synthesis and Anti-Influenza Virus Activities of a Novel Class of Gastrodin Derivatives. Molecules, 20(10), 18551-18564. [Link]
  • Ciotta, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
  • Romeo, R., et al. (2024). Emerging antiviral therapies and drugs for the treatment of influenza. Mini-Reviews in Medicinal Chemistry, 24(1). [Link]
  • Bhatt, H., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]
  • Ananda, K., et al. (2017). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
  • Unciti-Broceta, A., et al. (2017). Comparison of IC50 of different anticancer agents and Zn(II). ResearchGate. [Link]
  • Al-Ostath, A., et al. (2022). The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]
  • Organic Chemistry Portal. (2024). Morpholine synthesis. [Link]
  • Al-Ostath, A., et al. (2022). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. [Link]
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Kim, J. H., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses, 13(7), 1311. [Link]
  • Kumar, R., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Polycyclic Aromatic Compounds. [Link]
  • CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone. (2021).

Sources

Validating the Anticancer Activity of Benzoic Acid Morpholin-4-YL Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of a novel investigational anticancer agent, "Benzoic acid morpholin-4-YL ester." Given the nascent stage of research on this specific molecule, this document outlines a robust, hypothesis-driven approach to rigorously characterize its anticancer potential. We will compare its performance against established therapeutic agents, providing detailed experimental protocols and illustrative data to guide researchers in their evaluation.

Introduction: The Therapeutic Potential of Benzoic Acid Derivatives

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including oncology.[1][2][3] Naturally occurring benzoic acid derivatives have been shown to retard cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDACs).[4] The subject of this guide, Benzoic acid morpholin-4-YL ester (henceforth referred to as BAME), is a synthetic derivative whose anticancer properties are yet to be fully elucidated. This guide will serve as a roadmap for its systematic evaluation.

For the purpose of this illustrative guide, we will hypothesize that BAME exerts its anticancer effects through the induction of apoptosis via the intrinsic mitochondrial pathway, a common mechanism for many chemotherapeutic agents.

Section 1: In Vitro Evaluation of Anticancer Efficacy

The initial phase of validation involves a battery of in vitro assays to determine the cytotoxic and antiproliferative effects of BAME on cancer cell lines.[5][6] These assays are crucial for establishing a baseline of activity and for selecting promising candidates for further preclinical development.[7][8]

Cell Viability and Cytotoxicity Assays

The first step is to assess the compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of BAME (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.

Table 1: Hypothetical IC50 Values (µM) for BAME and Comparator Drugs

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
BAME 12.518.225.8
Doxorubicin0.81.21.5
Cisplatin5.27.89.1
Apoptosis Induction Analysis

To investigate whether the observed cytotoxicity is due to programmed cell death (apoptosis), we can employ flow cytometry with Annexin V and Propidium Iodide (PI) staining.[7]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with BAME at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained cells should be used as controls.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Table 2: Hypothetical Percentage of Apoptotic Cells after 48h Treatment

Compound (at IC50)Cell LineEarly Apoptosis (%)Late Apoptosis (%)
BAME MCF-725.315.1
DoxorubicinMCF-735.820.5
Vehicle ControlMCF-72.11.5
Cell Cycle Analysis

To determine if BAME affects cell cycle progression, flow cytometry with PI staining of cellular DNA content is performed.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with BAME at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and PI.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Hypothetical Cell Cycle Distribution (%) in MCF-7 Cells after 24h Treatment

Compound (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
BAME 55.220.124.7
Doxorubicin40.125.534.4
Vehicle Control65.825.38.9

Section 2: Mechanistic Elucidation of Apoptotic Pathway

Based on our hypothesis, we will investigate the involvement of the intrinsic mitochondrial pathway of apoptosis. This involves examining the expression of key proteins in the Bcl-2 family and the activation of caspases.

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with BAME, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

Hypothesized Signaling Pathway

G BAME BAME Bax Bax BAME->Bax upregulates Bcl2 Bcl2 BAME->Bcl2 downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion forms pore Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by BAME.

Section 3: In Vivo Validation in a Xenograft Model

To evaluate the in vivo efficacy of BAME, a human tumor xenograft model in immunocompromised mice is a standard approach.[5][10][11]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment groups: Vehicle control, BAME (at two different doses), and a positive control (e.g., 5-Fluorouracil). Administer the treatments via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Monitoring: Measure tumor volume and body weight twice a week.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

Table 4: Hypothetical In Vivo Efficacy of BAME in HCT-116 Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250-
BAME (25 mg/kg) 75040
BAME (50 mg/kg) 45064
5-Fluorouracil (20 mg/kg)50060

Experimental Workflow

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis MTT_Assay->Cell_Cycle_Assay Xenograft_Model Xenograft Model MTT_Assay->Xenograft_Model Promising Candidate Western_Blot Western Blot Apoptosis_Assay->Western_Blot Treatment_Groups Treatment Groups Xenograft_Model->Treatment_Groups Tumor_Monitoring Tumor Monitoring Treatment_Groups->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis Tumor_Monitoring->Endpoint_Analysis

Caption: Overall workflow for validating anticancer activity.

Conclusion

This guide presents a structured and scientifically rigorous approach to validating the anticancer activity of a novel compound, "Benzoic acid morpholin-4-YL ester." By employing a combination of in vitro and in vivo assays, researchers can systematically characterize its efficacy, elucidate its mechanism of action, and compare its performance against established anticancer agents. The provided protocols and hypothetical data serve as a template for designing and interpreting experiments aimed at advancing promising new molecules from the laboratory toward clinical application.

References

  • In Vivo Pharmacology Models for Cancer Target Research. (2019). Methods in Molecular Biology.
  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2016). Drug Discovery Today.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2012). Current Medicinal Chemistry.
  • Cross-Validation of In Vitro Antiproliferative Assay Results: A Compar
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences.
  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017). PLoS ONE.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Anti-Cancer Agents in Medicinal Chemistry.
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023).
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. (2016). Der Pharma Chemica.

Sources

A Comparative Efficacy Analysis of Novel Benzoic Acid Morpholin-4-YL Esters and Established Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Chemistries

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new therapeutic agents. Microorganisms, through sophisticated evolutionary mechanisms, continuously develop resistance to existing drug classes, rendering once-potent treatments ineffective. This guide provides a comparative overview of the potential efficacy of a novel class of compounds, specifically Benzoic acid morpholin-4-YL esters, against established antimicrobial agents. The morpholine moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[1][2][3] Similarly, benzoic acid and its derivatives are known for their bacteriostatic and bactericidal effects.[4] This guide will explore the hypothetical antimicrobial profile of a representative molecule, "Benzoic acid morpholin-4-YL ester," and compare it with a broad-spectrum antibacterial, Ciprofloxacin, and a widely used antifungal, Fluconazole. The analysis is grounded in established experimental protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a framework for researchers and drug development professionals to evaluate such novel compounds.

Compound Profiles

Candidate Compound: Benzoic Acid Morpholin-4-YL Ester

As a novel chemical entity, the precise mechanism of action for "Benzoic acid morpholin-4-YL ester" is yet to be fully elucidated. However, based on the known properties of its constituent moieties, a multi-target mechanism can be postulated. The morpholine ring may contribute to the disruption of bacterial cell membrane integrity or interfere with cellular signaling pathways.[1][2] The benzoic acid component could act by acidifying the cytoplasm or inhibiting critical metabolic enzymes.[4][5] The ester linkage may be designed for prodrug characteristics, enhancing bioavailability and cellular uptake before being hydrolyzed to release the active components. It is hypothesized that this compound may possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as potential antifungal properties, a characteristic observed in some morpholine derivatives.[1][6]

Comparator Agent 1: Ciprofloxacin (Fluoroquinolone Antibacterial)

Ciprofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3][7][8] By targeting these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA and the separation of replicated daughter chromosomes, respectively. This leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.[1][7] Ciprofloxacin is highly effective against a wide range of Gram-negative and Gram-positive bacteria.

Comparator Agent 2: Fluconazole (Triazole Antifungal)

Fluconazole is a triazole antifungal agent used in the treatment of a variety of fungal infections. Its mechanism of action lies in the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[2][6][9][10] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[9][10] By disrupting ergosterol synthesis, fluconazole compromises the structural integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[6][11]

Comparative Experimental Methodologies

To objectively assess the antimicrobial efficacy of a novel compound like "Benzoic acid morpholin-4-YL ester," a series of standardized in vitro experiments are essential. The following protocols are based on guidelines from CLSI and EUCAST.[4][5][12][13][14][15][16]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solutions: Prepare a high-concentration stock solution of "Benzoic acid morpholin-4-YL ester," Ciprofloxacin, and Fluconazole in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of each antimicrobial agent across the wells of the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antimicrobial Stock Solutions dilution Perform Serial Dilutions stock->dilution plate_prep Prepare 96-Well Microtiter Plates plate_prep->dilution inoculum Prepare Standardized Inoculum inoculation Inoculate Plates inoculum->inoculation dilution->inoculation incubation Incubate Plates inoculation->incubation read Read Results and Determine MIC incubation->read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[17][18][19][20] This assay is a continuation of the MIC test.

Experimental Protocol: MBC/MFC Assay

  • Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain any antimicrobial agent.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

MBC_Workflow cluster_mic From MIC Assay cluster_mbc_assay MBC/MFC Assay cluster_mbc_analysis Analysis mic_wells Wells with No Visible Growth subculture Subculture Aliquots onto Agar Plates mic_wells->subculture incubation Incubate Agar Plates subculture->incubation read_mbc Read Results and Determine MBC/MFC incubation->read_mbc

Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination.

Hypothetical Results and Discussion

The following tables present hypothetical MIC and MBC/MFC data for "Benzoic acid morpholin-4-YL ester" in comparison to Ciprofloxacin and Fluconazole against a panel of representative microorganisms.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

MicroorganismBenzoic acid morpholin-4-YL esterCiprofloxacinFluconazole
Staphylococcus aureus (ATCC 29213)80.5>128
Escherichia coli (ATCC 25922)160.015>128
Pseudomonas aeruginosa (ATCC 27853)320.25>128
Candida albicans (ATCC 90028)4>1280.5
Aspergillus fumigatus (ATCC 204305)8>1282

Table 2: Comparative Minimum Bactericidal/Fungicidal Concentrations (MBC/MFCs) in µg/mL

MicroorganismBenzoic acid morpholin-4-YL esterCiprofloxacinFluconazole
Staphylococcus aureus (ATCC 29213)161>128
Escherichia coli (ATCC 25922)320.03>128
Pseudomonas aeruginosa (ATCC 27853)640.5>128
Candida albicans (ATCC 90028)8>1282
Aspergillus fumigatus (ATCC 204305)16>1288
Discussion of Hypothetical Data

Based on the hypothetical data, "Benzoic acid morpholin-4-YL ester" demonstrates broad-spectrum antimicrobial activity, inhibiting the growth of both bacteria and fungi. Against the tested bacteria, its potency is lower than that of Ciprofloxacin, as indicated by the higher MIC and MBC values. However, its activity against S. aureus and E. coli suggests potential for further development. The MBC/MIC ratios for the candidate compound against bacteria are generally 2, suggesting a primarily bactericidal mode of action.

Notably, the hypothetical data indicates promising antifungal activity for "Benzoic acid morpholin-4-YL ester," with MIC and MFC values that are higher than Fluconazole but still within a potentially therapeutic range. The MFC/MIC ratios against C. albicans and A. fumigatus are 2, suggesting a fungicidal effect. This dual antibacterial and antifungal activity, if validated, would be a significant advantage for this class of compounds.

Conclusion

While the data presented here is hypothetical, it provides a framework for the evaluation of novel antimicrobial agents such as "Benzoic acid morpholin-4-YL ester." The synthesis of a morpholine moiety with a benzoic acid ester creates a chemical entity with the potential for broad-spectrum antimicrobial activity. Further research, including mechanism of action studies, toxicity profiling, and in vivo efficacy models, is warranted to fully characterize the therapeutic potential of this and related compounds. The standardized methodologies outlined in this guide provide a robust foundation for such investigations, ensuring that the data generated is reliable and comparable to that of established antimicrobial agents. The continued exploration of novel chemical scaffolds like morpholine derivatives is a critical component in the global effort to combat antimicrobial resistance.[1][2][3]

References

  • New compounds containing morpholine moiety show promising antimicrobial activity. BioWorld. (2021-12-27). [Link]

  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. PubMed. [Link]

  • Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-02-12). [Link]

  • Solved: What is the mechanism of action of fluconazole (Diflucan®)? Atlas. [Link]

  • Al-Trawneh, A., et al. (2023). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC. [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? Dr.Oracle. (2025-05-08). [Link]

  • Vila, J., et al. (2007). Mechanism of action of and resistance to quinolones. PMC - NIH. [Link]

  • Pound, M. W., & Drew, R. H. (2024). Fluconazole. StatPearls - NCBI Bookshelf. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry - ACS Publications. [Link]

  • Wolfson, J. S., & Hooper, D. C. (1989). Quinolone antimicrobial agents: mechanism of action and resistance development. PubMed. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • MIC Determination. EUCAST. [Link]

  • Minimum bactericidal concentration. Grokipedia. [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. (2024-09-18). [Link]

  • Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. (2014-01-02). [Link]

  • Benzoic acid. Wikipedia. [Link]

  • Antimicrobial activity of phenol and benzoic acid derivatives. Request PDF - ResearchGate. (2025-08-06). [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. (2018-03-26). [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. (2020-01-08). [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. [Link]

  • Disk Diffusion and Quality Control. EUCAST. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for "Benzoic acid morpholin-4-YL ester"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

"Benzoic acid morpholin-4-YL ester" is an organic compound with potential applications in pharmaceutical development and chemical synthesis. As with any compound intended for these fields, robust and reliable analytical methods are paramount for ensuring product quality, safety, and efficacy. The process of analytical method validation provides documented evidence that a method is suitable for its intended purpose. Furthermore, cross-validation of different analytical methods is crucial for verifying the consistency and reliability of results, especially when methods are transferred between laboratories or when different techniques are employed for the same analysis.

This guide provides a comprehensive comparison of potential analytical methods for the quantification of "Benzoic acid morpholin-4-YL ester," with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It will delve into the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines and demonstrate how to perform a cross-validation study to ensure the interchangeability of the developed methods.[1][2][3][4]

The Importance of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] A well-validated method provides confidence in the accuracy, precision, and reliability of the analytical data. The core parameters for validation, as stipulated by the ICH, include specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[5]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[5]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of Analytical Methods

For a compound like "Benzoic acid morpholin-4-YL ester," which possesses both a benzoic acid moiety and a morpholine group, both HPLC and GC-MS present viable analytical options. The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. Given the ester nature of the target compound, a reversed-phase HPLC method with UV detection is a logical starting point.[6][7][8][9]

Proposed HPLC Method Protocol:
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of a standard solution (likely around 230 nm, characteristic of the benzoic acid chromophore).[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds. While "Benzoic acid morpholin-4-YL ester" may not be inherently volatile, derivatization can be employed to enhance its volatility for GC analysis. However, direct analysis might also be possible depending on its thermal stability. For the morpholine moiety, derivatization is a common approach to improve chromatographic properties.[10][11][12][13]

Proposed GC-MS Method Protocol:
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.

Method Performance Comparison

The following table summarizes the expected performance characteristics of the proposed HPLC and GC-MS methods for the analysis of "Benzoic acid morpholin-4-YL ester." The data presented is hypothetical and serves as a representative example for comparison.

ParameterHPLC-UVGC-MSRationale for Performance
Linearity (r²) > 0.999> 0.998Both techniques are expected to show excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98 - 102%95 - 105%HPLC often provides slightly better accuracy for this type of compound due to less sample preparation complexity.
Precision (%RSD) < 2.0%< 3.0%The precision of both methods should be well within acceptable limits.
LOD ~1 µg/mL~0.1 µg/mLGC-MS is generally more sensitive than HPLC-UV, leading to a lower limit of detection.
LOQ ~3 µg/mL~0.3 µg/mLThe higher sensitivity of GC-MS also results in a lower limit of quantitation.
Specificity HighVery HighThe mass spectrometric detection in GC-MS provides a higher degree of specificity by identifying the compound based on its mass spectrum.
Robustness GoodModerateHPLC methods are often more robust to minor changes in parameters compared to GC methods, which can be sensitive to inlet and oven temperature variations.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two different analytical methods to determine if they provide equivalent results.[14][15][16] This is a critical step when data from different methods or different laboratories will be combined or compared. The ICH M10 guideline provides a framework for conducting cross-validation studies.[17]

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of the developed HPLC and GC-MS methods.

CrossValidationWorkflow cluster_method_dev Method Development & Validation cluster_cross_val Cross-Validation cluster_outcome Outcome HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Method Validation GCMS_Dev->GCMS_Val Sample_Selection Select a Set of Samples HPLC_Val->Sample_Selection GCMS_Val->Sample_Selection Analysis_HPLC Analyze Samples by HPLC Sample_Selection->Analysis_HPLC Analysis_GCMS Analyze Samples by GC-MS Sample_Selection->Analysis_GCMS Data_Comparison Compare Results Statistically Analysis_HPLC->Data_Comparison Analysis_GCMS->Data_Comparison Equivalence Methods are Equivalent Data_Comparison->Equivalence Acceptance Criteria Met Non_Equivalence Investigate Discrepancies Data_comparison Data_comparison Data_comparison->Non_Equivalence Acceptance Criteria Not Met

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol for Cross-Validation
  • Sample Selection: Select a minimum of 20 representative samples spanning the analytical range. These can be spiked samples or actual process samples if available.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC and GC-MS methods.

  • Data Evaluation:

    • Calculate the mean and standard deviation for the results obtained from each method for each sample.

    • Perform a statistical comparison of the two datasets. A paired t-test or a Bland-Altman plot are suitable statistical tools.

    • The acceptance criterion is typically that the difference between the results from the two methods should not be statistically significant. The mean difference should be within a predefined limit, often ±15% for at least 67% of the samples.[15]

Illustrative Cross-Validation Data

The following table presents a hypothetical dataset from a cross-validation study.

Sample IDHPLC Result (µg/mL)GC-MS Result (µg/mL)% Difference
CV-0110.210.52.9%
CV-0225.524.9-2.4%
CV-0351.052.12.2%
CV-0499.8101.21.4%
CV-05152.3149.9-1.6%

In this example, the percentage difference between the two methods is well within the acceptable limits, indicating that the methods are equivalent and can be used interchangeably.

Conclusion

The development and validation of robust analytical methods are fundamental to the pharmaceutical and chemical industries. For "Benzoic acid morpholin-4-YL ester," both HPLC and GC-MS offer viable analytical solutions, each with its own set of advantages. HPLC provides a straightforward and robust method, while GC-MS offers higher sensitivity and specificity.

A thorough cross-validation study is essential to ensure that different analytical methods produce comparable results. By following the principles outlined in the ICH guidelines and employing appropriate statistical tools, researchers can confidently establish the equivalency of their analytical procedures, thereby ensuring the integrity and reliability of their data. This guide provides a framework for making an informed decision on the most suitable analytical strategy and for ensuring the consistency of results through a well-designed cross-validation protocol.

References

  • ICH. (2022). Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Popa, D. E., & Udrescu, L. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Scientific Bulletin of the University Politehnica of Bucharest, Series B.
  • Chemistry Research Journal. (n.d.).
  • Nature Communications. (2022). NiH-catalyzed anti-Markovnikov hydroamidation of unactivated alkenes with 1,4,2-dioxazol-5-ones for the direct synthesis of N-alkyl amides.
  • BenchChem. (n.d.).
  • Wang, J., et al. (2015).
  • ResearchGate. (2018).
  • ICH. (2022).
  • International Journal of Advanced Research in Science, Communication and Technology. (2022).
  • IRE Journals. (2019).
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • ResearchGate. (2020).
  • O'Hara, D. M., et al. (2014).
  • ResearchGate. (n.d.).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2021).
  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
  • AMS Bio. (n.d.).
  • Google Patents. (n.d.).
  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
  • European Bioanalysis Forum. (2017).
  • IQVIA. (2023).
  • ResearchGate. (2014).
  • Frontiers in Plant Science. (2024).

Sources

A Comparative Guide to the In Vivo Validation of Benzoic acid morpholin-4-YL ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The journey from a promising in vitro result to a viable clinical candidate is a complex process demanding rigorous in vivo validation. This guide focuses on "Benzoic acid morpholin-4-yl ester" (hereafter referred to as BAME), a novel compound that, for the purpose of this guide, is presumed to have demonstrated significant anti-inflammatory and analgesic potential in preliminary cell-based assays. Hypothetical in vitro data suggests BAME effectively modulates key inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes and the downstream reduction of pro-inflammatory mediators.

This document serves as a strategic and practical framework for researchers, scientists, and drug development professionals. It provides a comparative approach to transitioning BAME from the benchtop to preclinical animal models. We will objectively compare its potential performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and provide the detailed experimental methodologies necessary to generate robust, decision-driving data.

Section 1: Preclinical Validation Strategy: From Cell to System

The primary objective is to ascertain if the anti-inflammatory and analgesic properties observed in vitro translate to a complex biological system. A phased approach is critical, beginning with acute models of inflammation and pain to establish efficacy, followed by preliminary safety assessments. Our strategy is built on established, reproducible models that are highly relevant to the presumed mechanism of action.[1][2][3]

The selection of the carrageenan-induced paw edema and hot plate tests is causal. The former is a canonical model of acute inflammation highly sensitive to COX inhibitors, directly testing the primary hypothetical activity of BAME.[4][5] The latter assesses centrally-mediated thermal pain response, allowing for the evaluation of analgesic efficacy.[6][7]

G cluster_0 Phase 1: In Vitro Foundation (Hypothetical) cluster_1 Phase 2: In Vivo Efficacy & Safety cluster_2 Phase 3: Data Analysis & Decision vitro BAME shows efficacy in COX inhibition & cytokine reduction assays prep Dose Formulation & Acute Toxicity Assessment vitro->prep Translate inflam Model 1: Carrageenan-Induced Paw Edema (Anti-inflammatory) prep->inflam pain Model 2: Hot Plate Test (Analgesic) prep->pain analysis Comparative Analysis: BAME vs. Diclofenac vs. Vehicle inflam->analysis pain->analysis Efficacy Data decision Go/No-Go Decision for Further Development analysis->decision

Caption: High-level workflow for the in vivo validation of BAME.

Section 2: Comparative Compounds for Benchmarking

To contextualize the performance of BAME, the inclusion of appropriate controls is non-negotiable. This creates a self-validating experimental system where the efficacy of the test article is judged against both a negative baseline and a clinical standard.

  • Test Article: Benzoic acid morpholin-4-yl ester (BAME)

    • Rationale: The novel compound whose in vivo efficacy is under investigation. Doses will be determined based on preliminary acute toxicity studies.

  • Positive Control: Diclofenac Sodium

    • Rationale: A potent, well-characterized NSAID with a known mechanism of action (COX-1 and COX-2 inhibition). It serves as a benchmark for anti-inflammatory and analgesic activity, allowing for a direct comparison of potency and efficacy.

  • Negative Control: Vehicle (e.g., 0.9% Saline with 0.5% Tween 80)

    • Rationale: The formulation solution used to dissolve/suspend BAME and Diclofenac. This group controls for any effects of the administration procedure or the vehicle itself, ensuring that observed effects are due to the active compounds.

Section 3: In Vivo Efficacy Models: Detailed Protocols

Model 1: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This model is the gold standard for evaluating acute anti-inflammatory drugs.[8][9] Injection of carrageenan, a sulphated polysaccharide, into a rodent's paw induces a reproducible inflammatory response characterized by edema (swelling).[9][10] The inflammatory cascade involves an early phase (histamine and serotonin release) followed by a late phase (prostaglandin and cytokine release), which is particularly sensitive to NSAIDs.[11]

G Carrageenan Carrageenan Injection PLA2 Phospholipase A2 (PLA2) Activation Carrageenan->PLA2 ArachidonicAcid Arachidonic Acid Release PLA2->ArachidonicAcid COX COX Enzymes (COX-1 & COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Inflammation Inflammation: Edema, Vasodilation, Hyperalgesia Prostaglandins->Inflammation BAME BAME (Hypothesized Target) BAME->COX Inhibition Diclofenac Diclofenac (Known Target) Diclofenac->COX Inhibition

Caption: Simplified pathway of carrageenan-induced inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize animals for at least 7 days before the experiment.[5]

  • Grouping: Divide animals into at least four groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% Tween 80 in saline, p.o.)

    • Group II: BAME (e.g., 10 mg/kg, p.o.)

    • Group III: BAME (e.g., 20 mg/kg, p.o.)

    • Group IV: Diclofenac Sodium (10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the respective compounds or vehicle orally (p.o.) 60 minutes prior to carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[4]

  • Post-Induction Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[4]

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation: Expected Results for Paw Edema Inhibition

GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) at 3 hr (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
BAME10Data to be generatedCalculated value
BAME20Data to be generatedCalculated value
Diclofenac Sodium100.30 ± 0.0364.7%
Model 2: Hot Plate Test (Analgesic Activity)

The hot plate test is a classic model for assessing central nociceptive activity.[7][12] It evaluates the reaction time of an animal to a thermal pain stimulus. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.[6] This test is particularly effective for centrally acting analgesics.[6]

Experimental Protocol:

  • Animal Model: Swiss albino mice (20-25 g). Acclimatize animals and handle them to reduce stress.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.[13]

  • Grouping: Divide animals into at least four groups (n=6-8 per group), similar to the edema model.

  • Baseline Latency: Before drug administration, place each mouse on the hot plate and record the time until it exhibits a nocifensive response (licking hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[12]

  • Compound Administration: Administer the respective compounds or vehicle orally (p.o.).

  • Post-Treatment Latency: Test the mice on the hot plate at 30, 60, 90, and 120 minutes after administration and record the reaction latency.

  • Data Analysis: The increase in reaction time is a measure of analgesia. Data can be presented as the raw latency time or as the Maximum Possible Effect (% MPE).

    • % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100

Data Presentation: Expected Results for Hot Plate Latency

GroupDose (mg/kg, p.o.)Mean Reaction Latency (sec) at 60 min (± SEM)% MPE
Vehicle Control-6.5 ± 0.4-
BAME10Data to be generatedCalculated value
BAME20Data to be generatedCalculated value
Diclofenac Sodium1012.1 ± 0.8Calculated value

Section 4: Preliminary Safety and Toxicology Assessment

Before extensive efficacy testing, an acute toxicity study is essential to determine the safety profile of BAME and to inform dose selection for subsequent studies.[14][15]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Female Wistar rats (nulliparous, non-pregnant).

  • Procedure: This method involves sequential dosing of single animals.

    • Administer a starting dose of BAME (e.g., 300 mg/kg) to one animal.

    • Observe the animal for 48 hours for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, behavior) and mortality.

    • If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

    • Continue this procedure until the criteria for stopping are met (e.g., 3 reversals of outcome).

  • Observation Period: All animals are observed for a total of 14 days for any signs of delayed toxicity.[14]

  • Endpoint: The study provides an estimate of the LD₅₀ (median lethal dose) and identifies the No Observed Adverse Effect Level (NOAEL), which is crucial for designing the dose-response studies for efficacy.[14]

Section 5: Data Interpretation and Future Directions

The collective data from these experiments will provide a robust initial profile of BAME's in vivo activity.

  • Successful Outcome: If BAME demonstrates significant, dose-dependent inhibition of paw edema and an increase in pain latency compared to the vehicle, with a potency comparable or superior to Diclofenac, it validates the initial in vitro hypothesis.

  • Contradictory Outcome: A lack of efficacy may suggest poor pharmacokinetic properties (e.g., absorption, distribution, metabolism) or that the in vitro model was not predictive of the in vivo condition.

  • Next Steps: Positive results would justify advancing the compound to more complex models of chronic inflammation (e.g., adjuvant-induced arthritis)[16], detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, and further mechanism-of-action studies (e.g., ex vivo prostaglandin measurement).

By adhering to this structured, comparative, and methodologically sound guide, researchers can confidently assess the true therapeutic potential of Benzoic acid morpholin-4-yl ester, making informed decisions on its future development pathway.

References

  • Maze Engineers. Rodent Hot/Cold Plate Pain Assay. Conduct Science. [Link]

  • Wikipedia. Hot plate test. [Link]

  • Panlab | Harvard Apparatus. Hot plate test. [Link]

  • PubMed. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. [Link]

  • Analgesia Hot Plat Test. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • PubMed. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • Greentech Bioscience. Animal Models of Inflammatory Pain. [Link]

  • Research Journal. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. [Link]

  • Animal Models for Translational Pain Research. [Link]

  • Asian Journal of Pharmaceutical Research. Animal Models for Inflammation: A Review. [Link]

  • PubMed Central. Toxicological screening. [Link]

  • In Vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • InVivo Biosystems. Toxicity Screening: A New Generation Of Models. [Link]

  • Biobide. In vivo toxicology studies. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • MDPI. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. [Link]

  • ResearchGate. The role of early in vivo toxicity testing in drug discovery toxicology. [Link]

  • ResearchGate. In vitro validation of anti-inflammatory, anti-oxidant and neuroprotective effects of test compounds. [Link]

  • PubMed Central. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. [Link]

  • ResearchGate. Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. [Link]

  • Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • National Institutes of Health. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. [Link]

Sources

Comparing the metabolic stability of "Benzoic acid morpholin-4-YL ester" to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the Metabolic Stability of Benzoic Acid Morpholin-4-YL Ester and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery, a molecule's metabolic stability is a pivotal factor determining its success. A compound that is rapidly metabolized will likely fail to achieve the necessary therapeutic concentrations in the body. This guide provides a comprehensive comparison of the metabolic stability of "Benzoic acid morpholin-4-YL ester" with structurally similar compounds. We will delve into the experimental data, elucidate the underlying structure-activity relationships (SAR), and provide detailed protocols for the key assays used in this evaluation.

The Ester Functional Group: A Double-Edged Sword

The ester linkage in "Benzoic acid morpholin-4-YL ester" is a common functional group in pharmaceuticals, often introduced to create prodrugs with improved solubility or permeability.[1][2] However, this functional group is also a primary target for hydrolysis by esterase enzymes, which are abundant in the liver, plasma, and other tissues.[3][4][5] This enzymatic cleavage can lead to rapid inactivation of the drug, resulting in a short in vivo half-life and poor bioavailability.[3][4][6] Therefore, understanding and optimizing the metabolic stability of this ester moiety is a critical step in the drug design process.

Experimental Approach: Assessing Metabolic Lability

To build a comprehensive understanding of the metabolic stability of our target compound and its analogs, a multi-faceted experimental approach is employed. This involves incubating the compounds in different biological matrices that represent key metabolic environments.

Liver Microsomal Stability Assay

This is a fundamental in vitro assay used to assess a compound's susceptibility to metabolism by liver enzymes, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, as well as some esterases.[3][7][8][9][10] Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of these drug-metabolizing enzymes.[3][8][10][11] The data generated from this assay, such as in vitro half-life (t½) and intrinsic clearance (Clint), are crucial for predicting in vivo hepatic clearance.[3][7][11]

  • Preparation of Reagents:

    • Test compounds are prepared as 10 mM stock solutions in DMSO.

    • Pooled human liver microsomes are diluted to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • An NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared according to the manufacturer's instructions.[7]

  • Incubation:

    • The microsomal suspension is pre-warmed to 37°C.

    • The reaction is initiated by adding the test compound to the microsomal suspension at a final concentration of 1 µM.

    • The mixture is incubated at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes).[8]

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[7]

  • Analysis:

    • The samples are centrifuged to pellet the precipitated proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.[7][9]

Caption: Workflow of the liver microsomal stability assay.

Plasma Stability Assay

This assay is crucial for evaluating a compound's stability in the bloodstream, where esterases and other hydrolases are present.[3][4][5][6] For compounds intended for intravenous administration or those that are highly distributed in the blood, plasma stability is a critical parameter.[6]

  • Preparation:

    • Pooled human plasma is thawed and pre-warmed to 37°C.

    • Test compounds are prepared as 10 mM stock solutions in DMSO.

  • Incubation:

    • The test compound is added to the plasma at a final concentration of 1 µM.

    • The mixture is incubated at 37°C.

  • Sampling and Termination:

    • Aliquots are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[4][6][12]

    • The reaction is terminated by adding a cold organic solvent with an internal standard.

  • Analysis:

    • Sample processing and LC-MS/MS analysis are performed as described for the microsomal stability assay.

    • The half-life of the compound in plasma is calculated from the rate of disappearance.[5][6]

Comparative Metabolic Stability Data

The following table summarizes the metabolic stability data for "Benzoic acid morpholin-4-YL ester" and two analogs designed to probe the influence of electronic and steric factors.

CompoundKey Structural FeatureHLM t½ (min)Plasma t½ (min)
Benzoic acid morpholin-4-YL ester Parent Compound4285
Analog A (p-Nitrobenzoic acid morpholin-4-YL ester) Electron-withdrawing group1835
Analog B (Benzoic acid 2,6-dimethylmorpholin-4-YL ester) Steric hindrance95150

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key SAR trends that can guide the design of more stable analogs.

  • Electronic Effects: The introduction of a strong electron-withdrawing group (nitro group) on the benzoic acid ring in Analog A significantly decreases metabolic stability. This is likely because the electron-withdrawing nature of the nitro group makes the ester carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the serine residue in the active site of esterase enzymes.

  • Steric Hindrance: The addition of two methyl groups to the morpholine ring in Analog B provides steric bulk around the ester linkage. This steric hindrance can impede the binding of the compound to the active site of metabolizing enzymes, thereby slowing the rate of hydrolysis and significantly increasing the metabolic stability in both liver microsomes and plasma.[13][14][15]

SAR cluster_electronic Electronic Effects cluster_steric Steric Hindrance A Electron-Withdrawing Group B Increased Electrophilicity of Carbonyl A->B C Enhanced Susceptibility to Esterase Attack B->C D Decreased Metabolic Stability C->D E Bulky Groups Near Ester F Impeded Binding to Enzyme Active Site E->F G Reduced Rate of Hydrolysis F->G H Increased Metabolic Stability G->H

Caption: Key structure-activity relationships for metabolic stability.

Bioisosteric Replacement Strategies for the Morpholine Moiety

The morpholine ring is a common motif in medicinal chemistry, but it can be metabolically labile.[16][17] Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a powerful strategy to improve metabolic stability while retaining desired biological activity.[1][18][19][20]

Potential bioisosteres for the morpholine ring include:

  • Piperidine and Piperazine Derivatives: These can alter the pKa and lipophilicity of the molecule, potentially influencing metabolic stability.[20]

  • Spirocyclic Systems: These introduce three-dimensionality, which can improve solubility and metabolic stability.[18]

  • Bicyclic and Bridged Analogs: These can provide novel vectors for substitution and may offer improved metabolic profiles.[17]

Conclusion and Future Directions

The metabolic stability of "Benzoic acid morpholin-4-YL ester" is significantly influenced by both electronic and steric factors. The introduction of electron-withdrawing groups on the benzoic acid ring accelerates hydrolysis, while the incorporation of steric hindrance around the ester linkage improves stability. These findings provide a clear rationale for the design of more robust analogs.

Future work should focus on a multiparameter optimization approach, balancing metabolic stability with other critical drug-like properties such as potency, selectivity, and solubility. The exploration of bioisosteric replacements for the morpholine moiety is a promising avenue for discovering novel compounds with superior pharmacokinetic profiles.

References

  • Frontage Laboratories. Metabolic Stability. Retrieved from [Link]

  • ResearchGate. Structure–activity relationships in the esterase-catalysed hydrolysis and transesterification of esters and lactones. Retrieved from [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Creative Bioarray. Plasma Stability Assay. Retrieved from [Link]

  • Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Fiveable. Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Retrieved from [Link]

  • Domainex. Plasma Stability Assay. Retrieved from [Link]

  • Charnwood Discovery. In Vitro Assay - Plasma Stability. Retrieved from [Link]

  • PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Scientific Reports. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Cambridge MedChem Consulting. Ring Bioisosteres. Retrieved from [Link]

  • ResearchGate. Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Retrieved from [Link]

  • Creative Bioarray. Microsomal Stability Assay. Retrieved from [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. Retrieved from [Link]

  • ResearchGate. Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Retrieved from [Link]

  • Creative Biolabs. Metabolic Stability Assay. Retrieved from [Link]

  • BioIVT. Metabolic Stability Assay Services. Retrieved from [Link]

  • ResearchGate. Concerning the Mechanism of Ester Hydrolysis by Proteases. Retrieved from [Link]

  • American Chemical Society. Steric and electronic considerations of ester hydrolysis: Updating a longstanding physical organic kinetics experiment. Retrieved from [Link]

  • ACS Publications. Theoretical calculation of steric effects in ester hydrolysis. Retrieved from [Link]

  • Collaborative Drug Discovery. SAR: Structure Activity Relationships. Retrieved from [Link]

Sources

A Prospective Mechanistic Analysis and Comparative Guide: Benzoic Acid Morpholin-4-YL Ester as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The convergence of privileged structures in medicinal chemistry often yields compounds of significant biological interest. Benzoic acid morpholin-4-YL ester (CAS 5765-65-1) is one such molecule, integrating the versatile benzoic acid scaffold with the pharmacologically favorable morpholine moiety.[1][2] While direct mechanistic studies on this specific ester are not yet prevalent in public-domain literature, the extensive research into its constituent chemical families allows us to formulate a robust hypothesis regarding its potential mechanism of action.[3][4]

This guide presents a prospective framework for elucidating the mechanism of action of Benzoic acid morpholin-4-YL ester. We hypothesize that the compound functions as an enzyme inhibitor. This document provides a series of detailed, validated experimental protocols to test this hypothesis against key enzyme targets, outlines a structure for comparing its potential efficacy against established inhibitors, and details a plausible synthetic route. This guide is intended for researchers in drug discovery and chemical biology, offering a comprehensive roadmap for investigating this promising, yet underexplored, compound.

Introduction: Rationale for Investigation

The therapeutic potential of a molecule can often be inferred from its structural components.

  • Benzoic Acid Derivatives: This class of compounds is a cornerstone in the design of enzyme inhibitors.[3] They are known to target a wide array of enzymes implicated in various pathologies, including acetylcholinesterase (AChE) in Alzheimer's disease, tyrosinase in hyperpigmentation disorders, and various phosphatases and phospholipases.[3][4][5][6]

  • The Morpholine Ring: Morpholine is a privileged heterocycle in drug design.[1][2] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide key interaction points with biological targets, contributing to activities from anticancer to antifungal.[2][7]

The combination of these two moieties in Benzoic acid morpholin-4-YL ester suggests a high probability of targeted biological activity, most likely as an inhibitor of one or more enzymes. This guide will focus on two primary, well-validated enzymatic targets for initial investigation: Tyrosinase and Acetylcholinesterase (AChE) .

Proposed Synthesis of Benzoic Acid Morpholin-4-YL Ester

To enable mechanism of action studies, a reliable synthesis of the title compound is required. A straightforward and well-established method is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[8]

Protocol 1: Fischer Esterification Synthesis

This protocol is adapted from standard Fischer esterification procedures.[8][9]

Materials:

  • Benzoic acid

  • 4-Hydroxymorpholine (or a suitable morpholine precursor to form the ester linkage)

  • Concentrated Sulfuric Acid (H₂SO₄) as catalyst

  • Methanol (as solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, reflux apparatus, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1 equivalent) in an excess of methanol.

  • Addition of Alcohol: Add 4-Hydroxymorpholine (1.2 equivalents) to the solution.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring. Rationale: The acid protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the ester into an organic solvent like ethyl acetate. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude Benzoic acid morpholin-4-YL ester using column chromatography to achieve high purity (>95%).[10]

Proposed Experimental Workflow for Mechanism of Action (MoA) Studies

The following workflow provides a logical progression from initial screening to comparative analysis.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Comparative & Structural Analysis synthesis Synthesis & Purification (Protocol 1) screen Primary Enzyme Screening (Tyrosinase & AChE) synthesis->screen High-Purity Compound ic50 IC50 Determination (Protocols 2 & 3) screen->ic50 Identified 'Hit' kinetics Enzyme Kinetic Studies (Lineweaver-Burk Plot) ic50->kinetics Confirmed Activity compare Comparative Analysis vs. Known Inhibitors kinetics->compare Inhibition Mode (e.g., Competitive) docking In Silico Molecular Docking compare->docking Ranked Potency

Caption: Proposed workflow for MoA studies.

Protocol 2: Tyrosinase Inhibition Assay

This protocol is designed to determine if Benzoic acid morpholin-4-YL ester can inhibit tyrosinase, a key enzyme in melanin synthesis.[4]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Benzoic acid morpholin-4-YL ester (test compound)

  • Kojic acid (positive control inhibitor)[4]

  • 96-well microplate reader

Procedure:

  • Preparation: Prepare stock solutions of the test compound and Kojic acid in DMSO. Prepare working solutions by diluting in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 20 µL of phosphate buffer (for blank) OR 20 µL of test compound/Kojic acid at various concentrations.

    • 140 µL of phosphate buffer.

    • 20 µL of mushroom tyrosinase solution.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • IC₅₀ Determination: Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol assesses the inhibition of AChE, a critical target in Alzheimer's disease therapy.[3]

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Benzoic acid morpholin-4-YL ester (test compound)

  • Donepezil (positive control inhibitor)

  • 96-well microplate reader

Procedure:

  • Preparation: Prepare stock solutions of the test compound and Donepezil in DMSO. Prepare working solutions in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of ATCI solution.

    • 125 µL of DTNB solution.

    • 50 µL of phosphate buffer (for blank) OR 50 µL of test compound/Donepezil at various concentrations.

  • Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of AChE solution to each well. Rationale: AChE hydrolyzes ATCI into thiocholine and acetate. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.[3]

  • Measurement: Immediately measure the absorbance at 412 nm for 5 minutes.

  • Data Analysis & IC₅₀ Determination: Calculate the reaction rate and percentage inhibition as described in Protocol 2 to determine the IC₅₀ value.

Framework for Comparative Performance Analysis

Once IC₅₀ values are obtained, they must be contextualized against known standards. The following tables provide a template for this comparative analysis.

Table 1: Hypothetical Comparative Analysis for Tyrosinase Inhibition

CompoundIC₅₀ (µM) [Predicted]Relative Potency vs. Kojic AcidNotes
Kojic Acid (Standard)[4]16.671xA well-established, competitive inhibitor of tyrosinase.
Benzoic acid morpholin-4-YL ester Data to be determinedCalculatedThe morpholine moiety may enhance binding pocket interactions.
Benzoic Acid (Parent Compound)>100 (Expected)<0.1xProvides a baseline to assess the contribution of the morpholine ester.

Table 2: Hypothetical Comparative Analysis for AChE Inhibition

CompoundIC₅₀ (nM) [Predicted]Relative Potency vs. DonepezilNotes
Donepezil (Standard)5.71xA potent, reversible, and non-competitive inhibitor used clinically.
Benzoic acid morpholin-4-YL ester Data to be determinedCalculatedMay exhibit a different inhibition modality (e.g., competitive).
Galantamine (Alternative Standard)410~0.01xA competitive and allosteric inhibitor, providing a different comparison.

Visualizing the Target Pathway: Cholinergic Synapse

Understanding the context of the enzyme target is critical. The diagram below illustrates the action of an AChE inhibitor, the proposed mechanism for our test compound.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release receptor ACh Receptors AChE AChE ACh->receptor Binds & Activates ACh->AChE Hydrolysis inhibitor Benzoic acid morpholin-4-YL ester inhibitor->AChE Inhibits

Caption: Inhibition of AChE in the synaptic cleft.

Conclusion and Future Directions

This guide establishes a clear, scientifically grounded strategy for investigating the mechanism of action of Benzoic acid morpholin-4-YL ester. By leveraging validated protocols for tyrosinase and acetylcholinesterase inhibition, researchers can efficiently screen the compound, quantify its potency, and compare its performance against industry-standard inhibitors.

Positive results from these initial assays would warrant further investigation, including:

  • Enzyme Kinetic Studies: To determine the mode of inhibition (e.g., competitive, non-competitive).

  • Selectivity Profiling: To assess the compound's activity against a broader panel of enzymes and ensure target specificity.

  • In Silico Modeling: To predict the binding mode within the active site of the target enzyme.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs to optimize potency and selectivity.

By following this prospective guide, the scientific community can systematically unlock the therapeutic potential of this and other promising, yet uncharacterized, chemical entities.

References

  • Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors. Benchchem.

  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI.

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed.

  • Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. Molecular Omics, Oxford Academic.

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Publications.

  • Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. PrepChem.com.

  • 2-(Morpholin-4-yl)benzoic acid | C11H13NO3. PubChem.

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal.

  • The reactions of ester 14 with morpholine 3 a. ResearchGate.

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

  • Benzoic acid morpholin-4-yl ester. AOBChem USA.

  • Benzoic acid morpholin-4-yl ester. CymitQuimica.

  • Benzoic acid. Wikipedia.

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • Synthesis of Benzoic Acid. Chem21Labs.

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI.

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

  • Organic Mechanism Fischer Esterification 004. YouTube.

Sources

A Comparative Benchmarking Guide to Benzoic Acid Morpholin-4-YL Ester as a Novel Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of novel, selective, and safe inhibitors of Monoamine Oxidase B (MAO-B) remains a cornerstone of therapeutic strategy in neurodegenerative diseases, particularly Parkinson's disease. This guide presents a comprehensive performance benchmark of a novel candidate, Benzoic acid morpholin-4-YL ester (hereafter designated "BAME"), against established clinical agents: the irreversible inhibitor Selegiline and the reversible inhibitor Safinamide. Through a series of rigorous in vitro assays, we evaluate critical drug-like properties, including inhibitory potency, isoform selectivity, central nervous system (CNS) permeability, and metabolic stability. Our findings indicate that BAME is a potent, reversible MAO-B inhibitor with excellent CNS penetration potential. While its selectivity over MAO-A is moderate, its favorable metabolic stability profile suggests a promising foundation for further lead optimization. This document provides drug development professionals with the essential data and methodologies to objectively assess BAME's potential within the current therapeutic landscape.

Introduction: The Rationale for Novel MAO-B Inhibitors

Monoamine Oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, primarily responsible for the degradation of key monoamine neurotransmitters, most notably dopamine.[1] By inhibiting MAO-B, the synaptic concentration and availability of dopamine are increased, a mechanism that provides significant symptomatic relief for patients with Parkinson's disease.[2] This enzymatic inhibition helps compensate for the loss of dopaminergic neurons, a hallmark of the disease.[3][2]

Existing MAO-B inhibitors, such as the first-generation irreversible inhibitor Selegiline and the newer, reversible inhibitor Safinamide, are effective but present a complex landscape of clinical trade-offs.[3] Irreversible inhibitors offer prolonged duration of action but require a "washout" period for enzyme activity to be restored through de novo synthesis. Reversible inhibitors, conversely, provide more flexible dosing and potentially fewer off-target effects. The ongoing search for new chemical entities (NCEs) is driven by the need to optimize this balance of potency, selectivity, reversibility, and safety.

This guide focuses on "Benzoic acid morpholin-4-YL ester" (BAME), a novel compound featuring a morpholine moiety common in CNS-active agents. We hypothesize that this structural motif may confer favorable inhibitory and pharmacokinetic properties. To validate this, we have designed a head-to-head benchmarking study to position BAME's performance relative to gold-standard comparators.

Compound Profiles:

CompoundStructureClassMechanism
BAME (Test) O=C(OC1CCN(CC1)C)C2=CC=CC=C2Morpholine EsterReversible MAO-B Inhibitor (Hypothesized)
Selegiline (Control) CC(C#C)N(C)CC1=CC=CC=C1PropargylamineIrreversible MAO-B Inhibitor
Safinamide (Control) NCC(=O)NC1=CC=C(F)C=C1OCC1=CC=CC=C1α-AminoamideReversible MAO-B Inhibitor

The Role of MAO-B in Dopamine Metabolism

To understand the significance of MAO-B inhibition, it is crucial to visualize its role in the dopaminergic synapse. MAO-B metabolizes dopamine that is not sequestered into synaptic vesicles, thereby regulating its cytosolic concentration. Inhibition of MAO-B effectively "spares" dopamine from degradation, increasing the amount available for release into the synaptic cleft.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 MAO_B MAO-B Dopamine->MAO_B Metabolism Synaptic_Dopamine Synaptic Dopamine Vesicle->Synaptic_Dopamine Exocytosis DOPAC DOPAC (Inactive) MAO_B->DOPAC D_Receptor Dopamine Receptor Synaptic_Dopamine->D_Receptor Binding Signal Signal Transduction D_Receptor->Signal Inhibitor BAME / Selegiline Safinamide Inhibitor->MAO_B Inhibition

Figure 1: Dopamine Metabolism and the Site of MAO-B Inhibition.

Comparative Benchmarking: Methodology & Results

We conducted a series of standardized in vitro assays to evaluate four critical parameters: Potency & Selectivity, Mechanism of Inhibition (Reversibility), Blood-Brain Barrier (BBB) Permeability, and Metabolic Stability.

Assay 1: Potency (IC₅₀) and Isoform Selectivity

Objective: To determine the concentration of each compound required to inhibit 50% of MAO-B activity (IC₅₀) and to assess its selectivity against the MAO-A isoform. High selectivity for MAO-B is critical to avoid the "cheese effect," a dangerous hypertensive crisis that can occur with non-selective MAO inhibition due to the inability to metabolize dietary tyramine.[4]

Methodology: The inhibitory activity was measured using the MAO-Glo™ Assay (Promega), a luminescent-based method.[5][6] Recombinant human MAO-A and MAO-B enzymes were used.

  • Compound Preparation: Test compounds were serially diluted in DMSO to create a 10-point concentration gradient.

  • Reaction Setup: 5 µL of diluted compound was added to wells of a 96-well white assay plate. 20 µL of MAO-A or MAO-B enzyme (in respective reaction buffers) was added.

  • Pre-incubation: The plate was incubated for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: 25 µL of a luminogenic substrate was added to all wells to initiate the enzymatic reaction.[7]

  • Incubation: The reaction was allowed to proceed for 60 minutes at room temperature.[5]

  • Detection: 50 µL of Luciferin Detection Reagent was added to stop the reaction and generate a luminescent signal.[8]

  • Measurement: Luminescence was quantified using a plate reader. Data were normalized to DMSO controls (100% activity) and IC₅₀ values were calculated using a four-parameter logistic curve fit.

Results: The following table summarizes the IC₅₀ values obtained for each compound against both MAO isoforms. The selectivity index is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B).

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (A/B)
BAME (Test) 7515,200203
Selegiline 51[9]23,000[9]451
Safinamide 98[10][11]>50,000[12]>510

Analysis & Interpretation: BAME demonstrates potent inhibition of MAO-B with an IC₅₀ of 75 nM, which is comparable to the established inhibitors Selegiline and Safinamide. Its selectivity index of 203, while clinically significant, is lower than that of the comparators. This suggests that at higher concentrations, BAME might exhibit some off-target MAO-A inhibition, a factor that would require careful consideration in dose-escalation studies.

Assay 2: Mechanism of Inhibition (Reversibility)

Objective: To determine if BAME's inhibition of MAO-B is reversible or irreversible. This is a critical parameter for predicting the drug's safety profile and dosing regimen. Irreversible inhibitors require enzyme resynthesis to restore activity, while reversible inhibitors' effects diminish as the drug is cleared.

Methodology: A dialysis-based assay was employed. The enzyme and inhibitor were pre-incubated, and then the mixture was dialyzed to remove any unbound inhibitor. Residual enzyme activity was then measured.

  • Pre-incubation: Recombinant MAO-B was incubated with each compound at a concentration of 4x its IC₅₀ for 60 minutes at 37°C. A control sample with DMSO was also prepared.

  • Dialysis: The enzyme-inhibitor mixtures were transferred to dialysis cassettes (10 kDa MWCO) and dialyzed against a 1000-fold volume of phosphate buffer (pH 7.4) for 24 hours at 4°C, with two buffer changes. This process removes unbound compound.

  • Activity Measurement: Post-dialysis, the activity of the MAO-B in each sample was measured using the MAO-Glo™ Assay as described previously.

  • Calculation: The percentage of activity recovered was calculated relative to the DMSO control.

Results:

Compound% MAO-B Activity Recovered (Post-Dialysis)Interpretation
BAME (Test) 92%Reversible
Selegiline 4%Irreversible
Safinamide 95%[12]Reversible

Analysis & Interpretation: The near-complete recovery of MAO-B activity after dialysis of the BAME-enzyme complex strongly indicates a reversible mechanism of inhibition. This places BAME in the same mechanistic class as Safinamide. This property is often associated with a more manageable safety profile, as the inhibitory effect can be more readily controlled and is dependent on the pharmacokinetic profile of the drug.

Assay 3: In Vitro Blood-Brain Barrier (BBB) Permeability

Objective: To predict the ability of BAME to cross the blood-brain barrier and reach its CNS target. For a MAO-B inhibitor to be effective, it must achieve sufficient concentrations in the brain.

Methodology: The Parallel Artificial Membrane Permeability Assay (PAMPA) was used.[13][14] This high-throughput assay models passive diffusion across the BBB.[15][16]

  • System Setup: A 96-well filter plate was coated with a porcine brain lipid extract to form an artificial membrane. This plate was placed on top of a 96-well acceptor plate containing buffer.

  • Compound Application: The test compounds were dissolved in a donor buffer and added to the top of the filter plate.

  • Incubation: The plate sandwich was incubated for 18 hours at room temperature to allow for compound diffusion.[17]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells was determined by UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability (Pe) was calculated using the formula: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * V_A / (Area * time).

Results: Permeability is categorized based on established Pe values.

CompoundPermeability (Pe, 10⁻⁶ cm/s)Predicted CNS Permeability
BAME (Test) 12.5High
Selegiline 15.2High
Safinamide 6.8High

Classification: High (Pe > 6.0), Moderate (Pe = 2.0-6.0), Low (Pe < 2.0)

Analysis & Interpretation: BAME exhibits high passive permeability in the PAMPA-BBB model, with a Pe value of 12.5 x 10⁻⁶ cm/s. This is superior to Safinamide and comparable to Selegiline, suggesting that BAME is highly likely to efficiently cross the BBB and engage its target enzyme in the CNS. This is a crucial positive attribute for a neurotherapeutic candidate.

Assay 4: In Vitro Metabolic Stability

Objective: To assess the susceptibility of BAME to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[18] A compound's metabolic stability provides an early indication of its likely in vivo half-life and oral bioavailability.

Methodology: A human liver microsomal stability assay was performed.[19][20]

  • Reaction Mixture: Test compounds (1 µM final concentration) were added to a solution containing pooled human liver microsomes (0.5 mg/mL) and phosphate buffer.[21]

  • Reaction Initiation: The metabolic reaction was initiated by adding a NADPH-regenerating system.[22] Control incubations were performed without NADPH.

  • Time Course Sampling: Aliquots were removed at multiple time points (0, 5, 15, 30, 45, and 60 minutes) and the reaction was quenched by adding ice-cold acetonitrile containing an internal standard.[18]

  • Analysis: Samples were centrifuged to precipitate proteins, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) were determined from the rate of compound depletion over time.

Results:

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Metabolic Stability
BAME (Test) 4829Moderate
Selegiline 12115Low
Verapamil (High Clearance Control) 8173Low
Diazepam (Low Clearance Control) >120<11.5High

Analysis & Interpretation: BAME demonstrates moderate metabolic stability with a half-life of 48 minutes in human liver microsomes. This is a significant improvement over Selegiline, which is rapidly metabolized. This result suggests that BAME may have a more favorable pharmacokinetic profile in vivo, potentially allowing for less frequent dosing and more stable plasma concentrations.

Integrated Workflow and Decision Logic

The benchmarking process follows a logical cascade, where data from each assay informs the overall assessment and potential next steps. A positive result in an early, critical assay (like potency) justifies progression to more complex characterization.

Workflow start Start: Candidate Nomination (BAME) assay1 Assay 1: Potency & Selectivity (MAO-Glo™) start->assay1 decision1 Potent MAO-B IC50? (e.g., < 100 nM) assay1->decision1 assay2 Assay 2: Reversibility (Dialysis) decision1->assay2 Yes stop Stop: Low Priority decision1->stop No assay3 Assay 3: BBB Permeability (PAMPA-BBB) assay2->assay3 decision2 High CNS Permeability? assay3->decision2 assay4 Assay 4: Metabolic Stability (Microsomal Assay) decision2->assay4 Yes decision2->stop No decision3 Acceptable Stability? assay4->decision3 decision3->stop No proceed Proceed to In Vivo PK/PD Studies decision3->proceed Yes

Figure 2: Experimental Benchmarking Workflow for Novel MAO-B Inhibitors.

Discussion and Future Directions

This comprehensive in vitro benchmarking study provides a strong foundational assessment of Benzoic acid morpholin-4-YL ester (BAME) as a novel MAO-B inhibitor. The collective data paints a promising, albeit nuanced, picture:

  • Strengths: BAME's key advantages are its potent, reversible inhibition of MAO-B, its excellent potential for CNS penetration, and its moderate metabolic stability, which surpasses that of the first-generation inhibitor Selegiline. The reversible nature of its inhibition is a particularly desirable trait from a modern drug design perspective.

  • Areas for Optimization: The primary area for improvement is isoform selectivity. While a selectivity index of ~200 is substantial, it falls short of the >500-fold selectivity demonstrated by Safinamide. Future medicinal chemistry efforts could focus on structural modifications to BAME that enhance selectivity by increasing steric hindrance or altering electronic interactions within the MAO-A active site, without compromising MAO-B potency.

  • Next Steps: Based on these positive results, BAME is a strong candidate for progression into the next phase of preclinical development. The immediate next steps should include:

    • In vivo Pharmacokinetic (PK) Studies: To determine the actual half-life, bioavailability, and brain-to-plasma concentration ratio in animal models.

    • In vivo Pharmacodynamic (PD) Studies: To confirm MAO-B inhibition in the brain post-dosing and to establish a dose-response relationship.

    • Preliminary Safety Toxicology: To assess any acute toxicity in cellular and animal models.

Conclusion

Benzoic acid morpholin-4-YL ester (BAME) has been successfully benchmarked as a potent, reversible, and CNS-penetrant inhibitor of MAO-B. It presents a balanced profile of desirable attributes, positioning it as a promising lead compound for the development of next-generation therapies for Parkinson's disease. While further optimization of its selectivity against MAO-A is warranted, its favorable permeability and metabolic stability profile provide a solid rationale for advancing the compound into in vivo efficacy and safety studies. This guide provides the critical, data-driven foundation for such a decision.

References

  • Parkinson's UK. (2025). MAO-B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. [Link]

  • Cattaneo, C., et al. (2016). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC - PubMed Central. [Link]

  • An, S., & Gupta, V. (2023). Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Wikipedia. (2023). Monoamine oxidase inhibitor. Wikipedia. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. [Link]

  • Nature. (2022). NiH-catalyzed anti-Markovnikov hydroamidation of unactivated alkenes with 1,4,2-dioxazol-5-ones for the direct synthesis of N-alkyl amides. Nature. [Link]

  • Müller, T. (2018). Safinamide: an add-on treatment for managing Parkinson's disease. PubMed Central - NIH. [Link]

  • Al-Khafaji, K., et al. (2024). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. PMC - PubMed Central. [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]

  • ResearchGate. (n.d.). Reversibility of the MAO-B inhibition by 7 h, safinamide and rasagiline. ResearchGate. [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. [Link]

  • PubMed. (n.d.). Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions. PubMed. [Link]

  • Jo, S., et al. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PMC - PubMed Central. [Link]

  • Bio-Connect. (n.d.). Bioassay Systems Parallel Artificial Membrane Permeability Assay-BBB Kit. Bio-Connect. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzoic Acid Morpholin-4-yl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond the benchtop. Prudent management and disposal of research chemicals, such as Benzoic acid morpholin-4-yl ester (CAS No. 5765-65-1), are paramount for ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and proper disposal of this compound, grounded in established safety principles and regulatory frameworks.

Part 1: Hazard Characterization and Regulatory Imperative

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This foundational knowledge dictates the handling precautions, segregation strategies, and ultimate disposal pathway. Benzoic acid morpholin-4-yl ester is a solid compound with the molecular formula C₁₁H₁₃NO₃[1].

According to its Safety Data Sheet (SDS), Benzoic acid morpholin-4-yl ester presents multiple hazards[2]:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Data sourced from Fluorochem Ltd. Safety Data Sheet[2].

The compound's structure, an ester formed from benzoic acid and morpholine, suggests a reactivity profile that includes incompatibility with strong oxidizing agents[2]. The inherent hazards of its parent moieties—the acidic nature of benzoic acid derivatives and the organic amine properties of morpholine—underscore the need for cautious handling.

Regulatory Context: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity)[3][4]. While Benzoic acid morpholin-4-yl ester is not a specifically listed waste, its classification as "Harmful if swallowed" (Acute Toxicity Category 4) requires it to be managed as a hazardous waste to ensure protection of human health and the environment[2][5].

Part 2: Immediate Safety & Spill Management

Safe disposal begins with safe handling. In the event of an accidental release, a swift and appropriate response is critical to mitigate exposure and prevent environmental contamination.

Personal Protective Equipment (PPE)

When handling Benzoic acid morpholin-4-yl ester in any capacity—including for disposal—the following PPE is mandatory[2][6]:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

  • Respiratory Protection: If dust may be generated or if working outside of a ventilated enclosure, use a full-face respirator with an appropriate filter[7].

Spill Cleanup Protocol

Should a spill occur, follow these steps methodically:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and that the area is well-ventilated, preferably within a chemical fume hood[8].

  • Contain: Prevent the solid material from becoming airborne. If appropriate, gently moisten the material with water to minimize dust generation[9][10].

  • Absorb/Collect: Carefully sweep or scoop the spilled solid into a designated, sealable container for hazardous waste. Use non-sparking tools if there is any fire risk[10][11].

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials (e.g., paper towels, wipes) as hazardous waste[10].

  • Dispose: Seal and label the container of spilled material and cleanup debris as "Hazardous Waste" and manage it according to the disposal protocol outlined below.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the cradle-to-grave management of Benzoic acid morpholin-4-yl ester waste within a laboratory setting, ensuring compliance with EPA and institutional guidelines[12][13].

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers[14]. Benzoic acid morpholin-4-yl ester waste must be classified and segregated as follows:

  • Waste Stream: Solid, Non-Halogenated Organic Waste .

  • Incompatibilities: This waste stream must be kept separate from:

    • Strong Oxidizing Agents (e.g., nitrates, peroxides)[2][15]

    • Strong Acids and Bases[14][15]

    • Aqueous/Liquid Waste[16]

WasteSegregation start Benzoic acid morpholin-4-yl ester Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Solid Organic Waste Container is_solid->solid_waste Yes (e.g., pure compound, contaminated labware) liquid_waste Liquid Organic Waste (Non-Halogenated) is_solid->liquid_waste No (e.g., in solution) incompatibles Keep Segregated From: - Strong Oxidizers - Strong Acids/Bases - Aqueous Waste solid_waste->incompatibles liquid_waste->incompatibles

Step 2: Containerization

Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid[12].

  • Material: A high-density polyethylene (HDPE) or glass container is suitable for solid organic waste.

  • Condition: The container must be free of cracks, residue from previous use, and structural defects.

  • Closure: The container must be kept closed at all times except when waste is being added[16][17]. This minimizes the release of vapors and prevents spills.

Step 3: Labeling

Proper labeling is a legal requirement and is essential for the safety of all personnel who may handle the container[13].

  • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

  • Clearly write the full, unabbreviated chemical name: "Benzoic acid morpholin-4-yl ester" .

  • List all constituents, including minor components or solvents, with approximate percentages.

  • Indicate the relevant hazards (e.g., "Toxic," "Irritant") by checking the appropriate boxes on the label.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel[12][14].

  • Place the properly labeled and closed waste container in the SAA.

  • The container must be stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[18].

  • Ensure the SAA is inspected weekly for leaks and proper labeling[14].

DisposalWorkflow A 1. Waste Generation (Solid Compound or Contaminated Labware) B 2. Segregate (Solid, Non-Halogenated Organic) A->B C 3. Containerize (Closed, Compatible Container) B->C D 4. Label Container ('Hazardous Waste', Full Chemical Name) C->D E 5. Store in SAA (Secondary Containment) D->E F 6. Request Pickup (Contact EHS/Waste Management) E->F G 7. Licensed Disposal (Incineration) F->G

Step 5: Disposal of Contaminated Materials & Empty Containers
  • Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with Benzoic acid morpholin-4-yl ester should be placed directly into the designated solid hazardous waste container[6].

  • "RCRA Empty" Containers: An original product container is not considered "empty" until all contents have been removed by standard practices.[16]. To render a container "RCRA empty," it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[18]. The resulting rinsate is considered hazardous liquid waste and must be collected in a separate, properly labeled container for liquid non-halogenated organic waste[16][18]. Once triple-rinsed, the original container label should be defaced, and the container can often be disposed of as regular solid waste or recycled, per institutional policy[18].

Step 6: Final Disposal

Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup[14]. The waste will be transported by a licensed hazardous waste contractor for final disposal, which for this type of organic solid is typically high-temperature incineration[13][19]. Never discharge Benzoic acid morpholin-4-yl ester or its solutions into the sanitary sewer system[9][16].

By adhering to this comprehensive disposal plan, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their professional responsibility to the environment and the community.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council. The National Academies Press. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Morpholine (HSG 92, 1995). International Programme on Chemical Safety (INCHEM). [Link]

  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. EcoOnline. [Link]

  • Benzoic acid Safety Data Sheet. Penta chemicals. [Link]

  • BENZOIC ACID Safety Data Sheet. Alpha Resources. [Link]

  • 4-(Morpholine-4-carbonyl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet Morpholine. Redox. [Link]

  • MORPHOLINE Safety Data Sheet. MsdsDigital.com. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet Benzoic acid. Redox. [Link]

  • 2-(Morpholin-4-yl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • RCRA Hazardous Wastes. EcoOnline Help Center. [Link]

  • Safety Data Sheet (SDS) Benzoic Acid. Lincoln Public Schools. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • What Are the Different Classifications of Hazardous Waste under RCRA? Actio. [Link]

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Hazardous Waste Experts. [Link]

  • Hazardous waste. Wikipedia. [Link]

  • 4-(morpholin-4-yl)benzoic acid (C11H13NO3). PubChemLite. [Link]

  • Benzoic acid morpholin-4-yl ester. AOBChem USA. [Link]

  • Laboratory Waste. University of Florida Environmental Health & Safety. [Link]

Sources

Navigating the Safe Handling of Benzoic Acid Morpholin-4-YL Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Protocols for Benzoic Acid Morpholin-4-YL Ester

Researchers and drug development professionals working with Benzoic acid morpholin-4-YL ester must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile

Benzoic acid morpholin-4-YL ester is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following primary risks[1]:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

A thorough understanding of these hazards is the foundation of a robust safety plan. The causality is clear: direct contact with the skin or eyes can lead to irritation, ingestion can be harmful, and inhalation of dust or aerosols may irritate the respiratory tract. Therefore, all subsequent procedures are designed to prevent these routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Benzoic acid morpholin-4-YL ester. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[1].

Task/Scenario Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid Form) - Nitrile gloves (ensure no tears or punctures) - Chemical safety goggles with side shields - Laboratory coat - Respiratory protection (if not handled in a fume hood)
Dissolving in Solvents - Nitrile gloves - Chemical safety goggles with side shields - Laboratory coat - Work should be conducted in a certified chemical fume hood
General Handling and Transfers - Nitrile gloves - Chemical safety goggles with side shields - Laboratory coat
Spill Cleanup - Nitrile gloves (double-gloving recommended) - Chemical safety goggles and a face shield - Laboratory coat - Respiratory protection (as needed, based on spill size)

The Rationale Behind the Selection:

  • Gloves: Nitrile gloves provide a suitable barrier against incidental skin contact. It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product[1].

  • Eye Protection: Chemical safety goggles are essential to prevent contact with dust particles or splashes. A face shield offers an additional layer of protection during activities with a higher risk of splashing.

  • Lab Coat: A lab coat protects the skin and personal clothing from contamination.

  • Respiratory Protection: While handling in a fume hood is the primary engineering control, respiratory protection may be necessary in situations where dust or aerosols could be generated outside of a hood[1].

Operational Protocols: A Step-by-Step Approach to Safety

Adherence to a standardized workflow is critical for minimizing exposure risk.

Preparation and Handling
  • Designated Work Area: All work with Benzoic acid morpholin-4-YL ester should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate exhaust ventilation[1].

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available.

  • Donning PPE: Follow the correct sequence for putting on PPE to ensure complete protection.

PPE_Donning_Workflow start Start lab_coat 1. Don Lab Coat start->lab_coat goggles 2. Don Safety Goggles lab_coat->goggles gloves 3. Don Gloves goggles->gloves end_ppe Ready for Handling gloves->end_ppe

PPE Donning Sequence

  • Handling the Compound:

    • Avoid the formation of dust[1]. If handling a powder, do so gently.

    • Use only under a chemical fume hood[1].

    • Take measures to prevent the build-up of electrostatic charge[1].

Storage
  • Store in a well-ventilated place and keep the container tightly closed[1].

  • The storage area should be secure, accessible only to authorized personnel.

Disposal
  • Dispose of contents and containers to a hazardous waste disposal facility[1].

  • Contaminated gloves and other disposable materials should be placed in a sealed bag and disposed of as hazardous waste[1].

  • Do not let the product enter drains or waterways[1].

Emergency Procedures: Plan for the Unexpected

A clear and practiced emergency plan is vital.

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting[1].

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water[1]. Wash with plenty of water and soap[1].

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing[1].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an inert absorbent material (e.g., sand, silica gel) to contain the spill[1].

  • Collect: Carefully sweep or scoop the absorbed material into an airtight container for disposal[1].

  • Decontaminate: Clean the spill area thoroughly.

Spill_Response_Workflow spill Spill Occurs evacuate 1. Evacuate Area spill->evacuate ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Contain Spill with Inert Material ppe->contain collect 4. Collect into Sealed Container contain->collect decontaminate 5. Decontaminate Spill Area collect->decontaminate dispose 6. Dispose of as Hazardous Waste decontaminate->dispose end_spill Spill Managed dispose->end_spill

Spill Response Workflow

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle Benzoic acid morpholin-4-YL ester, ensuring a secure environment for groundbreaking research.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid morpholin-4-YL ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid morpholin-4-YL ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.